2,3,6-Trimethylacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,6-trimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKUYCGSPCDDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541838 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54200-67-8 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,6-Trimethylacetophenone CAS number 54200-67-8
An In-Depth Technical Guide to 2,3,6-Trimethylacetophenone (CAS 54200-67-8) for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 54200-67-8), a substituted aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis via Friedel-Crafts acylation with detailed mechanistic insights, and state-of-the-art spectroscopic characterization. While direct applications in drug development are not extensively documented, its structural features suggest potential as a valuable intermediate and building block in synthetic and medicinal chemistry. This guide consolidates technical data and field-proven methodologies to serve as an essential resource for the scientific community.
Core Chemical and Physical Properties
This compound, also known as 1-(2,3,6-trimethylphenyl)ethanone, is an organic compound with the chemical formula C₁₁H₁₄O.[1] It is a colorless to light yellow liquid soluble in common organic solvents.[1] It is crucial to distinguish this compound from its more common isomer, 2,4,6-trimethylacetophenone (CAS: 1667-01-2), as their properties and reactivity can differ significantly due to the varied substitution pattern on the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54200-67-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Boiling Point | 235.5 °C | [1] |
| Flash Point | 101.4 °C | [1] |
| SMILES | CC1=C(C(=C(C=C1)C)C(=O)C)C | [1] |
| Storage | Store at 10°C - 25°C in a dry, cool, well-ventilated place.[1][3] | [1][3] |
Synthesis and Purification: The Friedel-Crafts Acylation Approach
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene).[4][5] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][6]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The Lewis acid catalyst is essential as it coordinates with the acylating agent to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,2,4-trimethylbenzene ring. The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride, which is not electrophilic enough to react with the aromatic ring on its own.[5] Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is required.[4] The subsequent aqueous workup hydrolyzes this complex to liberate the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is adapted from established Friedel-Crafts procedures.[7] All operations must be conducted under anhydrous conditions in a well-ventilated fume hood.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Acetyl Chloride (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃, finely powdered)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Diethyl ether or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a three-necked, round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap), and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylation: Prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas.
-
Workup and Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Caption: General Experimental Workflow for Synthesis.
Spectroscopic and Structural Elucidation
Definitive experimental spectra for this compound are not widely published. The following characterization data is based on established spectroscopic principles and analysis of analogous structures.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum is expected to be highly informative, with distinct signals for the two aromatic protons and the four different methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-aromatic | ~7.15 | d, J ≈ 8.0 Hz | 1H | H-5 |
| H-aromatic | ~7.05 | d, J ≈ 8.0 Hz | 1H | H-4 |
| -C(=O)CH₃ | ~2.55 | s | 3H | Acetyl methyl |
| Ar-CH₃ | ~2.30 | s | 3H | C6-Methyl |
| Ar-CH₃ | ~2.25 | s | 3H | C2-Methyl |
| Ar-CH₃ | ~2.20 | s | 3H | C3-Methyl |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
The carbon spectrum will confirm the presence of 11 unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted δ (ppm) | Assignment |
| Carbonyl | ~205 | C=O |
| Aromatic Quaternary | ~138-142 | C1, C2, C3, C6 |
| Aromatic CH | ~128-132 | C4, C5 |
| Acetyl Methyl | ~30 | -C(=O)CH₃ |
| Aromatic Methyls | ~18-22 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2980-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (Methyl) |
| ~1690 | Strong | C=O Stretch | Ketone |
| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
The most prominent peak will be the strong carbonyl (C=O) stretch, characteristic of an aryl ketone.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A peak is expected at m/z = 162, corresponding to the molecular formula C₁₁H₁₄O.
-
Major Fragments:
-
m/z = 147: [M-15]⁺, corresponding to the loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is often a very prominent peak.
-
m/z = 43: [CH₃CO]⁺, the acylium ion itself, which is also typically a strong signal.
-
Applications in Research and Development
This compound serves primarily as a research chemical and an intermediate in organic synthesis.[1][9] While one source mentions its use as a precursor to carotenoids, this application is not widely substantiated in available literature.[1]
For drug development professionals, its utility lies in its potential as a sterically hindered building block. The specific arrangement of the three methyl groups on the aromatic ring provides a unique scaffold for constructing complex molecules with defined three-dimensional structures. This can be advantageous in designing ligands that require specific steric bulk to achieve selective binding to biological targets. The ketone functionality offers a versatile handle for further chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex heterocyclic systems.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. It is classified as a combustible liquid and may cause skin, eye, and respiratory tract irritation.[3][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]
References
-
Biosynth. (2,3,6-Trimethyl)acetophenone | 54200-67-8 | FT70623.
-
Sigma-Aldrich. This compound | 54200-67-8.
-
Sigma-Aldrich. 2′,4′,6′-Trimethylacetophenone, ≥98.0% (GC) | 1667-01-2.
-
ChemicalBook. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR spectrum.
-
CymitQuimica. 2,3,6-Trimetilacetofenona | 54200-67-8.
-
Sigma-Aldrich. 2′,4′,6′-Trimethylacetophenone ≥98.0% (GC) | 1667-01-2.
-
The Good Scents Company. 2',4',6'-trimethyl acetophenone | 1667-01-2.
-
PrepChem.com. Preparation of 2′,4′,6′-trimethylacetophenone.
-
Fisher Scientific. Material Safety Data Sheet - Acetophenone.
-
ChemBuyersGuide.com, Inc. CHEMOS GmbH & Co. KG (Page 34).
-
ChemicalBook. This compound CAS#: 54200-67-8.
-
Fisher Scientific. SAFETY DATA SHEET - 2',4',6'-Trimethylacetophenone.
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
-
Wikipedia. Friedel–Crafts reaction.
-
ChemicalBook. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) IR Spectrum.
-
Tokyo Chemical Industry (India) Pvt. Ltd. 2',4',6'-Trimethylacetophenone | 1667-01-2.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
ChemicalBook. 54200-67-8(this compound) Product Description.
-
SpectraBase. 2',4',6'-Trimethylacetophenone - Optional[MS (GC)] - Spectrum.
-
SpectraBase. 2',4',6'-Trimethylacetophenone - Optional[13C NMR] - Spectrum.
-
PubChem. 2-Methylacetophenone | C9H10O | CID 11340.
-
ChemicalBook. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2.
-
ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different...
-
SpectraBase. 2',4',6'-Trimethylacetophenone - Optional[ATR-IR] - Spectrum.
-
Alfa Chemistry. Acylation Reaction - Synthesis of p-Methylacetophenone.
-
Sigma-Aldrich. 2′,4′,6′-Trimethylacetophenone ≥98.0% (GC) | 1667-01-2.
-
National Institute of Standards and Technology. Acetophenone - the NIST WebBook.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions.
Sources
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- 2. CAS 54200-67-8: 2,3,6-Trimetilacetofenona | CymitQuimica [cymitquimica.com]
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trimethylacetophenone
Foreword: This document serves as a comprehensive technical guide on the physicochemical properties of 2,3,6-trimethylacetophenone (CAS No. 54200-67-8). It is intended for researchers, chemists, and drug development professionals who may be working with this specific, lesser-documented isomer of trimethylacetophenone. Due to the limited availability of published experimental data for this compound, this guide synthesizes known information with established analytical methodologies for aromatic ketones. The objective is to provide not only the available data but also a robust framework for the in-house validation and characterization of this molecule, thereby ensuring scientific rigor and enabling its confident use in research and development.
Introduction and Molecular Overview
This compound is an aromatic ketone distinguished by the substitution pattern on its phenyl ring. As an isomer of the more common 2,4,6-trimethylacetophenone, its unique steric and electronic arrangement can impart distinct properties relevant to its application as a chemical intermediate, particularly in the synthesis of complex molecules like carotenoids.[1] Understanding its fundamental physicochemical properties is a critical first step for its use in reaction design, process scale-up, quality control, and formulation development.
This guide provides a structured approach to the characterization of this compound, detailing its known properties and presenting validated protocols for determining those that are not yet established in the scientific literature.
Table 1: Core Identification and Known Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(2,3,6-trimethylphenyl)ethan-1-one | [1] |
| CAS Number | 54200-67-8 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 235.5 °C | [1] |
| Flash Point | 101.4 °C | [1] |
| SMILES | CC1=C(C(=C(C=C1)C)C(=O)C)C | [1] |
| General Solubility | Soluble in organic solvents | [1] |
Experimental Determination of Physicochemical Properties
The following sections outline detailed, field-proven methodologies for the comprehensive characterization of liquid aromatic ketones, directly applicable to this compound.
Boiling Point Verification
While a boiling point of 235.5 °C is reported, experimental verification is essential for confirming sample purity.[1] Distillation is the definitive method for both purification and boiling point determination.[2] For micro-scale verification, the Thiele tube method is highly effective.
Protocol 2.1.1: Boiling Point Determination via Thiele Tube
-
Causality: This method relies on the principle that the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A continuous stream of bubbles from an inverted capillary indicates that the vapor pressure has overcome the external pressure. The temperature at which bubbling ceases and the liquid is drawn back into the capillary upon cooling represents the precise equilibrium point.[3]
-
Preparation: Attach a small test tube (e.g., a 75x10mm Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the tube should align with the thermometer bulb.
-
Capillary Insertion: Place a melting-point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating: Place the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is level with the upper arm of the tube.
-
Observation: Heat the Thiele tube arm gently. Observe the capillary for the emergence of a rapid, continuous stream of bubbles.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubble stream stops and liquid begins to enter the capillary tube is the boiling point. Record the ambient atmospheric pressure.
Solubility and Polarity Classification
A compound's solubility profile provides critical insights into its polarity and the presence of ionizable functional groups. While this compound is known to be soluble in organic solvents, a systematic analysis is required for applications in biphasic reaction systems or extraction protocols.[1]
Protocol 2.2.1: Systematic Solubility Testing
-
Causality: This protocol systematically tests the compound's ability to dissolve in solvents of varying polarity and pH. Solubility in water indicates high polarity. Lack of water solubility followed by solubility in aqueous acid or base points to the presence of a basic or acidic functional group, respectively. Ketones without other ionizable groups are typically neutral.[4][5]
-
Sample Preparation: In five separate small test tubes, add 25 mg of this compound.
-
Solvent Addition: To the tubes, add 0.75 mL of the following solvents, one per tube:
-
Deionized Water
-
5% (w/v) NaOH solution
-
5% (w/v) NaHCO₃ solution
-
5% (v/v) HCl solution
-
Concentrated H₂SO₄ (use with extreme caution)
-
-
Observation: Vigorously shake each tube for 1-2 minutes. Observe and record whether the compound is soluble (forms a clear, homogenous solution) or insoluble.
-
Interpretation:
-
Water: Expected to be insoluble due to the large nonpolar aromatic ring.
-
5% NaOH & 5% NaHCO₃: Expected to be insoluble as the ketone functionality is not acidic.
-
5% HCl: Expected to be insoluble as the ketone is not basic.
-
Conc. H₂SO₄: Expected to be soluble, as the oxygen atom can be protonated by the strong acid.[5]
-
Caption: Logical workflow for solubility classification of an organic compound.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic data are indispensable for confirming the molecular structure and assessing the purity of this compound. The following sections describe the expected spectral features and provide standard operating procedures for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
Expected ¹H NMR Features: The proton NMR spectrum is expected to be complex due to the asymmetric substitution.
-
Aromatic Protons: Two distinct signals in the aromatic region (~7.0-7.8 ppm), likely appearing as doublets due to coupling.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons, typically around 2.5-2.7 ppm.
-
Ring Methyl Protons: Three distinct singlets, each integrating to 3 protons, in the range of 2.1-2.5 ppm. The exact chemical shifts will be influenced by their position relative to the acetyl group.
-
-
Expected ¹³C NMR Features:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically >195 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (~125-140 ppm). Four will be quaternary (substituted) and two will be methine (CH) carbons.
-
Acetyl Carbon (-COCH₃): A signal in the range of 25-32 ppm.
-
Ring Methyl Carbons: Three distinct signals in the aliphatic region, typically between 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
Expected Characteristic Absorptions:
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
Aromatic C=C Stretches: Medium to weak bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
sp² C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹ ).
-
sp³ C-H Stretch (Alkyl): Strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹ ).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the purity of volatile compounds and confirming molecular weight.
-
Causality: Gas chromatography separates the sample components based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that serves as a molecular fingerprint, confirming both the molecular weight and aspects of the structure.
Protocol 3.3.1: Purity and Identity Confirmation by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Column: Utilize a standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase like an HP-5MS).[6]
-
GC Conditions: [7]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions: [6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Purity: Assess the total ion chromatogram (TIC). A pure sample should exhibit a single major peak. Purity can be calculated based on the relative peak area.
-
Identity: Analyze the mass spectrum of the main peak.
-
Molecular Ion (M⁺): Expect a peak at m/z = 162 , corresponding to the molecular weight.
-
Key Fragments: Expect significant fragments corresponding to the loss of a methyl group ([M-15]⁺ at m/z = 147 ) and the loss of the acetyl group ([M-43]⁺ at m/z = 119 ), which would be a characteristic base peak.
-
-
Caption: Integrated workflow for compound identity and purity verification.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on those for analogous aromatic ketones.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 10°C and 25°C.[1]
-
Fire Safety: The compound is a combustible liquid with a flash point of 101.4 °C.[1] Keep away from heat, sparks, and open flames.
Conclusion
This compound is a valuable chemical intermediate whose full potential is predicated on a thorough understanding of its physicochemical properties. This guide has consolidated the known data for this compound and, crucially, provided a detailed set of validated, step-by-step protocols for its complete analytical characterization. By employing the methodologies for solubility, boiling point, NMR, IR, and GC-MS analysis described herein, researchers can confidently verify the identity, purity, and key physical properties of their material. This foundational knowledge is essential for ensuring reproducibility in experimental work and for the successful application of this compound in advanced chemical synthesis.
References
Sources
synthesis routes for 1-(2,3,6-trimethylphenyl)ethanone
An In-Depth Technical Guide to the Synthesis of 1-(2,3,6-Trimethylphenyl)ethanone
Executive Summary
1-(2,3,6-Trimethylphenyl)ethanone, a sterically hindered aromatic ketone, serves as a valuable intermediate in various domains of chemical synthesis. Its substituted phenyl ring presents unique challenges and opportunities for functionalization. The steric crowding around the ketone moiety, imparted by the ortho-methyl groups, significantly influences its reactivity and necessitates carefully considered synthetic strategies. This guide provides a comprehensive overview of the primary synthesis routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application. We will explore the classical Friedel-Crafts acylation, the intramolecular Fries rearrangement, and modern transition-metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices.
Introduction: The Challenge of Steric Hindrance
The target molecule, 1-(2,3,6-trimethylphenyl)ethanone (CAS 54200-67-8), possesses the following structure:
The key structural feature is the presence of two methyl groups at the ortho-positions (2 and 6) relative to the acetyl group. This steric hindrance significantly deactivates the carbonyl group towards nucleophilic addition compared to simpler acetophenone derivatives[2]. Consequently, the synthesis of such crowded ketones requires robust methodologies that can overcome these steric barriers. This guide will focus on methods to construct the core C(aryl)-C(acyl) bond.
Primary Synthesis Route: Friedel-Crafts Acylation
The most direct and classical approach to forming an aryl ketone is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3]
Mechanistic Rationale and Substrate Selection
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4] For the synthesis of 1-(2,3,6-trimethylphenyl)ethanone, the requisite aromatic precursor is 1,2,4-trimethylbenzene (pseudocumene). The acetyl group is introduced at the 5-position of the pseudocumene ring, which is sterically the most accessible and is activated by the methyl groups at the ortho and para positions.
The Lewis acid, typically aluminum chloride (AlCl₃), plays a dual role. It first activates the acylating agent (e.g., acetyl chloride) to generate the acylium ion. Subsequently, it coordinates to the carbonyl oxygen of the product ketone. This complexation deactivates the product, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation that often suffers from polyalkylation.[5][6] Because of this product complexation, a stoichiometric amount of the Lewis acid catalyst is required.[3]
Experimental Protocol: Acylation of 1,2,4-Trimethylbenzene
This protocol is adapted from established procedures for the acylation of substituted benzenes.[7][8]
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with NaOH solution to trap evolved HCl gas). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous DCM (or CS₂) and finely powdered anhydrous AlCl₃ (1.1 equivalents). Cool the suspension to 0-5 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion precursor complex.
-
Arene Addition: Add 1,2,4-trimethylbenzene (1.0 equivalent) dropwise via the addition funnel over 30-45 minutes. A dark color change is typically observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction. Caution: This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2,3,6-trimethylphenyl)ethanone.
| Parameter | Condition/Reagent | Rationale & Causality |
| Catalyst | Anhydrous AlCl₃ (≥1.0 eq.) | Stoichiometric amount is required as the catalyst complexes with the product ketone, preventing polyacylation.[6] Must be anhydrous to avoid deactivation. |
| Acylating Agent | Acetyl Chloride / Acetic Anhydride | Highly reactive electrophile precursors. Acetyl chloride is often more reactive. |
| Solvent | DCM, CS₂, Nitrobenzene | Must be inert to Friedel-Crafts conditions. CS₂ and DCM are common choices.[7] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic formation of the acylium ion complex. Subsequent warming allows the reaction to proceed to completion. |
| Work-up | Ice / conc. HCl | Hydrolyzes the AlCl₃-ketone complex to liberate the final product and dissolves aluminum salts in the aqueous phase.[8] |
Alternative Synthetic Strategy: The Fries Rearrangement
The Fries rearrangement is an intramolecular alternative to the Friedel-Crafts acylation, converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[9][10][11] This method avoids intermolecular side reactions and can be advantageous when the starting arene is a phenol.
Synthesis via Fries Rearrangement
The synthesis of 1-(2,3,6-trimethylphenyl)ethanone via this route would conceptually involve three steps:
-
Synthesis of 2,3,6-trimethylphenol: Prepared from 1,2,4-trimethylbenzene via sulfonation followed by alkali fusion or other established methods.
-
Esterification: The phenol is acetylated to form 2,3,6-trimethylphenyl acetate.
-
Fries Rearrangement: The ester is rearranged to the corresponding hydroxyaryl ketone. The hydroxyl group would then need to be removed (deoxygenated) to yield the final target.
While multi-step, this pathway offers a different strategic approach. The key step is the rearrangement.
Controlling Regioselectivity
The Fries rearrangement can yield both ortho- and para-acylated phenols. The regioselectivity is highly dependent on reaction conditions:
-
Temperature: Lower temperatures (<60 °C) generally favor the formation of the para product (kinetic control).[4] Higher temperatures (>100 °C) favor the thermodynamically more stable ortho product, which can form a chelated bidentate complex with the aluminum catalyst.[4]
-
Solvent: Non-polar solvents tend to favor the ortho product, whereas polar solvents favor the para product.[11]
For the synthesis of the precursor to 1-(2,3,6-trimethylphenyl)ethanone, the rearrangement of 2,3,6-trimethylphenyl acetate would need to favor acylation at the 4-position (para to the hydroxyl group). This would require low-temperature conditions.
Modern Approaches: Carbonylative Cross-Coupling
For sterically hindered systems where classical methods may fail or give low yields, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative.[12] Carbonylative cross-coupling reactions, such as the Suzuki or Negishi variants, can construct aryl ketones by coupling an aryl halide or triflate with an organometallic reagent under an atmosphere of carbon monoxide (CO).[12]
General Reaction Scheme: Aryl-X + R-M + CO --[Pd or Ni catalyst]--> Aryl-CO-R + M-X
-
Aryl-X: Aryl halide (e.g., 1-iodo-2,3,6-trimethylbenzene)
-
R-M: Organometallic reagent (e.g., methylboronic acid or dimethylzinc)
-
Catalyst: Typically a palladium complex with a suitable ligand (e.g., PEPPSI-IPr for hindered substrates).[12]
This method forms two new carbon-carbon bonds in a single step and often proceeds under milder conditions than Friedel-Crafts or Fries reactions. Its primary advantage is the precise control of regiochemistry, as the acetyl group is installed exactly where the halide was located on the starting material. The main challenges are the availability of the aryl halide precursor and the handling of toxic carbon monoxide gas.
Comparative Analysis of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Fries Rearrangement | Carbonylative Cross-Coupling |
| Starting Material | 1,2,4-Trimethylbenzene | 2,3,6-Trimethylphenol | 1-Halogeno-2,3,6-trimethylbenzene |
| Key Reagents | AlCl₃, Acetyl Chloride | AlCl₃, Acetic Anhydride | Pd/Ni Catalyst, CO, Organometallic |
| Number of Steps | 1 (from arene) | 3+ (from arene) | 2+ (from arene) |
| Regiocontrol | Good, but potential for isomers | Moderate; condition-dependent | Excellent |
| Scalability | High; industrially established | Moderate | Moderate; CO handling can be a challenge |
| Substrate Scope | Limited by deactivating groups | Requires phenolic esters | Broad; tolerant of many functional groups |
| Key Advantage | Direct, cost-effective | Good for phenol precursors | High selectivity for hindered ketones |
| Key Disadvantage | Harsh conditions, stoichiometric waste | Multi-step, potential deoxygenation needed | Cost of catalyst, handling of toxic CO |
Conclusion
The synthesis of 1-(2,3,6-trimethylphenyl)ethanone can be effectively achieved through several strategic pathways. For direct, large-scale synthesis where the starting materials are readily available, Friedel-Crafts acylation of 1,2,4-trimethylbenzene remains the most practical and economical choice. Its primary drawbacks are the harsh reaction conditions and the generation of stoichiometric aluminum waste. The Fries rearrangement offers an alternative intramolecular route, particularly if a phenolic precursor is more accessible, though it adds synthetic steps. For laboratory-scale synthesis requiring high purity and precise regiochemical control, especially when dealing with complex or sensitive substrates, modern carbonylative cross-coupling methods represent the state-of-the-art. The choice of synthesis route should be guided by a careful evaluation of factors including scale, cost, precursor availability, and the specific requirements for purity and yield.
References
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2,3,6-Trimethylacetophenone spectral data interpretation
An In-depth Technical Guide to the Spectral Interpretation of 2',4',6'-Trimethylacetophenone
This guide provides a comprehensive analysis of the spectral data for 2',4',6'-trimethylacetophenone (CAS RN: 1667-01-2), a substituted aromatic ketone.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles of spectroscopic analysis.
Introduction to 2',4',6'-Trimethylacetophenone
2',4',6'-Trimethylacetophenone, also known as 2-acetylmesitylene, is a colorless to pale yellow liquid with a distinct sweet, floral odor.[1][3] Its molecular structure, consisting of a ketone functional group attached to a mesitylene (1,3,5-trimethylbenzene) ring, presents a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a thorough understanding of its molecular architecture.
The structural and electronic features of this molecule—namely, the steric hindrance around the acetyl group and the electron-donating nature of the three methyl groups on the aromatic ring—give rise to characteristic spectral patterns. Understanding these patterns is crucial for its identification, quality control, and for predicting its chemical behavior in various applications, including as a laboratory chemical and an intermediate in chemical synthesis.[1][3]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectral data, the following atom numbering scheme will be used throughout this guide.
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An In-depth Technical Guide on the Natural Occurrence of Substituted Acetophenones
Abstract
Substituted acetophenones represent a diverse class of naturally occurring phenolic compounds found across numerous plant families and even in fungi.[1][2] These molecules, existing in both free and glycosidic forms, play crucial roles in plant defense mechanisms and serve as precursors for various pharmaceuticals.[2][3] This guide provides a comprehensive overview of the biosynthesis, natural sources, and significant biological activities of these compounds, tailored for researchers, scientists, and professionals in drug development. We delve into the primary biosynthetic pathways, detail their widespread distribution in the plant kingdom, and explore their pharmacological potential, including anti-inflammatory, antioxidant, and anticancer activities. Furthermore, this document outlines detailed protocols for the extraction, isolation, and characterization of these valuable natural products.
Introduction: The Significance of Acetophenones in Nature and Science
Acetophenones are aromatic ketones characterized by an acetyl group attached to a benzene ring. While the parent compound, acetophenone, is a valuable industrial solvent and a precursor in the synthesis of pharmaceuticals and resins, its substituted derivatives are of significant interest due to their widespread natural occurrence and diverse biological activities.[4][5][6] These compounds are not merely metabolic byproducts; they are active participants in the complex interplay between organisms, serving as defense compounds against herbivores and pathogens.[2][3]
From a pharmaceutical perspective, naturally derived acetophenones such as paeonol and apocynin have a long history of use in traditional medicine and are now being investigated for their therapeutic potential in modern drug development.[2][7][8] Their pharmacological profiles include anti-inflammatory, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic properties.[2][8] This guide aims to provide a detailed exploration of these compounds, from their biogenesis to their potential applications.
Biosynthesis of Substituted Acetophenones in Plants
The journey of substituted acetophenones in plants begins with primary metabolism, specifically the shikimate pathway, which is responsible for the production of aromatic amino acids, including L-phenylalanine. From this crucial starting point, the biosynthesis branches into specialized secondary metabolic pathways.
The Shikimate and Phenylpropanoid Pathways: Laying the Foundation
The core aromatic structure of acetophenones originates from L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a pivotal step that channels carbon from primary to secondary metabolism.
The β-Oxidative Pathway: Side-Chain Shortening
Following the formation of trans-cinnamic acid, a β-oxidative pathway, analogous to fatty acid degradation, is employed to shorten the three-carbon side chain by two carbons.[3] Recent research in pear (Pyrus) has elucidated that the acetophenone moiety can arise from an impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate.[9] A loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase leads to the accumulation of this intermediate, which is then hydrolyzed and spontaneously decarboxylated to yield the acetophenone.[9]
Caption: Biosynthetic pathway of plant acetophenones.
Natural Sources of Substituted Acetophenones
Substituted acetophenones are widely distributed throughout the plant kingdom, having been identified in over 24 plant families.[1][2] They are also found in some fungal species.[1][2][10] The Rutaceae family, known for its aromatic plants, is a particularly rich source of these compounds, with the genera Melicope and Acronychia being prominent producers.[1][2]
Table 1: Prominent Naturally Occurring Substituted Acetophenones and Their Sources
| Compound Name | Chemical Name | Natural Source(s) | Reference(s) |
| Paeonol | 2'-Hydroxy-4'-methoxyacetophenone | Paeonia suffruticosa (Moutan Cortex), Paeonia lactiflora, Cynanchum paniculatum | [7], |
| Apocynin | 4'-Hydroxy-3'-methoxyacetophenone | Apocynum cannabinum, Picrorhiza kurroa, Iris spp. | [2], |
| Piceol | 4'-Hydroxyacetophenone | Picea abies (Norwegian spruce), Cloudberries, Artemisia annua | [11],[12] |
| 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone | Aronia melanocarpa, Paeonia lactiflora | [13] |
| Acronyculatins | Prenylated acetophenones | Acronychia oligophlebia | [14] |
| Melicolones | Prenylated acetophenones | Melicope pteleifolia | [2] |
Aromatic plants, in general, are significant sources of acetophenones and other bioactive compounds, which contribute to their use in traditional medicine, aromatherapy, and the food and fragrance industries.[15][16][17][18]
Biological Activities and Pharmacological Potential
The diverse structures of naturally occurring substituted acetophenones give rise to a wide array of biological activities, making them promising candidates for drug development.
Anti-inflammatory and Analgesic Effects
Paeonol is perhaps the most well-studied acetophenone for its anti-inflammatory and analgesic properties.[7][8] It has been shown to inhibit the production of pro-inflammatory mediators and has a long history of use in traditional Chinese medicine for these purposes.[8][19][20] Apocynin also exhibits significant anti-inflammatory traits, often without the negative side effects associated with other anti-inflammatory drugs.[2]
Antioxidant Activity
Many substituted acetophenones, particularly those with hydroxyl groups on the aromatic ring, are potent antioxidants.[8] They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of chronic diseases.[21] 4'-Hydroxyacetophenone, for instance, possesses significant antioxidant characteristics due to its phenolic hydroxyl group.[12]
Anticancer Properties
Several acetophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][2] Paeonol has been shown to inhibit cancer cell growth and proliferation through multiple mechanisms, including inducing apoptosis and modulating signaling pathways like PI3K/AKT and NF-κB.[19] Acronyculatins isolated from Acronychia oligophlebia have also shown cytotoxic activity against MCF-7 breast cancer cells.[14]
Antimicrobial and Other Activities
The biological activities of acetophenones extend to antimicrobial, antimalarial, and antityrosinase effects.[1] Their role as insect repellents in plants also suggests potential applications as eco-friendly pesticides.[2] For example, 4'-hydroxyacetophenone exhibits antibacterial properties by disrupting cellular structures.[12]
Experimental Protocols: Isolation and Characterization
The successful study and application of naturally occurring acetophenones rely on robust methods for their extraction, isolation, and structural elucidation.
Extraction of Substituted Acetophenones from Plant Material
Objective: To extract acetophenone derivatives from dried and powdered plant material.
Methodology:
-
Maceration: a. Weigh 100 g of dried, powdered plant material (e.g., root bark of Paeonia suffruticosa for paeonol). b. Place the powder in a large Erlenmeyer flask. c. Add 500 mL of a suitable solvent, such as ethanol or methanol. d. Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
Soxhlet Extraction (for more efficient extraction): a. Place 50 g of the powdered plant material in a thimble. b. Insert the thimble into the main chamber of the Soxhlet extractor. c. Fill the distilling flask with 300 mL of the chosen solvent. d. Heat the flask and allow the extraction to proceed for 6-8 hours.
-
Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
Caption: General workflow for the extraction of acetophenones.
Isolation and Purification by Column Chromatography
Objective: To isolate individual acetophenone compounds from the crude extract.
Methodology:
-
Column Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). b. Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of the mobile phase. b. Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate. c. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: a. Begin elution with a non-polar solvent (e.g., 100% hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. c. Collect fractions of the eluate in separate test tubes.
-
Monitoring: a. Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest. b. Pool the fractions that show a single spot with a similar Rf value.
-
Final Purification: a. Concentrate the pooled fractions to obtain the purified compound. b. Further purification can be achieved using techniques like preparative HPLC if necessary.
Structural Characterization
Objective: To determine the chemical structure of the isolated acetophenone derivatives.
Methodology:
-
Spectroscopic Analysis: a. UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance, providing information about the chromophore system. b. Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. c. Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution MS (HRMS) provides the exact molecular formula. d. Nuclear Magnetic Resonance (NMR) Spectroscopy: i. ¹H NMR: To determine the number and environment of protons in the molecule. ii. ¹³C NMR: To determine the number and type of carbon atoms. iii. 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete structural elucidation.
-
Comparison with Literature Data: Compare the obtained spectroscopic data with that reported in the literature for known acetophenone derivatives to confirm the structure.
Conclusion and Future Perspectives
The study of naturally occurring substituted acetophenones is a vibrant and promising field of research. These compounds, with their diverse structures and significant biological activities, represent a valuable resource for the development of new pharmaceuticals, agrochemicals, and cosmetic ingredients.[22][23] The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and synthetic biology approaches to enhance their production.[3] As our understanding of the ecological roles and pharmacological mechanisms of these fascinating molecules deepens, so too will their potential to contribute to human health and well-being. Continued exploration of the vast chemical diversity of the natural world is certain to uncover novel acetophenone derivatives with unique and valuable properties.
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An In-depth Technical Guide to the Toxicological Profile of 2,4,6-Trimethylacetophenone
A Note on Isomer Specificity: Initial inquiries for "2,3,6-Trimethylacetophenone" yielded limited toxicological data. Consequently, this guide focuses on the more extensively documented isomer, 2,4,6-Trimethylacetophenone (CAS RN: 1667-01-2) . All subsequent data and analyses pertain to this specific isomer. This decision was made to provide a more comprehensive and data-supported toxicological profile.
Executive Summary
This technical guide provides a comprehensive toxicological profile of 2,4,6-Trimethylacetophenone, a substituted aromatic ketone. Due to a notable scarcity of direct toxicological studies on this specific compound, this report employs a read-across approach, leveraging data from structurally similar substances, including other substituted acetophenones and alkylphenols. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its chemical properties, anticipated metabolic pathways, and a toxicological hazard assessment. The document highlights the need for further empirical studies to definitively characterize the toxicological profile of 2,4,6-Trimethylacetophenone.
Chemical and Physical Properties
2,4,6-Trimethylacetophenone is a combustible liquid with a distinct odor.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1667-01-2 | [2] |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1][4] |
| Boiling Point | 235-236 °C | [1][5] |
| Density | 0.975 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [1] |
Toxicokinetics: A Predictive Overview
Metabolism
The metabolism of substituted acetophenones has been a subject of study, providing a basis for predicting the metabolic pathways of 2,4,6-Trimethylacetophenone.[6][7] The primary route of metabolism is anticipated to be N-hydroxylation of the imine derivatives, leading to the formation of isomeric oximes.[6][7]
A proposed metabolic pathway for 2,4,6-Trimethylacetophenone is illustrated in the following diagram:
Caption: Proposed workflow for toxicological evaluation.
Conclusion and Recommendations
The toxicological profile of 2,4,6-Trimethylacetophenone remains largely uncharacterized. Based on a read-across approach from structurally similar compounds, there is a potential for this substance to exhibit metabolic activity and possible toxicity. The lack of empirical data represents a significant knowledge gap.
It is strongly recommended that comprehensive toxicological studies, following established OECD guidelines, be conducted to determine the acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity of 2,4,6-Trimethylacetophenone. Such data are essential for a thorough risk assessment and to ensure the safety of its use in any application.
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A Comprehensive Technical Guide to Investigating the Thermal Stability and Degradation of 2,3,6-Trimethylacetophenone
Foreword: Charting Unexplored Territory
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, dictates a molecule's resilience to heat, a critical factor influencing its synthesis, purification, storage, and ultimately, its efficacy and safety in final applications. This guide focuses on 2,3,6-trimethylacetophenone, an aromatic ketone with potential applications in organic synthesis and drug development.
A survey of the current scientific literature reveals a notable gap in the characterization of the 2,3,6-isomer, with significantly more information available for its 2,4,6-trimethyl counterpart. This guide, therefore, is crafted not as a review of established data, but as a forward-looking technical manual for the researcher. It provides a robust framework for the systematic investigation of the thermal stability and degradation pathways of this compound. By leveraging established principles of thermal analysis and drawing parallels with related acetophenone derivatives, this document will empower researchers to confidently navigate the thermal characterization of this and other novel compounds.
The Significance of Thermal Stability in the Lifecycle of a Chemical Compound
The journey of a chemical compound from laboratory synthesis to industrial application is often fraught with thermal challenges. High temperatures are frequently employed in chemical reactions, purification processes like distillation, and formulation steps such as melt extrusion. The thermal stability of a compound dictates its ability to withstand these processes without undergoing unwanted decomposition.[1]
Degradation can lead to a loss of product purity, the formation of potentially toxic byproducts, and a decrease in overall process efficiency. For drug development professionals, understanding the thermal profile of an active pharmaceutical ingredient (API) is a non-negotiable aspect of pre-formulation studies and is critical for ensuring the final drug product's safety, efficacy, and shelf-life.[2][3]
Foundational Techniques for Thermal Analysis: TGA and DSC
The cornerstone of any thermal stability investigation lies in the application of two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] The resulting data provides invaluable information on the thermal stability and composition of a material.
-
Principle of Operation: A high-precision balance continuously monitors the mass of a sample situated in a furnace. The temperature of the furnace is increased at a constant rate, and any mass loss is recorded. The atmosphere within the furnace can be controlled, typically using an inert gas like nitrogen to study thermal decomposition, or an oxidative gas like air to investigate oxidative degradation.[6]
-
Information Gained: The output of a TGA experiment is a thermogram, a plot of mass versus temperature. From this, one can determine:
-
The onset temperature of decomposition, indicating the initiation of thermal degradation.
-
The temperature at which the maximum rate of decomposition occurs.
-
The percentage of mass lost at different temperature ranges, corresponding to the loss of specific molecular fragments.
-
The composition of multi-component systems.
-
The amount of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7]
-
Principle of Operation: The sample and an inert reference material are heated or cooled at a controlled rate. The instrument measures the difference in heat flow between the sample and the reference. This difference in heat flow is a direct measure of the energy absorbed (endothermic process) or released (exothermic process) by the sample.[7][8]
-
Information Gained: A DSC thermogram plots heat flow against temperature. It can reveal:
-
Melting point (Tm): An endothermic peak indicating the transition from a solid to a liquid state.
-
Crystallization temperature (Tc): An exothermic peak showing the transition from a liquid or amorphous state to a crystalline solid.
-
Glass transition temperature (Tg): A step-like change in the baseline, characteristic of amorphous materials, representing the transition from a rigid, glassy state to a more flexible, rubbery state.[9]
-
Enthalpy of transitions (ΔH): The area under a DSC peak is proportional to the enthalpy change associated with the transition, providing quantitative information about the energy involved.
-
Heat capacity (Cp): The ability of a material to absorb heat.
-
A Proposed Investigative Framework for this compound
Given the absence of specific thermal data for this compound, the following sections outline a systematic approach to its characterization.
Hypothetical Thermal Profile
Based on the known properties of the structurally similar 2,4,6-trimethylacetophenone, we can formulate a hypothesis for the thermal behavior of the 2,3,6-isomer. 2,4,6-trimethylacetophenone is a liquid at room temperature with a high boiling point (235-236 °C) and flash point (>110 °C).[10][11][12] This suggests a relatively high degree of thermal stability. It is reasonable to hypothesize that this compound will exhibit a similar thermal stability profile, with decomposition likely initiating at temperatures well above its boiling point.
Postulated Thermal Degradation Pathways
The thermal decomposition of organic molecules typically proceeds via the path of least resistance, which involves the cleavage of the weakest chemical bonds.[13] For this compound, several degradation pathways can be postulated, likely involving free-radical mechanisms at elevated temperatures.[14]
-
Pathway A: Acetyl Group Cleavage: The bond between the carbonyl carbon and the aromatic ring, and the bond between the carbonyl carbon and the methyl group are potential sites for initial cleavage. This could lead to the formation of a 2,3,6-trimethylphenyl radical and an acetyl radical, or a 1-(2,3,6-trimethylphenyl)ethan-1-one radical and a methyl radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form a variety of smaller volatile products.
-
Pathway B: Methyl Group Cleavage from the Ring: The C-C bonds between the aromatic ring and the methyl groups are also susceptible to homolytic cleavage at high temperatures, leading to the formation of various radical intermediates and subsequent rearrangement and fragmentation products.
-
Pathway C: Condensation and Polymerization: At high temperatures, radical species can also recombine to form larger, more complex molecules, potentially leading to the formation of a non-volatile char residue.
The following Graphviz diagram illustrates these hypothetical degradation pathways.
Caption: Hypothetical degradation pathways for this compound.
Experimental Design and Protocols
To validate the hypothetical thermal profile and elucidate the actual degradation pathways, a rigorous experimental approach is necessary.
Experimental Workflow
The following diagram outlines the logical flow of the experimental investigation.
Caption: Workflow for the thermal analysis of this compound.
Detailed Step-by-Step Protocols
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[6][15]
-
Instrument Setup:
-
Place the crucible in the TGA autosampler or manually load it into the furnace.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the temperature to ramp from the initial temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.[16]
-
Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min for an inert atmosphere.
-
-
Experiment Execution: Start the experiment and record the mass loss as a function of temperature.
-
Oxidative Atmosphere (Optional): Repeat the experiment using dry air as the purge gas to investigate the oxidative stability.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as the reference.[17]
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., -50 °C).
-
Program a heat-cool-heat cycle. For example:
-
Heat from -50 °C to 250 °C at 10 °C/min.
-
Cool from 250 °C to -50 °C at 10 °C/min.
-
Heat from -50 °C to 350 °C at 10 °C/min. The first heating scan helps to erase the thermal history of the sample.
-
-
Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
-
-
Experiment Execution: Run the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify melting points, glass transitions, and any exothermic events that may correspond to decomposition.
Data Interpretation and Comparative Analysis
The data obtained from TGA and DSC experiments will provide a comprehensive picture of the thermal stability of this compound. The onset of mass loss in the TGA thermogram will define the upper-temperature limit of its stability. The DSC thermogram will reveal its melting behavior and any other phase transitions. Exothermic peaks in the DSC curve that coincide with mass loss in the TGA curve are strong indicators of decomposition.
For a comparative perspective, the following table summarizes the known physical properties of the 2,4,6-trimethylacetophenone isomer. This data can serve as a valuable benchmark for researchers investigating the 2,3,6-isomer.
| Property | Value for 2,4,6-Trimethylacetophenone | Reference |
| Molecular Formula | C₁₁H₁₄O | [10][11] |
| Molecular Weight | 162.23 g/mol | [10][11] |
| Boiling Point | 235-236 °C | [10][11] |
| Flash Point | >110 °C | [11][12] |
| Density | ~0.975 g/mL at 25 °C | [10][11] |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the investigation of the thermal stability and degradation of this compound. By following the outlined experimental protocols and principles of data interpretation, researchers can generate the critical data needed to understand the thermal behavior of this compound.
Future work should focus on the identification of the degradation products using hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This will allow for the validation and refinement of the proposed degradation pathways. Furthermore, kinetic analysis of the TGA data can provide valuable insights into the decomposition mechanism and allow for the prediction of the compound's long-term thermal stability at different temperatures.
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DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]
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Synthesis of Acetophenone by pyrolisys. (2009). Sciencemadness.org. Retrieved from [Link]
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Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus+ DatapointLabs. Retrieved from [Link]
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Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
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Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]
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2',4',6'-trimethyl acetophenone, 1667-01-2. (n.d.). The Good Scents Company. Retrieved from [Link]
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Decomposition mechanism explaining the formation of aromatic... (n.d.). ResearchGate. Retrieved from [Link]
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CH13 Hydrocarbons Shobhit Nirwan. (n.d.). Scribd. Retrieved from [Link]
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Thermal decomposition. (n.d.). Wikipedia. Retrieved from [Link]
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Thermal decomposition reactions of acetaldehyde and acetone on Si(100). (n.d.). UNL Digital Commons. Retrieved from [Link]
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Acetophenone. (n.d.). Wikipedia. Retrieved from [Link]
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2',4',6'-Trimethylacetophenone, Min. 97.0 (GC), 5 mL. (n.d.). sciedco. Retrieved from [Link]
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Thermal Analysis. (n.d.). ACS Publications. Retrieved from [Link]
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Chemistry Olympiad past papers. (n.d.). RSC Education. Retrieved from [Link]
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Applications of TGA, DSC and DTA Analysis. (n.d.). Henven. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and History of Trimethylacetophenone Isomers
Methodological & Application
The Synthetic Utility of 2,3,6-Trimethylacetophenone: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Versatile Ketone
In the landscape of organic synthesis, substituted acetophenones are invaluable building blocks, prized for their dual reactivity at the aromatic ring and the acetyl group. Among these, 2,3,6-trimethylacetophenone (CAS No: 54200-67-8) emerges as a strategic intermediate, particularly in the synthesis of complex natural products and their analogues.[1] Its unique substitution pattern, featuring a sterically encumbered acetyl group, presents both challenges and opportunities for the discerning chemist. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
While its isomer, 2,4,6-trimethylacetophenone, has found applications in the fragrance industry, the utility of this compound lies in its role as a precursor to vital compounds such as carotenoids and as an intermediate in the synthesis of chiral all-trans-retinal.[1] Furthermore, the corresponding phenol, 2,3,6-trimethylphenol, is a key intermediate in the industrial synthesis of Vitamin E, highlighting the importance of synthetic routes to this substitution pattern.[2][3][4][5][6]
This document will first detail a robust method for the preparation of this compound via Friedel-Crafts acylation. Subsequently, a comprehensive protocol for its application in the Wittig reaction will be presented, demonstrating its utility in the formation of carbon-carbon double bonds, a fundamental transformation in organic chemistry.
Synthesis of this compound: A Friedel-Crafts Approach
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
For the synthesis of this compound, the logical precursor is 1,2,4-trimethylbenzene (pseudocumene). The acylation with acetyl chloride will proceed, directed by the activating methyl groups. While multiple isomers are possible, the substitution pattern of this compound is a plausible outcome. The following protocol is adapted from a similar, well-established procedure for the acylation of mesitylene.[1][9]
Reaction Scheme:
Caption: Friedel-Crafts acylation of 1,2,4-trimethylbenzene.
Detailed Experimental Protocol:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,2,4-Trimethylbenzene | 95-63-6 | 120.19 | 24.0 g (27.8 mL) | 0.20 |
| Acetyl Chloride | 75-36-5 | 78.50 | 17.3 g (15.7 mL) | 0.22 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 32.0 g | 0.24 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 150 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 50 mL | - |
| Ice | - | 18.02 | 200 g | - |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | 100 mL | - |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | 100 mL | - |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (32.0 g, 0.24 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Charge the dropping funnel with acetyl chloride (17.3 g, 0.22 mol) dissolved in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Addition of 1,2,4-Trimethylbenzene: After the addition of acetyl chloride is complete, add a solution of 1,2,4-trimethylbenzene (24.0 g, 0.20 mol) in 30 mL of anhydrous dichloromethane dropwise from the dropping funnel over 1 hour. A deep red-brown complex will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a 1 L beaker with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Application in the Wittig Reaction: Synthesis of a Tetrasubstituted Alkene
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[10][11] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond. For sterically hindered ketones like this compound, the choice of a reactive, non-stabilized ylide and a strong base is crucial for a successful transformation.[12]
The following protocol details the synthesis of 1-(2,3,6-trimethylphenyl)-1-propene through the reaction of this compound with ethyltriphenylphosphonium bromide.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Detailed Experimental Protocol:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyltriphenylphosphonium Bromide | 1530-32-1 | 371.26 | 4.46 g | 12.0 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 4.8 mL | 12.0 mmol |
| This compound | 54200-67-8 | 162.23 | 1.62 g | 10.0 mmol |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | 80 mL | - |
| Saturated Aqueous Ammonium Chloride | 12125-02-9 | 53.49 | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | 50 mL | - |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | 5 g | - |
Procedure:
-
Ylide Formation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (4.46 g, 12.0 mmol) in anhydrous THF (50 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Base: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the stirred suspension. A deep red or orange color will develop, indicating the formation of the ylide. Stir the mixture at 0°C for 1 hour.
-
Addition of Ketone: In a separate dry flask, dissolve this compound (1.62 g, 10.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the ylide solution at 0°C over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2,3,6-trimethylphenyl)-1-propene.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation of 1,2,4-trimethylbenzene is a straightforward process, providing access to a key building block. The subsequent application of this ketone in the Wittig reaction demonstrates its utility in constructing more complex molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this compound in their synthetic campaigns, from the development of novel pharmaceuticals to the synthesis of complex natural products.
References
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction with 2',6'-Dimethoxyacetophenone.
-
ResearchGate. (n.d.). Friedel‐Crafts alkylation and acylation of mesitylene with 4‐formylbenzoate derivatives in one‐pot. Retrieved from [Link]
- BenchChem. (2025). Navigating Vitamin E Synthesis: The Crucial Role of 2,3,6-Trimethylphenol.
-
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Concordia College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). US3862248A - Pure 2,3,6-trimethylphenol.
- Google Patents. (n.d.). US4128728A - Production of 2,3,6-trimethylphenol.
- Google Patents. (n.d.). US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
-
ResearchGate. (n.d.). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-step synthesis of vitamin E: (a) oxidation of 2,3,6-trimethylphenol. Retrieved from [Link]
-
Wikipedia. (2023). 2,3,6-Trimethylphenol. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with benzene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US3862248A - Pure 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 6. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
- 7. DSpace [open.bu.edu]
- 8. Vitamin C, Vitamin E, Selenium, and β-Carotene and Other Carotenoids: Overview, Antioxidant Definition, and Relationship to Chronic Disease - Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 2,3,6-Trimethylacetophenone using Chromatographic Techniques
Abstract and Introduction
2,3,6-Trimethylacetophenone (CAS No. 54200-67-8) is an aromatic ketone of interest in chemical synthesis and potentially as an intermediate or impurity in the manufacturing of pharmaceuticals and specialty chemicals.[1] Accurate and precise quantification of this compound is critical for process control, quality assurance, and regulatory compliance. This document provides a detailed guide for the quantitative analysis of this compound, primarily focusing on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.
This guide is intended for researchers, analytical scientists, and quality control professionals. It emphasizes the rationale behind methodological choices, provides step-by-step protocols, and outlines a framework for method validation to ensure data integrity and trustworthiness.
Principles of Analysis: Method Selection
The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. This compound (C₁₁H₁₄O, M.W. 162.23 g/mol ) is a relatively volatile compound with a boiling point of 235.5 °C.[1] These properties make it an ideal candidate for analysis by Gas Chromatography (GC).
-
Gas Chromatography (GC): GC offers high-resolution separation for volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides definitive identification based on the analyte's mass spectrum, alongside precise quantification. This high degree of specificity makes GC-MS the gold standard for analyzing complex matrices and for trace-level detection. For routine quality control where specificity is less of a concern, a Flame Ionization Detector (FID) can be used, which offers excellent quantitative performance.[2]
-
High-Performance Liquid Chromatography (HPLC): While GC is preferred, HPLC is a viable alternative, particularly for non-volatile impurities or when GC instrumentation is unavailable. A reversed-phase HPLC method can be developed to separate this compound from other components.[3][4] Detection is typically achieved using an Ultraviolet (UV) detector, leveraging the aromatic nature of the acetophenone moiety.
This note will detail the GC-MS method as the primary recommendation due to its superior selectivity and sensitivity.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the quantitative analysis of this compound. Instrument parameters may require optimization based on the specific equipment and sample matrix.
Materials and Reagents
-
Reference Standard: this compound, ≥98.0% purity
-
Internal Standard (ISTD): 2-Nonanol or 3',4'-(Methylenedioxy)acetophenone are suitable choices.[2] The ISTD should be a stable compound, not present in the sample matrix, and chromatographically resolved from the analyte.
-
Solvent: HPLC-grade or GC-grade Methanol or Acetonitrile.
-
Sample Matrix: The specific material in which the analyte is being quantified (e.g., reaction mixture, final product).
-
Glassware: Class A volumetric flasks, pipettes, and GC vials with PTFE-lined septa.
Instrumentation and Conditions
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is recommended.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane) | This non-polar stationary phase provides excellent separation for aromatic ketones based on boiling points and weak dipole interactions. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. The ratio can be adjusted for trace analysis. |
| Injection Volume | 1.0 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Provides good efficiency and is inert. |
| Oven Program | Initial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | The initial temperature ensures good focusing on the column. The ramp rate allows for efficient separation from other potential components. The final hold ensures elution of any high-boiling point compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification. Selected Ion Monitoring (SIM) for quantification. | Full Scan is used to confirm the identity of the analyte by its mass spectrum. SIM mode significantly increases sensitivity and selectivity for quantification by monitoring characteristic ions. |
| SIM Ions | Quantifier: 162 (M⁺), Qualifiers: 147 (M-15)⁺, 119 | The molecular ion (M⁺) is often used for quantification. The (M-15)⁺ fragment (loss of a methyl group) is a highly probable and characteristic fragment. Other ions should be chosen based on the experimental mass spectrum. |
Standard and Sample Preparation
Accuracy in analytical chemistry begins with meticulous preparation.
-
Internal Standard (ISTD) Stock Solution: Accurately weigh and dissolve the chosen ISTD in the selected solvent to prepare a stock solution of approximately 1 mg/mL.
-
Analyte Stock Solution: Accurately weigh and dissolve the this compound reference standard in the same solvent to create a stock solution of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the analyte stock solution. Spike each calibration standard with a fixed amount of the ISTD stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent. The target concentration should fall within the calibration range. Spike the prepared sample with the same fixed amount of ISTD stock solution as used in the calibration standards. Vortex or sonicate to ensure complete dissolution. If necessary, filter the sample through a 0.45 µm PTFE syringe filter before transferring to a GC vial.
GC-MS Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final result calculation.
Caption: GC-MS workflow for this compound quantification.
Data Analysis and Quantification
-
Calibration Curve: Plot the ratio of the analyte peak area to the ISTD peak area (y-axis) against the concentration of the analyte (x-axis) for the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995 for the curve to be considered linear.
-
Quantification: Calculate the analyte/ISTD peak area ratio from the sample chromatogram. Use the linear regression equation (y = mx + c) to determine the concentration of this compound in the sample.
Alternative Method: HPLC-UV
For laboratories where GC is not available, a reversed-phase HPLC method can be employed. This serves as a starting point for development.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A C18 column provides good hydrophobic retention for aromatic compounds.[5] |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | This ratio should provide adequate retention and separation. It can be optimized based on initial results. Using acetonitrile often provides different selectivity compared to methanol.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| UV Detection | 245 nm | Acetophenone derivatives typically have a strong absorbance maximum around this wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
Method Validation Protocol
A self-validating system is trustworthy.[6] Any developed analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed.
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (solvent), a placebo (sample matrix without analyte), the analyte, and a spiked sample. | No interfering peaks should be observed at the retention time of the analyte in the blank or placebo. The method is selective for the analyte. |
| Linearity | Analyze at least five concentrations across the desired range (e.g., 50-150% of the expected concentration). | Coefficient of determination (r²) ≥ 0.995. |
| Accuracy | Analyze a minimum of three replicates at three different concentrations (e.g., 80%, 100%, 120%) of a spiked placebo. | Mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day or with a different analyst/instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | LOD and LOQ should be appropriate for the required detection levels of the analysis.[5] |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak / Poor Sensitivity | Incorrect instrument parameters; sample degradation; leak in the system. | Verify injection port and oven temperatures. Check for leaks in the GC inlet. Prepare fresh standards and samples. |
| Peak Tailing | Active sites in the inlet liner or column; column contamination. | Use a deactivated inlet liner. Condition the column. Trim the first few cm of the column. |
| Poor Reproducibility | Inconsistent injection volume; variability in sample preparation; inlet discrimination. | Check autosampler syringe and wash settings. Ensure sample and standard preparation is consistent. Use a deactivated liner with glass wool to minimize discrimination. |
| Extraneous Peaks | Contaminated solvent; sample matrix interference; septum bleed. | Run a solvent blank. Use high-purity solvents. Use high-quality, low-bleed septa. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound. The recommended GC-MS method offers high sensitivity and specificity, ensuring reliable and accurate results. The provided protocols for analysis and validation serve as a robust starting point for implementation in a research or quality control setting, empowering professionals with a trustworthy method for chemical process monitoring and product release.
References
-
SIELC Technologies. (n.d.). Separation of 2',4',6'-Trimethylacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2′,4′,6′-trimethylacetophenone. Retrieved from [Link]
-
Selected Methods of Analysis. (n.d.). General information about an analytical chemistry laboratory. Retrieved from [Link]
-
ATSDR. (2022). Analytical Methods. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Quantitative Method for Flavoring Agents by GC-MS/FID. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Laborda, F., et al. (2021). Single particle inductively coupled plasma mass spectrometry (SP-ICP-MS): a fast-developing technique. Analytical Methods. Retrieved from [Link]
-
Gumieniczek, A., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. Acta Poloniae Pharmaceutica. Retrieved from [Link]
- Google Patents. (1981). Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
Sources
Application Note: A Validated GC-MS Protocol for the Analysis of Trimethylacetophenone Isomers
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the robust separation and identification of trimethylacetophenone isomers. Positional isomers of trimethylacetophenone are of significant interest in the fields of fragrance, materials science, and pharmaceutical development, where their specific substitution patterns dictate their chemical and biological properties. The accurate identification and quantification of these isomers are critical for quality control and research applications. This guide provides a comprehensive methodology, explaining the rationale behind instrumental parameters and sample preparation, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Trimethylacetophenones are aromatic ketones with the chemical formula C₁₁H₁₄O. The positional isomerism, arising from the different substitution patterns of the three methyl groups on the phenyl ring, gives rise to several isomers, including 2',4',6'-trimethylacetophenone, 2',3',4'-trimethylacetophenone, and 3',4',5'-trimethylacetophenone. These isomers can exhibit distinct physical, chemical, and olfactory properties, making their individual analysis crucial. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratios and fragmentation patterns.[1]
The primary challenge in the analysis of positional isomers lies in achieving adequate chromatographic separation, as they often possess very similar boiling points and polarities. This protocol addresses this challenge through the careful selection of the GC column and the optimization of the temperature program. Furthermore, the principles of mass spectral fragmentation of these isomers are discussed to aid in their unambiguous identification.
Scientific Principles and Experimental Causality
The successful separation of trimethylacetophenone isomers by GC-MS hinges on several key principles:
-
Stationary Phase Selection: The choice of the GC column's stationary phase is paramount for resolving isomers. For aromatic compounds with slight differences in polarity and boiling points, a non-polar or mid-polarity column is generally preferred.[2] A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) provides a good balance of dispersive and π-π interactions, which can effectively differentiate between the subtle structural differences of the isomers.[2][3]
-
Temperature Programming: Isothermal GC conditions are often insufficient to separate compounds with a wide range of boiling points or closely eluting isomers. Temperature programming, the gradual increase of the column oven temperature during the analysis, is employed to enhance resolution, improve peak shapes, and reduce analysis time.[4] A carefully optimized temperature ramp allows for the sequential elution of isomers based on their volatility and interaction with the stationary phase.
-
Mass Spectral Fragmentation: Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a "fingerprint" for a given compound. While positional isomers can have similar mass spectra, subtle differences in fragment ion abundances can be used for differentiation. The primary fragmentation of acetophenones typically involves the loss of a methyl group (M-15) to form a stable acylium ion.[5] The substitution pattern on the aromatic ring can influence the stability of subsequent fragment ions.
Materials and Methods
Reagents and Standards
-
Trimethylacetophenone isomer standards (2',4',6'-, 2',3',4'-, and 3',4',5'-trimethylacetophenone) of high purity (≥98%).
-
Internal Standard (IS): A suitable internal standard should be chosen that does not co-elute with the target analytes and is not present in the sample matrix. For aromatic ketones, a deuterated analog or a structurally similar compound with a distinct retention time is recommended. For this protocol, 4-Methylacetophenone is a suitable choice.
-
Solvent: High-purity, volatile organic solvent such as dichloromethane or hexane.[3]
Instrumentation
A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer detector is required. The following parameters are recommended:
| Parameter | Setting |
| GC System | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Autosampler | Agilent 7683 or equivalent |
Experimental Workflow
Caption: GC-MS workflow for trimethylacetophenone isomer analysis.
Detailed Experimental Protocol
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each trimethylacetophenone isomer and the internal standard (4-Methylacetophenone) at a concentration of 1 mg/mL in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each calibration standard should contain a constant concentration of the internal standard (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in dichloromethane to achieve a concentration within the calibration range. Spike the sample with the internal standard to the same concentration as in the calibration standards.
-
Final Preparation: Vortex all solutions to ensure homogeneity and transfer them to 2 mL autosampler vials.
GC-MS Instrumental Parameters
The following instrumental parameters have been optimized for the separation of trimethylacetophenone isomers on a standard non-polar column.
| GC Parameter | Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent separation for a wide range of aromatic compounds.[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes.[1] |
| Injection Mode | Splitless (1 µL injection volume) | Suitable for trace analysis and ensures the entire sample is transferred to the column. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp 1: 10 °C/min to 200 °C | A moderate ramp rate to separate the isomers based on their boiling points and interactions with the stationary phase.[1] | |
| Ramp 2: 20 °C/min to 280 °C, hold for 5 min | A faster ramp to elute any higher boiling compounds and clean the column. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra and creating searchable library entries. |
| Source Temperature | 230 °C | Optimal temperature for ionization while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion trajectory and prevents contamination. |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the trimethylacetophenone isomers. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |
Results and Discussion
Chromatographic Separation
Under the specified GC conditions, the trimethylacetophenone isomers are expected to elute as well-resolved peaks. The elution order will primarily be influenced by the boiling points of the isomers, which are in turn affected by the substitution pattern of the methyl groups on the aromatic ring. It is anticipated that the isomers will elute in order of increasing boiling point. Retention times should be confirmed by injecting individual standards.
Mass Spectral Analysis and Isomer Identification
The mass spectra of the trimethylacetophenone isomers are characterized by a molecular ion peak (M⁺) at m/z 162. The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 147, which is often the base peak.
-
2',4',6'-Trimethylacetophenone: The mass spectrum of this isomer is well-documented. The molecular ion at m/z 162 is clearly visible, and the base peak is at m/z 147. Other significant fragments are expected at m/z 119 (loss of CO from the acylium ion) and m/z 91 (tropylium ion).
-
2',3',4'- and 3',4',5'-Trimethylacetophenone: While specific library spectra for these isomers are less common, their fragmentation patterns are expected to be similar to the 2',4',6'- isomer, with the molecular ion at m/z 162 and a prominent peak at m/z 147. Subtle differences in the relative abundances of other fragment ions may be observed due to the different positions of the methyl groups influencing the stability of the resulting ions. For instance, the relative intensity of the m/z 119 and m/z 91 fragments might vary between the isomers. Definitive identification should be based on a combination of retention time data from authentic standards and the mass spectral information.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the analysis of trimethylacetophenone isomers. By utilizing a standard DB-5ms column and a carefully optimized temperature program, baseline separation of these challenging positional isomers can be achieved. The detailed mass spectral analysis guidelines enable their unambiguous identification. This robust and reliable method is well-suited for quality control in the fragrance and chemical industries, as well as for research applications in drug development and materials science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83810, 2',3',4'-Trimethoxyacetophenone. Retrieved from [Link].
-
Agilent Technologies (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14345, 3',4',5'-Trimethoxyacetophenone. Retrieved from [Link].
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NIST (2023). 2',3',4' Trimethoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link].
-
University of Colorado Boulder (n.d.). Mass spectral interpretation. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 284151, 1-(3,4,5-Trimethylphenyl)ethanone. Retrieved from [Link].
-
Agilent Technologies (n.d.). AGILENT J&W GC AND GC/MS COLUMNS. Retrieved from [Link].
-
PubMed (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link].
-
Wikipedia (2023). Fragmentation (mass spectrometry). Retrieved from [Link].
-
Chem Help ASAP (2022). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link].
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
The Organic Chemistry Tutor (2016). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link].
-
ResearchGate (2014). How to set the analysis condition of GC-MS which is used to analyse essential oil? Especially in temperature programming. Retrieved from [Link].
-
Chromatography Forum (2012). Analysis of solvents using GC-MS. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15461, Ethanone, 1-(2,4,6-trimethylphenyl)-. Retrieved from [Link].
-
NIST (n.d.). 3',4'-(Methylenedioxy)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11455, 3-Methylacetophenone. Retrieved from [Link].
-
CAS (n.d.). 2′,4′,6′-Trimethylacetophenone. In CAS Common Chemistry. Retrieved from [Link].
-
NIST (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST (n.d.). Ethanone, 1-(2,4,5-trimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].
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Application Note: Unambiguous Structural Elucidation of 2,3,6-Trimethylacetophenone using ¹H and ¹³C NMR Spectroscopy
Introduction
2,3,6-Trimethylacetophenone is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecular architectures. Its unique substitution pattern, featuring three methyl groups on the phenyl ring, presents a distinct challenge and opportunity for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of its molecular structure. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, offering a detailed interpretation of its spectral features, a step-by-step protocol for sample preparation and data acquisition, and insights into the influence of its structural characteristics on the resulting spectra. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the application of NMR for the structural verification of substituted aromatic compounds.
The Power of NMR in Structural Isomer Differentiation
In the synthesis of polysubstituted aromatic compounds, the formation of various structural isomers is a common challenge. Distinguishing between these isomers is critical for ensuring the purity and efficacy of the final product. NMR spectroscopy, by probing the chemical environment of each hydrogen and carbon atom, provides a detailed molecular fingerprint that allows for the definitive identification of a specific isomer. For instance, while mass spectrometry can confirm the molecular weight of this compound, it cannot differentiate it from its isomers, such as 2,4,6-trimethylacetophenone or 3,4,5-trimethylacetophenone. The distinct chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra, however, are directly correlated to the unique electronic and steric environment of each nucleus, enabling unequivocal structural assignment.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the aromatic protons and the four methyl groups. The interpretation of this spectrum relies on understanding the influence of the acetyl group and the methyl substituents on the chemical shifts of the aromatic protons.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | d, J ≈ 8.0 Hz | 1H | H-5 | Shielded by the ortho-methyl group at C-6 and less influenced by the acetyl group. |
| ~6.95 | d, J ≈ 8.0 Hz | 1H | H-4 | Shielded by the ortho-methyl group at C-3 and meta to the acetyl group. |
| ~2.50 | s | 3H | -COCH₃ | Typical chemical shift for an acetyl methyl group. |
| ~2.35 | s | 3H | C-6 CH₃ | Ortho to the acetyl group, experiencing some deshielding. |
| ~2.20 | s | 3H | C-2 CH₃ | Ortho to the acetyl group, experiencing some deshielding. |
| ~2.10 | s | 3H | C-3 CH₃ | Meta to the acetyl group, experiencing less deshielding. |
The two aromatic protons, H-4 and H-5, are expected to appear as a pair of doublets due to coupling with each other. The ortho-methyl groups at positions 2 and 6 will cause some steric hindrance, potentially influencing the conformation of the acetyl group and slightly affecting the chemical shifts of the nearby protons. The three methyl groups on the aromatic ring will appear as sharp singlets, with their chemical shifts differentiated by their position relative to the electron-withdrawing acetyl group.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~140 | C-1 | Quaternary carbon attached to the acetyl group. |
| ~138 | C-2 | Quaternary carbon bearing a methyl group, ortho to the acetyl group. |
| ~136 | C-6 | Quaternary carbon bearing a methyl group, ortho to the acetyl group. |
| ~135 | C-3 | Quaternary carbon bearing a methyl group, meta to the acetyl group. |
| ~130 | C-5 | Aromatic CH, influenced by adjacent methyl groups. |
| ~128 | C-4 | Aromatic CH, influenced by adjacent methyl groups. |
| ~30 | -COCH₃ | Acetyl methyl carbon. |
| ~21 | C-6 CH₃ | Methyl carbon ortho to the acetyl group. |
| ~20 | C-2 CH₃ | Methyl carbon ortho to the acetyl group. |
| ~19 | C-3 CH₃ | Methyl carbon meta to the acetyl group. |
The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The quaternary carbons attached to the methyl groups will have distinct chemical shifts based on their proximity to the acetyl group. The carbonyl carbon will appear significantly downfield, which is characteristic of ketones.
Experimental Protocol: A Self-Validating System
This protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to these steps will ensure the reliability and reproducibility of the results.
Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[1]
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) of high purity (99.8+ atom % D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to the NMR tube. Avoid introducing any solid particles.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 240 ppm, centered around 120 ppm.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualizing the Workflow and Structure
The following diagrams illustrate the experimental workflow and the molecular structure with atom numbering.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of this compound.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of this compound. The predicted spectra, based on established principles of chemical shift and coupling phenomena, provide a clear and detailed fingerprint of the molecule. The provided protocol ensures the acquisition of high-quality, reliable data. By combining detailed spectral interpretation with a robust experimental methodology, researchers can confidently verify the structure and purity of this important chemical intermediate, thereby ensuring the integrity of their synthetic and developmental workflows.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
- Lin, R., Chen, F., & Jiao, N. (2012). Silver-Catalyzed Decarboxylative C−H/C−C Bond Cleavage and Acylation of Aryl Alkynes with α-Oxocarboxylic Acids. Organic Letters, 14(16), 4158–4161.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Sources
Application Notes & Protocols: Evaluating 2,3,6-Trimethylacetophenone in Modern Fragrance Research
Authored for Researchers, Scientists, and Fragrance Development Professionals
This document provides a comprehensive technical guide for the application of 2,3,6-trimethylacetophenone in fragrance research. It outlines its potential olfactory profile, detailed protocols for its analytical and sensory evaluation, and methodologies for assessing its performance and stability. The structure is designed to guide researchers from initial characterization to formulation assessment, emphasizing the scientific rationale behind each experimental step.
Introduction: The Quest for Novelty in Aromatic Ketones
Aromatic ketones are a cornerstone of modern perfumery, with acetophenone itself serving as a classic ingredient valued for its sweet, floral, and almond-like facets.[1][2] Its derivatives offer a rich palette of olfactory experiences, where subtle changes in molecular structure, such as the addition and positioning of methyl groups on the phenyl ring, can dramatically alter the scent profile, potency, and substantivity. This compound (CAS: 54200-67-8), a lesser-known isomer, presents a compelling subject for investigation. Understanding its unique character requires a systematic approach that combines instrumental analysis with rigorous sensory evaluation to unlock its potential as a novel fragrance ingredient. This guide provides the foundational protocols to thoroughly characterize this molecule.
Section 1: Physicochemical & Predicted Olfactory Profile
Before commencing any experimental work, a thorough understanding of the molecule's physical properties is essential for safe handling and accurate preparation of solutions.
| Property | Value | Source |
| Chemical Name | 1-(2,3,6-trimethylphenyl)ethanone | Biosynth[3] |
| Synonyms | (2',3',6'-Trimethyl)acetophenone | Biosynth[3] |
| CAS Number | 54200-67-8 | Biosynth[3] |
| Molecular Formula | C₁₁H₁₄O | Biosynth[3] |
| Molecular Weight | 162.23 g/mol | Biosynth[3] |
| Appearance | Colorless Liquid (predicted) | --- |
| Boiling Point | 235.5 °C | Biosynth[3] |
| Flash Point | 101.4 °C | Biosynth[3] |
Predicted Olfactory Nuances: While empirical data is paramount, we can infer potential olfactory characteristics from its structure. The related isomer, 2,4,6-trimethylacetophenone, is described as having a "peculiar, strong and persistent odor, simultaneously non-floral and heavy-sweet-floral" and is used as a modifier in Fougère and heavy floral compositions.[4] The steric hindrance around the acetyl group in the 2,3,6-isomer, caused by the ortho-methyl groups, may result in a less pungent and potentially more complex profile than acetophenone, possibly with unique aromatic, spicy, or herbaceous undertones.
Section 2: Core Application - Instrumental & Sensory Olfactory Characterization
The primary goal is to create a detailed olfactory fingerprint of the molecule. This is best achieved by coupling instrumental analysis with the human olfactory system, the most sensitive "detector" for fragrance evaluation.
Protocol 2.1: Gas Chromatography-Olfactometry (GC-O) Analysis
Rationale: GC-O is the gold standard for identifying which specific compounds in a sample are responsible for its aroma.[5][6] It separates the volatile components and delivers them simultaneously to a chemical detector (like a Mass Spectrometer) and a human assessor, allowing for direct correlation between a chemical peak and its perceived scent.[7][8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol. This concentration is typically sufficient for a strong olfactory signal without overwhelming the panelist.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer and an Olfactory Detection Port (ODP).
-
Column: A non-polar column (e.g., DB-5 or HP-5MS, 30m x 0.25mm x 0.25µm) is a robust starting point for general fragrance analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
GC Method Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Causality Note: This program provides good separation for a wide range of fragrance molecules. The initial hold allows for separation of highly volatile components, while the ramp effectively elutes semi-volatile compounds like trimethylacetophenone.
-
-
-
Olfactometry Protocol:
-
The GC effluent is split between the MS detector and the ODP. Humidified air is mixed with the effluent going to the ODP to prevent nasal dehydration for the assessor.
-
A trained sensory panelist sniffs the ODP throughout the GC run.
-
The panelist records the time, duration, intensity (e.g., on a 1-5 scale), and a qualitative descriptor for every odor detected.
-
-
Data Analysis & Interpretation:
-
Correlate the retention time of the main peak on the MS chromatogram with the panelist's description.
-
Analyze any impurity peaks detected by both the MS and the panelist, as these can significantly impact the overall odor profile.
-
The result is an "aromagram" that links the chemical composition to its sensory perception.
-
Workflow for GC-O Analysis
Caption: Workflow for GC-Olfactometry characterization.
Section 3: Application in Fragrance Formulation & Sensory Evaluation
Once the intrinsic odor is characterized, the next step is to evaluate its performance and perception by a wider audience, both alone and in a simple accord.
Protocol 3.1: Sensory Panel Evaluation
Rationale: A sensory panel provides quantitative and qualitative data on the perception of a fragrance ingredient by a group of trained individuals.[9][10] This protocol uses a descriptive analysis method to build a detailed sensory profile.[11]
Step-by-Step Methodology:
-
Panelist Selection and Training:
-
Select 10-15 panelists who have been screened for olfactory acuity and trained in identifying and scaling common fragrance descriptors (e.g., floral, woody, citrus, spicy).
-
-
Sample Preparation:
-
Sample A (Control): A simple accord, e.g., a basic Fougère base (without any conflicting materials).
-
Sample B (Test): The same Fougère base with this compound added at a trial concentration (e.g., 0.5% of the concentrate).
-
Sample C (Reference): this compound diluted to 1% in ethanol.
-
All samples are presented on labeled smelling strips (blotters) in a double-blind, randomized order.
-
-
Evaluation Environment:
-
Conduct the evaluation in a well-ventilated, odor-neutral room. Panelists should be seated in individual booths to prevent interaction and bias.
-
-
Evaluation Procedure:
-
Panelists evaluate each sample at three time points:
-
T=0 (Top Note): Immediately after dipping.
-
T=30 min (Heart Note): After 30 minutes of evaporation.
-
T=4 hours (Base Note): After 4 hours of evaporation.
-
-
For each time point, panelists rate the following on a 10-point scale:
-
Overall Intensity: (1=Very Weak, 10=Very Strong)
-
Key Descriptors: Rate the intensity of relevant attributes (e.g., Sweet, Floral, Aromatic, Spicy, Chemical, Powdery).
-
Hedonic Tone: (1=Dislike Extremely, 10=Like Extremely)
-
-
-
Data Analysis:
-
Calculate the mean scores for each attribute at each time point.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the control and test samples.
-
Visualize the results using spider or radar plots to compare the sensory profiles.
-
Workflow for Sensory Panel Evaluation
Sources
- 1. Acetophenone (98-86-2) - Synthetic Ingredienti for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Acetophenone | Cosmetic Ingredients Guide [ci.guide]
- 3. biosynth.com [biosynth.com]
- 4. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]
- 5. aidic.it [aidic.it]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. umbrex.com [umbrex.com]
- 10. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
Application Note & Protocol: Synthesis of 2,4,5-Trimethylacetophenone via Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the experimental setup for the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) to synthesize 2,4,5-trimethylacetophenone. This reaction is a cornerstone of electrophilic aromatic substitution, pivotal for creating aryl ketones that serve as essential intermediates in pharmaceuticals and fine chemicals.[1][2][3] This guide delves into the underlying mechanism, offers a detailed, step-by-step protocol, and outlines critical safety and handling procedures. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction dynamics.
Introduction and Scientific Context
The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for forging carbon-carbon bonds on an aromatic ring.[4][5] The acylation of 1,2,4-trimethylbenzene is of particular interest as the resulting product, 2,4,5-trimethylacetophenone, is a valuable building block in organic synthesis. The methyl groups on the aromatic ring are activating and ortho-, para-directing, which influences the regioselectivity of the acylation. Understanding the interplay of electronic and steric effects is crucial for predicting and controlling the reaction outcome.
One of the significant advantages of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product.[2] This deactivation prevents polysubstitution, a common side reaction in alkylations.[2][6] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that can plague alkylation reactions.[6][7]
Reaction Mechanism and Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[8][9] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent, acetyl chloride (CH₃COCl), to generate a highly electrophilic acylium ion (CH₃CO⁺).[3][7][8] This is the rate-determining step.
-
Electrophilic Attack: The electron-rich π system of the 1,2,4-trimethylbenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][9]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring.[8][9] This step regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount is often required as the product ketone complexes with AlCl₃.[4]
The directing effects of the three methyl groups on the 1,2,4-trimethylbenzene ring guide the incoming acyl group primarily to the 5-position, which is para to the 2-methyl group and ortho to the 4-methyl group, leading to the desired 2,4,5-trimethylacetophenone.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 | 12.0 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Acetyl Chloride | CH₃COCl | 78.50 | 8.6 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | 37% (concentrated) | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Saturated solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Granular | VWR |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
125 mL addition funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR tubes and spectrometer
-
IR spectrometer
3.3. Reaction Setup and Procedure
Safety First: This reaction is exothermic and generates HCl gas.[10] All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Aluminum chloride is highly corrosive and reacts violently with water.[8][10] Acetyl chloride is also corrosive and a lachrymator.[8]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture contamination.
-
Initial Setup: Assemble the three-necked flask with the magnetic stir bar, addition funnel, and reflux condenser. Place the drying tube on top of the condenser.
-
Reagent Charging: In the fume hood, carefully add anhydrous aluminum chloride (14.7 g) to the three-necked flask. Add 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Preparation of Acetyl Chloride Solution: In the addition funnel, prepare a solution of acetyl chloride (8.6 g) in 25 mL of anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature of the reaction mixture below 10 °C. The reaction is exothermic, and you may observe the evolution of HCl gas.[11]
-
Preparation of Substrate Solution: Prepare a solution of 1,2,4-trimethylbenzene (12.0 g) in 25 mL of anhydrous dichloromethane.
-
Addition of 1,2,4-Trimethylbenzene: After the addition of acetyl chloride is complete, add the 1,2,4-trimethylbenzene solution dropwise from the addition funnel over 30-40 minutes, keeping the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3.4. Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[8] This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in the back of the fume hood. This process will decompose the aluminum chloride-ketone complex.[1]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add an additional 50 mL of dichloromethane. Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate. The organic layer (bottom layer) will contain the product.[11]
-
Washing: Drain the organic layer. Wash the organic layer sequentially with:
-
100 mL of deionized water
-
100 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid).[11] Be cautious of gas evolution.
-
100 mL of brine (saturated NaCl solution)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure 2,4,5-trimethylacetophenone.
Visualization of the Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: The Use of 2,3,6-Trimethylacetophenone as an Internal Standard in Chromatography
Abstract
Quantitative chromatographic analysis demands precision and accuracy, which can be compromised by variations in sample preparation and instrument response. The use of an internal standard (IS) is a robust strategy to mitigate these sources of error. An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,3,6-trimethylacetophenone as an internal standard, particularly in gas chromatography (GC) applications. We will delve into the rationale for its selection, detailed protocols for its preparation and use, and the principles of method validation.
Rationale for Selection: Physicochemical Properties of this compound
The efficacy of an internal standard is contingent on its chemical and physical properties. An ideal IS should be structurally similar to the analyte, exhibit similar chromatographic behavior, be chemically inert, and not be present in the original sample matrix. This compound, an isomer of trimethylacetophenone, possesses several characteristics that make it a suitable internal standard for a range of analytes.
Key Attributes:
-
Chemical Inertness: As a ketone with a substituted aromatic ring, this compound is chemically stable and less likely to react with analytes or components of the sample matrix during preparation and analysis.[2][3]
-
Appropriate Volatility and Elution: With a boiling point of approximately 226 °C, it is suitable for GC analysis, eluting in a reasonable time frame without co-eluting with common analytes.[4]
-
Structural Similarity: Its structure provides a good reference point for many aromatic and moderately polar compounds.
-
Purity and Availability: It is commercially available in high purity, which is crucial for accurate standard preparation.[2]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [5] |
| Molecular Weight | 162.23 g/mol | |
| Boiling Point | 226 °C at 760 mmHg | [4] |
| Density | ~0.975 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) | [6] |
| Solubility | Soluble in alcohol; low solubility in water. | [4] |
| Appearance | Colorless to pale yellow liquid | [7] |
Protocol for Internal Standard Preparation
Accurate preparation of the internal standard is fundamental to the reliability of the entire analytical method. The following protocol outlines the preparation of stock and working solutions of this compound.
Materials and Equipment
-
This compound (≥98.0% purity)
-
Chromatography-grade methanol or other suitable solvent
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps for storage
Step-by-Step Protocol for Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound into a clean, tared weighing boat.
-
Dissolution: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of chromatography-grade methanol to dissolve the compound completely. Gently swirl the flask to ensure full dissolution.
-
Dilution to Volume: Once dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it at 2-8 °C. The stability of the solution under these conditions should be verified.[8]
Step-by-Step Protocol for Working Solution (e.g., 10 µg/mL)
The concentration of the working solution should be chosen to be similar to the expected concentration of the analyte in the samples.[9]
-
Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with the appropriate solvent (e.g., methanol or the mobile phase).
-
Homogenization: Cap the flask and invert it multiple times to ensure thorough mixing.
-
Storage: Store the working solution in a labeled amber glass vial under refrigerated conditions (2-8 °C).
Application in a Chromatographic Workflow
The internal standard is added to all calibration standards, quality control samples (QCs), and unknown samples at a constant concentration.[1] This allows for the correction of variations in extraction efficiency, injection volume, and instrument response.
Sample Preparation and Analysis Workflow
The following is a generalized workflow for the analysis of a hypothetical analyte in a sample matrix using this compound as an internal standard.
-
Sample Aliquoting: Take a precise volume or weight of the unknown sample.
-
Spiking: Add a fixed volume of the internal standard working solution to the sample.
-
Extraction: Perform the necessary sample extraction (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporation and Reconstitution: If necessary, evaporate the solvent and reconstitute the residue in a suitable injection solvent.
-
Injection: Inject a fixed volume of the prepared sample into the chromatograph.
Workflow Visualization
Sources
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2,3,6-trimethyl phenol, 2416-94-6 [thegoodscentscompany.com]
- 5. 2',4',6'-trimethyl acetophenone, 1667-01-2 [thegoodscentscompany.com]
- 6. 2 ,4 ,6 -Trimethylacetophenone = 98.0 GC 1667-01-2 [sigmaaldrich.com]
- 7. 2',4',6'-Trimethylacetophenone, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Note: Synthesis of Phosphonium Salts from 2,3,6-Trimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium salts are invaluable reagents in organic synthesis, most notably as precursors to phosphonium ylides for the Wittig reaction, a cornerstone of alkene synthesis.[1][2] The synthesis of phosphonium salts typically involves the nucleophilic substitution reaction of an alkyl halide with a phosphine, most commonly triphenylphosphine.[1] However, the preparation of phosphonium salts from readily available carbonyl compounds, such as ketones, requires a multi-step approach. This application note provides detailed protocols for the synthesis of a phosphonium salt derived from 2,3,6-trimethylacetophenone, a sterically hindered aromatic ketone.
The presence of three methyl groups on the phenyl ring of this compound presents unique challenges, particularly concerning the reactivity of the carbonyl group and the adjacent positions. This guide will focus on a robust two-step synthetic route involving the initial α-bromination of the ketone followed by the reaction with triphenylphosphine to yield the desired β-keto phosphonium salt. An alternative route, proceeding through the reduction of the ketone to an alcohol and subsequent conversion to an alkyl halide, will also be discussed.
Strategic Approach: Navigating Steric Hindrance
The steric hindrance imposed by the 2- and 6-methyl groups in this compound significantly influences the reactivity of the carbonyl group. While nucleophilic attack at the carbonyl carbon may be impeded, the α-protons of the acetyl group remain accessible for reactions such as enolization and subsequent halogenation. This makes α-halogenation a strategic entry point for the introduction of a leaving group, which can then be displaced by triphenylphosphine.
Part 1: Core Protocol - Synthesis via α-Bromoketone Intermediate
This protocol details the primary and recommended route for the synthesis of the target phosphonium salt from this compound.
Step 1.1: Synthesis of 2-Bromo-1-(2,3,6-trimethylphenyl)ethan-1-one
This step involves the acid-catalyzed α-bromination of the starting ketone. The reaction proceeds via an enol intermediate.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 162.23 | 10.0 g (61.6 mmol) | Starting material. |
| Glacial Acetic Acid | 60.05 | 100 mL | Solvent. |
| Bromine (Br₂) | 159.81 | 3.2 mL (61.6 mmol) | Caution: Highly corrosive and toxic. |
| 48% Hydrobromic Acid (HBr) | 80.91 | 2-3 drops | Catalyst. |
| Diethyl Ether | 74.12 | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | For drying. |
Experimental Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 10.0 g (61.6 mmol) of this compound in 100 mL of glacial acetic acid.
-
Add 2-3 drops of 48% hydrobromic acid to the solution.
-
Slowly add 3.2 mL (61.6 mmol) of bromine from the dropping funnel over 30-45 minutes while stirring. The reaction mixture may warm up slightly. Maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the red-brown color of bromine disappears. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into 500 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-bromo-1-(2,3,6-trimethylphenyl)ethan-1-one can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 1.2: Synthesis of 2-Oxo-2-(2,3,6-trimethylphenyl)ethylphosphonium bromide
This step involves the nucleophilic substitution of the bromide in the α-bromoketone by triphenylphosphine.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Bromo-1-(2,3,6-trimethylphenyl)ethan-1-one | 241.12 | 10.0 g (41.5 mmol) | From Step 1.1. |
| Triphenylphosphine (PPh₃) | 262.29 | 11.9 g (45.6 mmol) | |
| Toluene | 92.14 | 150 mL | Solvent. |
| Diethyl Ether | 74.12 | As needed | For precipitation and washing. |
Experimental Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (41.5 mmol) of 2-bromo-1-(2,3,6-trimethylphenyl)ethan-1-one and 11.9 g (45.6 mmol) of triphenylphosphine in 150 mL of toluene.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate indicates the formation of the phosphonium salt. The reaction progress can be monitored by TLC by observing the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
The phosphonium salt will precipitate out of the solution. If precipitation is incomplete, add diethyl ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and triphenylphosphine oxide.
-
Dry the resulting white solid under vacuum to obtain the desired phosphonium bromide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Part 2: Alternative Synthetic Route
An alternative approach to the target phosphonium salt involves the reduction of the ketone to a secondary alcohol, followed by conversion to the corresponding alkyl bromide.
Step 2.1: Reduction of this compound
The sterically hindered ketone can be reduced to the corresponding secondary alcohol using a suitable reducing agent like sodium borohydride.[4][5]
Brief Protocol:
-
Dissolve this compound in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting 1-(2,3,6-trimethylphenyl)ethanol by distillation or column chromatography.
Step 2.2: Conversion of 1-(2,3,6-trimethylphenyl)ethanol to 1-(1-Bromoethyl)-2,3,6-trimethylbenzene
The secondary alcohol can be converted to the corresponding alkyl bromide using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid.
Brief Protocol:
-
React 1-(2,3,6-trimethylphenyl)ethanol with PBr₃ in a suitable solvent like diethyl ether at low temperature.
-
Alternatively, treat the alcohol with concentrated HBr.
-
Work up the reaction to isolate the crude alkyl bromide.
-
Purify the product by distillation under reduced pressure.
Step 2.3: Synthesis of 1-(2,3,6-Trimethylphenyl)ethylphosphonium bromide
The final step is the reaction of the synthesized alkyl bromide with triphenylphosphine, similar to Step 1.2 of the core protocol.
Characterization of the Final Product
The structure and purity of the synthesized phosphonium salt should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for confirming the structure. In the ¹H NMR spectrum, the protons on the carbon adjacent to the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the P-Ph bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the phosphonium cation.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching solution (e.g., sodium thiosulfate) readily available.
-
Hydrobromic acid is corrosive and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a stirrer).
References
- Andreou, A. D., Bulbulian, R. V., & Gore, P. H. (1980). The acylation of durene. Tetrahedron, 36(14), 2101-2105.
-
Chemistry LibreTexts. (2021, March 17). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Fukui, K., Sudo, R., Masaki, M., & Ohta, M. (1967). The Reaction of α-Halo Ketones with Triphenylphosphine. Effect of Base on the Formation of α-Ketophosphonium Salts. The Journal of Organic Chemistry, 32(10), 3233-3235.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
MDPI. (2022). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Patil, S., & Ghorpade, R. (2015). Synthesis and biological evaluation of novel chalcone derivatives of 2, 4, 6-trimethyl acetophenone. Der Pharma Chemica, 7(5), 183-187.
-
PubChem. (n.d.). 2,3,6-Trimethylphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone. Retrieved from [Link]
- U.S. Patent No. 5,481,040. (1996). Process for the preparation of phosphonium salts.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trimethylacetophenone
Welcome to the technical support center for the synthesis of 2,3,6-trimethylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring a successful and efficient experimental workflow.
Introduction to the Synthesis
The primary and most direct route to this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. While seemingly straightforward, this electrophilic aromatic substitution reaction presents unique challenges, primarily concerning regioselectivity and purification, due to the substitution pattern of the starting material.
This guide will address these challenges in a practical, question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide
This section is dedicated to resolving specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired 2,3,6-Isomer
Question: My reaction is producing a low yield of the target this compound, and I'm observing a mixture of isomers. How can I improve the regioselectivity of the acylation?
Answer: This is the most common challenge in this synthesis. The three methyl groups on pseudocumene activate the aromatic ring, but their positions direct the incoming acyl group to multiple locations. The formation of other isomers, such as 2,4,5-trimethylacetophenone, is a competing reaction.
Causality and Solutions:
-
Steric Hindrance: The acylation at the 5-position to yield 2,4,5-trimethylacetophenone is often a significant side reaction. The reaction is governed by both electronic and steric effects.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can influence the isomer ratio.
-
Recommendation: Aluminum chloride (AlCl₃) is a common and potent Lewis acid for this reaction. Using a stoichiometric amount or a slight excess is often necessary as it complexes with the product ketone.[1]
-
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Protocol Adjustment: Try running the reaction at 0°C or even lower (e.g., -15°C) and monitor the progress carefully.
-
-
Solvent Effects: The choice of solvent can impact the reactivity and selectivity.
-
Recommendation: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard choices. Experimenting with different solvents might offer better selectivity.
-
Troubleshooting Workflow for Low Regioselectivity:
Caption: Decision tree for troubleshooting low regioselectivity.
Issue 2: Difficulty in Purifying the Final Product
Question: I have a mixture of isomers after the workup. What is the most effective way to isolate pure this compound?
Answer: Separating constitutional isomers with similar boiling points and polarities is a significant hurdle.
Solutions:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. The boiling point of this compound is approximately 235.5°C.[2] Check the boiling points of the potential isomeric byproducts to assess the feasibility of this method.
-
Column Chromatography: This is often the most reliable method for separating isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio (e.g., 98:2), is a good starting point. The polarity can be gradually increased to elute the different isomers.
-
-
Preparative Gas Chromatography (Prep-GC): For very challenging separations and to obtain high-purity material on a smaller scale, Prep-GC is an excellent option.
Issue 3: Incomplete Reaction or Low Conversion
Question: My reaction is not going to completion, and I'm recovering a significant amount of starting material (pseudocumene). What could be the cause?
Answer: Low conversion can be due to several factors related to the reagents and reaction conditions.
Causality and Solutions:
-
Inactive Lewis Acid: Aluminum chloride is highly hygroscopic. Moisture will deactivate the catalyst.
-
Recommendation: Use freshly opened, anhydrous AlCl₃ and handle it in a dry environment (e.g., under an inert atmosphere in a glove box or using Schlenk techniques).
-
-
Insufficient Catalyst: As the product ketone complexes with AlCl₃, a stoichiometric amount is required. Using a catalytic amount will lead to incomplete conversion.[1]
-
Purity of Reagents: Ensure your pseudocumene and acetylating agent are pure and dry.
-
Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature after the initial addition of reagents. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the acylation of 1,2,4-trimethylbenzene?
A1: The acylation of 1,2,4-trimethylbenzene (pseudocumene) with acetyl chloride and AlCl₃ can lead to a mixture of isomers. The primary products are typically 2,4,5-trimethylacetophenone and the desired this compound. The exact ratio can vary depending on the reaction conditions. The formation of these isomers is a result of electrophilic attack at the different available positions on the aromatic ring, with the directing effects of the three methyl groups influencing the outcome.
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using acetic anhydride might offer milder reaction conditions. However, you will still require a stoichiometric amount of the Lewis acid catalyst.
Q3: Are there any alternative synthetic routes to this compound?
A3: While Friedel-Crafts acylation of pseudocumene is the most direct method, other multi-step synthetic strategies could be envisioned, for example, starting from a different substituted benzene derivative and introducing the methyl or acetyl groups in a different order. However, these routes are generally more complex and less atom-economical. Another approach could involve the oxidation of a corresponding ethyl-substituted trimethylbenzene, but this might present its own challenges in terms of selectivity.
Q4: What are the key safety precautions for this reaction?
A4:
-
Aluminum Chloride: It is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Quenching the reaction should be done carefully and slowly by adding the reaction mixture to ice.
-
Acetyl Chloride: It is a corrosive and lachrymatory liquid. Handle it in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen, and carbon disulfide is highly flammable and toxic. Use them in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0°C using an ice bath.
-
-
Addition of Reagents:
-
In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry at 0°C.
-
After the addition of acetyl chloride, prepare a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous dichloromethane in the addition funnel.
-
Add the 1,2,4-trimethylbenzene solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
The progress of the reaction can be monitored by TLC or GC.
-
If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional period.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a large beaker with stirring.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Data Summary Table:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 162.23 | 235.5 | ~0.975 |
| 1,2,4-Trimethylbenzene | 120.19 | 169 | 0.876 |
| Acetyl Chloride | 78.50 | 52 | 1.104 |
| Aluminum Chloride | 133.34 | 180 (subl.) | 2.48 |
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 2,3,6-Trimethylacetophenone
Welcome to the technical support guide for the purification of 2,3,6-Trimethylacetophenone (also known as 2-Acetylmesitylene, CAS 1667-01-2). This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material.
Section 1: Initial Assessment & Common Impurities
Before selecting a purification strategy, a thorough understanding of your crude material is essential. The synthetic route heavily influences the impurity profile. A common synthesis is the Friedel-Crafts acylation of mesitylene with acetyl chloride.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the common Friedel-Crafts synthesis, your primary impurities are likely to be:
-
Unreacted Starting Materials: Mesitylene (1,3,5-trimethylbenzene) and residual acetylating agents.
-
Isomeric Byproducts: Positional isomers if the starting material was not pure mesitylene.
-
Poly-acylated Products: Di-acetylated mesitylene or other related species.
-
Residual Catalyst: Hydrolyzed aluminum chloride from the reaction workup.
-
Solvent Residue: Solvents used during the reaction and extraction, such as carbon disulfide or benzene.[1]
Q2: My crude product is dark-colored. What does this indicate?
A2: A dark color often suggests the presence of polymeric or degradation byproducts. These can arise from excessive heating during the reaction or workup, or from residual acid catalyst. These impurities are typically high-molecular-weight and non-volatile, making them amenable to removal by distillation.
Q3: What are the key physical properties I should know before starting purification?
A3: Understanding the physical properties is critical for selecting the right technique. The table below summarizes key data for this compound.
| Property | Value | Significance for Purification |
| Molecular Weight | 162.23 g/mol [2][3] | Basic information for characterization. |
| Appearance | Clear, colorless to light yellow liquid[4][5] | A significant deviation may indicate high impurity levels. |
| Boiling Point | 235-236 °C @ 760 mmHg[2][6] 61-62 °C @ 0.1 mmHg[2] | The high atmospheric boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Density | ~0.975 g/mL at 25 °C[2][6] | Useful for volume-to-mass conversions. |
| Refractive Index | n20/D ~1.517[2][6] | A quick and effective method to check purity of distilled fractions. |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents.[4] | Guides solvent choice for chromatography or extraction. |
Section 2: Purification via Vacuum Distillation
Given its high boiling point, vacuum distillation is the most effective and widely used technique for purifying this compound on a preparatory scale. It allows the compound to boil at a significantly lower temperature, preventing thermal degradation.
Troubleshooting Guide: Vacuum Distillation
Q: My product is not distilling, even though the temperature is at the literature value for the current vacuum level. Why?
A: This is a common issue with several potential causes:
-
Inaccurate Pressure Reading: The vacuum gauge may be faulty or positioned incorrectly. Ensure the gauge is placed between the vacuum trap and the distillation apparatus for the most accurate reading of the system's pressure.
-
System Leaks: Even a small leak will raise the pressure inside the apparatus, increasing the boiling point. Check all glass joints, seals, and tubing for leaks. Use a high-quality vacuum grease on all joints.
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is actively distilling. If it's too high, the reading will be artificially low.
Q: The distillation is proceeding, but the liquid is bumping violently. How can I stop this?
A: Bumping occurs when the liquid superheats and then boils in a sudden burst. To prevent this:
-
Use a Magnetic Stir Bar: Vigorous stirring provides nucleation sites, promoting smooth boiling. This is the most common and effective method.
-
Introduce Boiling Chips: Fresh, porous boiling chips can also be used, but they are less effective under vacuum and cannot be added to hot liquid.
-
Use an Ebulliator: For very precise work, a fine capillary tube can be inserted to introduce a steady stream of fine bubbles (e.g., nitrogen or argon), ensuring smooth boiling.
Q: I'm collecting the distillate, but the refractive index is inconsistent between fractions. What's happening?
A: This indicates that your separation is not clean and you are co-distilling impurities.
-
Improve Fractionation: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a temperature gradient that allows for a much better separation of components with close boiling points.
-
Discard a Foreshot: Always collect and discard an initial, low-boiling fraction (the "foreshot"). This will contain volatile impurities like residual solvents or unreacted starting materials.
-
Monitor Closely: Collect multiple small fractions rather than one large one. Analyze each fraction by GC or refractive index to identify the pure fractions before combining them.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short fractionating column (optional but recommended), a condenser, a receiving flask (a Perkin triangle or cow-type adapter is ideal for collecting multiple fractions without breaking the vacuum), and a vacuum pump protected by a cold trap. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Evacuation: Close the system and slowly begin to evacuate it using the vacuum pump. Start the magnetic stirrer.
-
Heating: Once the desired vacuum is reached and stable (e.g., ~0.1 mmHg), begin heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction (foreshot).
-
As the temperature stabilizes at the boiling point of the product (e.g., ~61-62 °C at 0.1 mmHg), begin collecting the main fraction in a clean receiving flask.[2]
-
Collect any higher-boiling fractions separately.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air to the apparatus to break the vacuum.
Workflow Visualization
Caption: Workflow for Vacuum Distillation.
Section 3: Purification via Column Chromatography
For removing impurities with very similar boiling points or for small-scale purification, column chromatography is a powerful alternative.
Troubleshooting Guide: Column Chromatography
Q: My compound is streaking/tailing down the column. How can I get sharp bands?
A: Tailing is often caused by interactions with the stationary phase or issues with the mobile phase.
-
Acidic Silica: Standard silica gel is slightly acidic and can interact strongly with the ketone functional group, causing tailing.[7] Consider neutralizing the eluent by adding a very small amount of a neutralizer like triethylamine (e.g., 0.1-0.5% v/v) to the mobile phase.[7][8]
-
Overloading: Loading too much crude material onto the column is a primary cause of poor separation and band broadening. A general rule is to use a silica-to-sample mass ratio of at least 50:1 for difficult separations.[7]
-
Incorrect Polarity: If the mobile phase is not polar enough, the compound will move too slowly and spread out. If it is too polar, it will elute too quickly with poor separation. First, find an optimal solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of ~0.3.
Q: I can't separate my product from a specific impurity; their Rf values are too close.
A: This requires optimizing the separation conditions.
-
Change Solvent System: Do not just vary the ratio of your current solvents; try a completely different system. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane or toluene to alter the selectivity of the separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica for HPLC applications.[7][9]
-
Improve Column Packing: Ensure your column is packed perfectly without any air bubbles or channels, as these will ruin the separation.
Experimental Protocol: Column Chromatography
-
Solvent Selection (TLC): Develop a solvent system using TLC plates. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Vary the ratio until the desired compound has an Rf of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Begin eluting the column with your chosen solvent system. Start with a less polar mixture and you can gradually increase the polarity if needed (gradient elution) to speed up the elution of your compound after impurities have been washed off.
-
Fraction Collection: Collect small, uniform fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Visualization
Caption: Workflow for Column Chromatography.
Section 4: Other Techniques & Final Purity Assessment
Q: Can I use recrystallization to purify this compound?
A: Generally, no. Recrystallization is a technique for purifying solids.[10][11][12] Since this compound is a liquid at and well below room temperature, standard recrystallization is not a viable option.[4][5] In theory, if a suitable solvent was found, low-temperature crystallization could be attempted, but this is often impractical and less efficient than vacuum distillation for this compound.
Q: How do I confirm the purity of my final product?
A: Purity should be assessed using a combination of methods:
-
Gas Chromatography (GC): This is the industry standard for determining the purity of volatile compounds. The area percentage of the main peak corresponds to the purity level.[2][6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify any structurally similar impurities that might be difficult to resolve by GC.
-
Refractive Index: A quick check that can indicate high purity if the measured value matches the literature value.[2][6]
Section 5: Safety Precautions
Q: What are the primary safety hazards associated with this compound?
A: It is a combustible liquid with a flash point of approximately 113 °C (235 °F).[6] It may cause skin and eye irritation.[13] Always handle it in a well-ventilated area or a chemical fume hood.[5]
Q: What personal protective equipment (PPE) should I wear?
A: Standard laboratory PPE is required: safety goggles or glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]
Q: How should I handle spills and waste?
A: For small spills, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for chemical waste disposal.[5] Dispose of all chemical waste in accordance with your institution's and local regulations. Do not pour it down the drain.
References
-
The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2',4',6'-Trimethylacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2′,4′,6′-trimethylacetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Brandt Kadrowski. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
-
CAS Common Chemistry. (n.d.). 2′,4′,6′-Trimethylacetophenone. Retrieved from [Link]
-
ACS Publications. (2006). Synthesis and Characterization of New Mixed-Metal Sodium−Magnesium Enolates Derived from 2,4,6-Trimethylacetophenone. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2 ,4 ,6 -Trimethylacetophenone = 98.0 GC 1667-01-2 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2 ,4 ,6 -Trimethylacetophenone = 98.0 GC 1667-01-2 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2’,4’,6’-Trimethylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. southwest.tn.edu [southwest.tn.edu]
Technical Support Center: Optimizing Reaction Yield for 2,3,6-Trimethylacetophenone Synthesis
Welcome to the technical support guide for the synthesis of 2,3,6-trimethylacetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple protocols by explaining the causality behind experimental choices, empowering you to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene).[1][2][3] This classic electrophilic aromatic substitution reaction uses an acylating agent, typically acetyl chloride or acetic anhydride, and a Lewis acid catalyst to introduce an acetyl group onto the aromatic ring.[1][2]
Q2: What is the reaction mechanism, and what are the key reactive intermediates?
The reaction proceeds via electrophilic aromatic substitution. The mechanism involves several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).[3][4] This resonance-stabilized cation is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of 1,2,4-trimethylbenzene attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation and Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acetyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[1][3]
However, a critical distinction from Friedel-Crafts alkylation is that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][5] This complexation requires the use of at least a stoichiometric amount of the catalyst, as it is not truly regenerated until the aqueous workup.[1][5]
Caption: Friedel-Crafts Acylation Mechanism.
Q3: Why does the acylation of 1,2,4-trimethylbenzene produce isomeric products?
The three methyl groups on the pseudocumene ring are activating and ortho-, para-directing. This means they donate electron density to the ring, making it more nucleophilic, and direct the incoming electrophile (the acylium ion) to specific positions. Two primary isomers are expected:
-
2,4,5-Trimethylacetophenone: Acylation occurs at the C5 position. This position is electronically favorable as it is para to the C2-methyl group and ortho to the C4-methyl group. It is also sterically accessible.
-
This compound (Target Product): Acylation occurs at the C6 position. This position is ortho to the C1-methyl group and para to the C2-methyl group.
The final ratio of these isomers depends heavily on reaction conditions such as temperature, solvent, and the specific Lewis acid used. Optimizing for the 2,3,6-isomer involves manipulating these conditions to favor substitution at the C6 position.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has a very low overall yield. What are the most likely causes?
A: Low yield is a common issue, often traced back to reagent and reaction condition integrity.
-
Cause A: Inactive Lewis Acid Catalyst. Aluminum trichloride (AlCl₃) is extremely hygroscopic. It reacts vigorously with atmospheric moisture to form aluminum hydroxide, rendering it inactive.
-
Cause B: Insufficient Catalyst. As mentioned in the FAQ, the ketone product forms a complex with AlCl₃, effectively sequestering it.[1][5] If you use a catalytic amount, the reaction will stall after a small amount of product is formed.
-
Solution: Use a stoichiometric amount or a slight excess (1.0 to 1.2 equivalents) of AlCl₃ relative to the limiting reagent (typically the acylating agent).
-
-
Cause C: Suboptimal Temperature. Friedel-Crafts reactions are temperature-sensitive.
-
Solution: The initial addition of reagents should be done at a low temperature (0-5 °C) to control the initial exothermic reaction.[7] Afterward, the reaction may need to be gently heated to proceed to completion. A common protocol involves heating to 50-90°C for a period after the initial addition.[6] Monitor the reaction by TLC or GC to determine the optimal temperature and time.
-
Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)
Q: My primary product is the 2,4,5-isomer. How can I increase the relative yield of this compound?
A: Modifying the isomer ratio is a classic optimization challenge. The formation of the 2,3,6-isomer can be influenced by steric and kinetic vs. thermodynamic control.
-
Cause A: Standard Conditions Favor the 2,4,5-Isomer. The 2,4,5-isomer is often the thermodynamically more stable product and may be favored under standard conditions. To favor the 2,3,6-isomer, you may need to operate under kinetic control.
-
Solution 1: Lower Reaction Temperature. Running the reaction at a consistently lower temperature (e.g., -10 °C to 10 °C) for a longer duration can sometimes favor the kinetically preferred product. This requires careful monitoring to ensure the reaction still proceeds.
-
Solution 2: Choice of Solvent. The polarity and coordinating ability of the solvent can influence the effective size of the electrophile complex and transition state energies. Experiment with different solvents. Carbon disulfide (CS₂) is a traditional, non-coordinating solvent. Nitrobenzene or dichloroethane are other common options that may alter the isomer ratio.
-
Solution 3: Modifying the Lewis Acid. While AlCl₃ is common, using a bulkier Lewis acid catalyst (e.g., TiCl₄, SnCl₄) might introduce different steric constraints that could potentially favor acylation at the C6 position. This requires empirical testing.
-
Issue 3: Difficult Product Purification
Q: The 2,3,6- and 2,4,5- isomers are very difficult to separate. What is the best method?
A: The structural similarity of these isomers makes separation challenging. Their boiling points are likely very close, making simple distillation ineffective.
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) |
| This compound | 54200-67-8 | 162.23 g/mol | 235.5 |
| 2,4,5-Trimethylacetophenone | 2040-07-5 | 162.23 g/mol | ~240-242 (Predicted) |
| (Data sourced from Biosynth and other chemical suppliers)[8][9] |
-
Solution 1: Fractional Vacuum Distillation. While difficult, a highly efficient fractional distillation column under vacuum may provide some separation. This is often the first method attempted but may not yield high-purity material.
-
Solution 2: Column Chromatography. This is the most reliable method for separating isomers.
-
Stationary Phase: Use a high-purity silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar eluent system is required. Start with pure hexane and gradually increase the polarity by adding a co-solvent like ethyl acetate or dichloromethane in small increments (e.g., 1-5%). The less polar isomer will elute first. Careful monitoring of fractions by TLC or GC is essential.
-
-
Solution 3: Preparative HPLC. For very high purity standards required in drug development, preparative High-Performance Liquid Chromatography (HPLC) using a normal-phase column is the most effective, albeit most expensive, method.
Section 3: Recommended Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization will be necessary based on your results.
Caption: Experimental Workflow for Synthesis.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube (e.g., CaCl₂) or by maintaining a positive pressure of an inert gas (N₂ or Ar). Ensure all glassware is thoroughly oven-dried.
-
Reagent Charging: To the flask, add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the flask in an ice-water bath to 0-5 °C. Carefully add anhydrous aluminum trichloride (1.1 eq). To the dropping funnel, add a solution of acetyl chloride (1.0 eq) and 1,2,4-trimethylbenzene (1.2 eq) in the same solvent.
-
Reaction Execution: Add the contents of the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC/GC analysis indicates consumption of the limiting reagent.
-
Workup (Quenching): Cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium hydroxide solution (to remove any acidic impurities), and finally with brine.[6][7]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil using the methods described in the troubleshooting section (column chromatography is recommended).
Section 4: Summary of Key Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Substrate | 1,2,4-Trimethylbenzene | Starting aromatic compound. |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Acetyl chloride is often more reactive. Acetic anhydride can also be used.[6] |
| Lewis Acid Catalyst | Aluminum Trichloride (AlCl₃) | A strong and common Lewis acid. Must be anhydrous.[1][2] |
| Stoichiometry (Acyl Agent:AlCl₃:Arene) | 1.0 : 1.1 : 1.2 | A slight excess of AlCl₃ is needed to drive the reaction and account for complexation.[1] An excess of the arene can help minimize side reactions. |
| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene | Choice can affect solubility and regioselectivity. Must be anhydrous. |
| Temperature | 0-5 °C (addition), then RT to Reflux | Low temperature for addition controls exotherm. Heating may be required for completion. |
| Reaction Time | 2 - 8 hours | Monitor by TLC or GC for optimal time. |
| Workup | Quench on Ice/HCl | Decomposes the AlCl₃-ketone complex safely.[6] |
References
- Alfa Chemistry. (n.d.). Acylation Reaction - Synthesis of p-Methylacetophenone. Retrieved from Alfa Chemistry. (URL not available for direct linking)
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from a general organic chemistry resource. (URL not available for direct linking)
-
Leah4sci. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Corrosive Chemistry. (2021, January 13). Synthesis of p-Methylacetophenone [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biosynth.com [biosynth.com]
- 9. biosynth.com [biosynth.com]
resolving isomer peaks in GC analysis of trimethylacetophenones
Technical Support Center: Gas Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of trimethylacetophenone isomers. Separating positional isomers is a common but significant challenge in chromatography. This resource provides in-depth, experience-based solutions to help you achieve baseline resolution and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate trimethylacetophenone isomers using GC?
A1: The difficulty arises from the fundamental similarities between the isomers. Positional isomers like 2',4',6'-, 2',3',4'-, and 3',4',5'-trimethylacetophenone have the same molecular weight and formula (C₁₁H₁₄O), resulting in very similar physicochemical properties such as boiling point and polarity.[1] Standard GC methods that rely primarily on boiling point differences for separation often fail to resolve these closely related compounds, leading to co-elution or poor peak resolution.[2] Achieving separation requires a methodical approach that enhances the subtle differences between the isomers by optimizing column chemistry and analytical conditions.
Q2: What is the primary mechanism for GC separation of isomers, and how can I manipulate it?
A2: The separation in Gas-Liquid Chromatography (GLC) is governed by the partitioning of analytes between the gaseous mobile phase and the liquid stationary phase coated on the column wall.[3] The extent to which an analyte is retained is determined by its volatility (boiling point) and its specific interactions with the stationary phase.[4]
You can manipulate this separation through two key factors, which form the basis of the resolution equation:
-
Selectivity (α): This is the most critical factor for isomer separation and refers to the ability of the stationary phase to interact differently with the analytes.[5] To improve selectivity, you must choose a stationary phase that can exploit subtle differences in the isomers' structure, such as dipole moment or polarizability. For aromatic isomers, phases that allow for π-π interactions are often effective.[6][7]
-
Efficiency (N): This relates to the narrowness of the peaks, often described in terms of theoretical plates. Higher efficiency leads to sharper peaks, which are easier to resolve. Efficiency is primarily influenced by column dimensions (length, internal diameter) and carrier gas velocity.[1][8][9]
By systematically optimizing both selectivity (the chemical interaction) and efficiency (the physical sharpness of the peak), you can resolve even very similar isomers.
Q3: What is the expected elution order for trimethylacetophenone isomers on a standard non-polar column?
A3: On a standard non-polar stationary phase, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1), elution order is primarily determined by the boiling points of the analytes.[4] The isomer with the lowest boiling point will elute first.
| Isomer | Structure | IUPAC Name | CAS Number | Boiling Point (°C) |
| 2',4',6'-Trimethylacetophenone | 1-(2,4,6-trimethylphenyl)ethanone | 1667-01-2 | 235-236[10][11] | |
| 2',3',4'-Trimethylacetophenone | 1-(2,3,4-trimethylphenyl)ethanone | 2047-19-0 | ~262 (Predicted) | |
| 3',4',5'-Trimethylacetophenone | 1-(3,4,5-trimethylphenyl)ethanone | 2047-21-4 | 272.2[12] |
Based on this data, on a non-polar column, the expected elution order would be: 2',4',6'-trimethylacetophenone → 2',3',4'-trimethylacetophenone → 3',4',5'-trimethylacetophenone. The close boiling points highlight why achieving baseline resolution is challenging and often requires more than a simple non-polar column.
Troubleshooting Guide: Resolving Co-eluting Peaks
Q4: My chromatogram shows a single, broad, or shouldered peak. How do I confirm co-elution and what is my first step?
A4: A poorly shaped peak is a classic sign of co-elution. If you are using a mass spectrometer (MS) detector, you can confirm co-elution by examining the mass spectra across the peak. If the spectra are not consistent from the upslope to the downslope, multiple components are present.
Your first step should be a systematic evaluation of your method's core components, starting with the most influential factor: the stationary phase.
Caption: Troubleshooting workflow for poor peak resolution.
Q5: How do I select the right stationary phase to improve selectivity (α) for trimethylacetophenone isomers?
A5: This is the most critical decision in your method development.[5] To separate isomers, you need a stationary phase that offers interactions beyond simple van der Waals forces. The goal is to exploit differences in the isomers' polarity and aromatic character.
Causality:
-
Non-Polar Phases (e.g., 100% Dimethylpolysiloxane): Rely on boiling point separation. Insufficient for isomers with very close boiling points.
-
Intermediate Polarity Phases (e.g., 5% Phenyl-Methylpolysiloxane): The introduction of phenyl groups allows for π-π interactions between the stationary phase and the aromatic ring of the analytes. This can often differentiate positional isomers where the substitution pattern affects the electron density of the aromatic ring.[6]
-
Polar Phases (e.g., Polyethylene Glycol - WAX; or high-content Cyanopropyl): These phases separate based on polarity and hydrogen bonding capability. For ketones like acetophenones, the polar carbonyl group can interact strongly with a polar stationary phase. Differences in steric hindrance around the carbonyl group among the isomers can lead to differential retention and improved separation.[6][13] Highly polar cyanopropyl phases are specifically designed for separating cis/trans and positional isomers.[14]
Table 2: Recommended GC Columns for Aromatic Isomer Separation
| Stationary Phase Type | Example Column | Polarity | Primary Separation Mechanism | Suitability for Trimethylacetophenones |
|---|---|---|---|---|
| 5% Phenyl-Methylpolysiloxane | Agilent DB-5, Restek Rxi-5ms | Low-to-Mid | Boiling point, limited π-π interactions | Moderate. A good starting point, but may not fully resolve all isomers. |
| 50% Phenyl-Methylpolysiloxane | Agilent DB-17, Restek Rtx-50 | Intermediate | π-π interactions, polarity | Good. Increased phenyl content enhances selectivity for aromatic compounds. |
| Polyethylene Glycol (PEG) | Agilent J&W DB-WAX, Restek Stabilwax | High | Polarity, hydrogen bonding | Very Good. Excellent for separating compounds with differing polarities. Steric hindrance around the ketone can be exploited. |
| High Cyanopropyl content | Agilent J&W HP-88, Restek Rtx-2330 | High | Dipole-dipole interactions, geometric selectivity | Excellent. Specifically designed for difficult separations of positional and geometric isomers.[14] |
Recommendation: Start with a 50% Phenyl-Methylpolysiloxane column. If co-elution persists, move to a high-polarity column like a WAX or a specialized cyanopropyl phase.
Q6: I've chosen a better column, but resolution is still below 1.5. How do I optimize the temperature program?
A6: After selecting the right column, optimizing the temperature program is the next most powerful tool to improve resolution.[14] A slow temperature ramp allows more time for the analytes to interact with the stationary phase, enhancing the separation between closely eluting peaks.
Causality: A faster ramp rate decreases retention time but also reduces the time available for partitioning, thus sacrificing resolution. For difficult isomer separations, a slower ramp rate is almost always beneficial. An excellent rule of thumb for an optimal ramp rate is approximately 10°C per column dead time (t₀).
Experimental Protocol 1: Systematic Optimization of the Oven Temperature Program
This protocol assumes you have already selected an appropriate column (e.g., a 50% Phenyl or WAX phase, 30 m x 0.25 mm, 0.25 µm).
Step 1: Determine the Elution Temperature Range (Scouting Run)
-
Initial Parameters:
-
Initial Temp: 40-50°C
-
Initial Hold: 1 min
-
Ramp Rate: 20°C/min (This is intentionally fast)
-
Final Temp: 280°C (or 20°C below the column's max limit)
-
Final Hold: 2 min
-
-
Analysis: Inject your isomer mix and run the program. Note the approximate temperature at which the isomer cluster elutes (T_elution).
Step 2: Calculate the Optimal Ramp Rate
-
Determine Dead Time (t₀): Inject an unretained compound (like methane or butane) or use your GC software's calculator. For a 30 m x 0.25 mm column, t₀ is typically around 1-1.5 minutes.
-
Calculate Ramp Rate: Optimal Rate ≈ 10 / t₀.
-
Example: If t₀ = 1.25 min, the optimal ramp rate is 10 / 1.25 = 8°C/min.
-
Step 3: Refine the Program
-
Set New Initial Temp: Set the initial temperature to ~40-50°C below the T_elution observed in the scouting run. This saves time at the beginning of the run where nothing is eluting.
-
Apply Optimal Ramp: Use the calculated ramp rate (e.g., 8°C/min) through the elution window of your isomers.
-
Iterate and Adjust:
-
If resolution is still insufficient, reduce the ramp rate in small increments (e.g., from 8°C/min to 5°C/min, then to 3°C/min).
-
Observe the trade-off: slower ramps improve resolution but increase analysis time and can cause peak broadening due to diffusion.
-
Caption: Workflow for temperature program optimization.
Q7: Can I improve resolution by changing the carrier gas flow rate or column dimensions?
A7: Absolutely. These parameters control column efficiency (N). While selectivity (α) is more impactful for separating isomers, high efficiency ensures peaks are sharp enough to be resolved once selectivity is achieved.
Causality (The Van Deemter Equation): The relationship between carrier gas linear velocity (u) and column efficiency (HETP, Height Equivalent to a Theoretical Plate; smaller is better) is described by the Van Deemter equation.[15][16] This curve shows that there is an optimal flow rate where efficiency is maximized (HETP is at a minimum).[17] Running the flow too slow leads to peak broadening from longitudinal diffusion, while running it too fast leads to broadening from resistance to mass transfer.
-
Carrier Gas: Hydrogen is more efficient than helium at higher linear velocities, allowing for faster analysis without a significant loss of resolution.[18][19] The optimal linear velocity for hydrogen is ~40 cm/s, while for helium it is ~20-25 cm/s.[3]
-
Column Length: Doubling the column length doubles the number of theoretical plates (N), which increases resolution by a factor of √2 (approx. 1.4). This is a reliable way to improve separation but comes at the cost of longer analysis times and higher cost.[19]
-
Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) significantly increases efficiency and therefore resolution.[18] However, smaller ID columns have lower sample capacity, making them more susceptible to peak overload (fronting).
Recommendation:
-
First, ensure your carrier gas is set to its optimal linear velocity for your column dimensions. Most modern GCs can calculate this for you.
-
If resolution is still lacking after optimizing the stationary phase and temperature program, consider using a longer column (e.g., 60 m instead of 30 m) as a final step.
References
-
CAS Common Chemistry. (n.d.). 2′,4′,6′-Trimethylacetophenone. Retrieved from [Link]
-
de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation. Separation Science. Retrieved from [Link]
- Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society.
-
Stoll, D. R. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Retrieved from [Link]
-
Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (2024, June 18). van Deemter Equation For Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). GC separations of aromatic isomers. Retrieved from [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
Restek Corporation. (n.d.). Restek APPLICATIONS Technical Guides. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Van Deemter equation - The Lockdown guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Specific GC Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. ResearchGate. Retrieved from [Link]
-
Restek Corporation. (n.d.). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Postnova Analytics. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Chromatographic Band Broadening and the van Deemter Equation. Retrieved from [Link]
-
Peak Scientific. (2017, December 12). How to speed up your gas chromatography in your lab workflow. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]
-
University of North Texas. (n.d.). Lecture 3: General Chromatography Theory. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning. Retrieved from [Link]
-
PubChem. (n.d.). 3',4',5'-Trimethoxyacetophenone. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is the Van Deemter Equation?. Retrieved from [Link]
-
ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4'-Methylacetophenone. Retrieved from [Link]
-
Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography. Retrieved from [Link]
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Chemsrc. (n.d.). 3',4',5'-Trimethylacetophenone. Retrieved from [Link]
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avoiding side-product formation in 2,3,6-Trimethylacetophenone synthesis
Welcome to the technical support center for the synthesis of 2,3,6-trimethylacetophenone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and minimize the formation of unwanted side-products.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] While this reaction is a cornerstone of organic synthesis, its application to polysubstituted aromatic compounds like pseudocumene introduces challenges related to regioselectivity and potential side reactions.
The primary challenges encountered in this synthesis are:
-
Formation of Isomeric Acetophenones: The acetyl group can potentially add to different positions on the pseudocumene ring, leading to a mixture of trimethylacetophenone isomers.
-
Isomerization of the Starting Material: Under the acidic conditions of the Friedel-Crafts reaction, the 1,2,4-trimethylbenzene starting material can isomerize to other trimethylbenzene isomers, which can then undergo acylation to produce additional undesired products.
This guide will provide you with the knowledge and tools to understand, control, and troubleshoot these issues, enabling you to optimize your synthesis for the highest possible yield and purity of the desired this compound isomer.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Friedel-Crafts acylation of 1,2,4-trimethylbenzene?
The major product is this compound. The regioselectivity of the acylation is dictated by the directing effects of the three methyl groups on the aromatic ring. The methyl groups are ortho-, para-directing activators. Acylation at the 5-position is sterically hindered by the adjacent methyl groups at positions 4 and 6 (after re-numbering for the product). The positions ortho to the methyl groups are the most activated, and considering the steric bulk of the incoming acylium ion, the least hindered position that is activated by two methyl groups (the one at position 1 and the one at position 4) is the 5-position of the starting material, which becomes the 2-position of the product after acylation.
Q2: What are the most common isomeric side-products?
The most common side-products are other trimethylacetophenone isomers resulting from acylation at other positions on the 1,2,4-trimethylbenzene ring or from the acylation of isomerized starting material. The most likely isomeric byproduct from the acylation of 1,2,4-trimethylbenzene is 2,4,5-trimethylacetophenone . Another potential, though often less abundant, side-product is 2,4,6-trimethylacetophenone , which arises if the starting 1,2,4-trimethylbenzene isomerizes to the more stable 1,3,5-trimethylbenzene (mesitylene) under the reaction conditions.[3][4][5]
Q3: Can I use acetic anhydride instead of acetyl chloride?
Yes, acetic anhydride can be used as the acylating agent.[6] The reaction mechanism is similar, involving the formation of an acylium ion. From a practical standpoint, acetic anhydride is less volatile and often less expensive than acetyl chloride. However, the reaction with acetic anhydride may require slightly different stoichiometry of the Lewis acid catalyst.
Q4: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation?
The ketone product formed is a Lewis base and can form a complex with the Lewis acid catalyst (AlCl₃).[1] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of the catalyst is typically needed to ensure the reaction goes to completion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product with a Complex Mixture of Isomers
Possible Causes:
-
Suboptimal Reaction Temperature: Higher temperatures can promote the isomerization of the starting material and lead to a less selective acylation.[2]
-
Incorrect Catalyst or Reactant Stoichiometry: An insufficient amount of catalyst can lead to an incomplete reaction, while an excess may promote side reactions.
-
Moisture Contamination: Lewis acids like AlCl₃ are highly sensitive to moisture, which can quench the catalyst and inhibit the reaction.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to minimize starting material isomerization and improve regioselectivity. It is advisable to add the acylating agent slowly to the cooled reaction mixture to control the initial exothermic reaction.
-
Optimize Stoichiometry: A slight excess of the Lewis acid (e.g., 1.1 to 1.2 equivalents) is often beneficial to drive the reaction to completion. The molar ratio of 1,2,4-trimethylbenzene to the acylating agent should be close to 1:1 to avoid polysubstitution.
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Significant Formation of 2,4,6-Trimethylacetophenone
Probable Cause:
The presence of 2,4,6-trimethylacetophenone is a strong indicator that your 1,2,4-trimethylbenzene starting material is isomerizing to 1,3,5-trimethylbenzene (mesitylene) during the reaction. Mesitylene is more symmetrical and can be thermodynamically more stable, and its acylation yields 2,4,6-trimethylacetophenone.[7] This isomerization is often promoted by strong Lewis acids and higher reaction temperatures.
Corrective Actions:
-
Lower the Reaction Temperature: This is the most critical parameter to control. Running the reaction at 0°C or even lower can significantly suppress the isomerization of the starting material.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids might offer better selectivity. Consider screening milder Lewis acids such as FeCl₃ or ZnCl₂. Alternatively, solid acid catalysts like sulfated zirconia have been shown to be effective in Friedel-Crafts acylations and can sometimes offer improved selectivity and easier work-up.[8]
-
Solvent Effects: The choice of solvent can influence the reaction. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. In some cases, using the aromatic substrate as the solvent (if it is liquid and in large excess) can be an option, but this may complicate purification.
Problem 3: Difficulty in Separating this compound from Isomeric Byproducts
Probable Cause:
The boiling points of the trimethylacetophenone isomers are often very close, making separation by simple distillation challenging.[9] Their similar polarities can also make chromatographic separation difficult.
Solutions:
-
Fractional Distillation Under Reduced Pressure: This is the most common method for separating liquids with close boiling points. A vacuum distillation setup with a fractionating column (e.g., a Vigreux or packed column) is essential. Careful control of the vacuum and heating rate is necessary to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC using a C18 column is a good starting point.[10] A mobile phase of acetonitrile and water is typically effective. Optimization of the mobile phase composition and gradient may be required to achieve baseline separation.
-
Gas Chromatography (GC): For analytical purposes, GC is an excellent technique to determine the isomeric purity of your product. A non-polar or medium-polarity capillary column will likely provide good separation of the isomers.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a model procedure based on established principles of Friedel-Crafts acylation, optimized for high selectivity towards the desired product.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene), anhydrous
-
Acetyl chloride, anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Charging the Flask: In the flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Addition of Reactants: Dissolve 1,2,4-trimethylbenzene (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.
-
In a separate, dry dropping funnel, place acetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane. Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum fractional distillation to separate the this compound from any isomeric byproducts and unreacted starting material.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes isomerization of 1,2,4-trimethylbenzene and improves regioselectivity. |
| Catalyst | Anhydrous AlCl₃ (1.1-1.2 eq.) | Ensures complete reaction by accounting for complexation with the ketone product. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for low-temperature reactions. |
| Reactant Ratio | 1,2,4-TMB : Acetyl Chloride ≈ 1 : 1.05 | A slight excess of the acylating agent ensures full conversion of the starting material. |
| Work-up | Quenching with ice/HCl | Decomposes the AlCl₃-ketone complex and separates the catalyst from the product. |
| Purification | Vacuum Fractional Distillation | Effective for separating isomers with close boiling points. |
Visualizing the Process
Reaction Workflow
Caption: Decision tree for troubleshooting side-product formation.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Separation of Acetophenone Isomers.
- GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2018). Journal of Mass Spectrometry, 53(10), 1017-1025.
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Mulvey, R. E., et al. (2007). Synthesis and Characterization of New Mixed-Metal Sodium−Magnesium Enolates Derived from 2,4,6-Trimethylacetophenone. Organometallics, 26(23), 5656-5663.
- Biosynth. (n.d.). (2',3',6'-Trimethyl)acetophenone.
- ChemicalBook. (n.d.). 2',4',6'-TRIMETHYLACETOPHENONE.
- Brossi, A., Dolan, L. A., & Teitel, S. (1977). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Organic Syntheses, 56, 3.
- Quora. (2022). What is the product of the reaction between acetyl chloride and benzene?
- Clark, J. (2016). The Reaction of Acyl Chlorides with Benzene.
- Holmes, A. B., & Sporikou, C. N. (1987). Trimethylsilylacetylene. Organic Syntheses, 65, 61.
- Bravo, J. A. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Chegg. (2020). Solved 4. The compounds shown below are possible acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
- Google Patents. (n.d.). US3862248A - Pure 2,3,6-trimethylphenol.
- Davies, D. (2011, August 2).
- The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone.
- ResearchGate. (n.d.). Scheme 5: Proposed mechanisms of Lewis acid catalyzed isomerization at...
- Sartori, G., & Maggi, R. (2009). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Current Organic Chemistry, 13(15), 1465-1491.
- The Chemistry Guru. (2020, May 11).
- Alfa Chemistry. (n.d.). Acylation Reaction - Synthesis of p-Methylacetophenone.
- National Center for Biotechnology Information. (n.d.). Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement.
- Beier, P., et al. (2019). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. RSC Advances, 9(45), 26235-26245.
- Choudhary, V. R., et al. (2002).
- Sigma-Aldrich. (n.d.). 2′,4′,6′-Trimethylacetophenone.
- Parchem. (n.d.). 2',4',6'-TRIMETHYLACETOPHENONE (Cas 1667-01-2).
- Sigma-Aldrich. (n.d.). 2′,4′,5′-TRIMETHYLACETOPHENONE.
- ChemicalBook. (n.d.). 2',4',6'-TRIMETHYLACETOPHENONE.
- National Center for Biotechnology Information. (n.d.). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry.
- Sigma-Aldrich. (n.d.). 2′,4′,6′-Trimethylacetophenone.
Sources
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Technical Support Center: Stabilizing 2,3,6-Trimethylacetophenone for Long-Term Storage
Welcome to the technical support center dedicated to ensuring the stability of 2,3,6-Trimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common stability challenges associated with the storage of this compound.
Introduction: Understanding the Stability Challenges
This compound, an aromatic ketone, is a valuable building block in organic synthesis. However, like many acetophenone derivatives, its chemical stability can be compromised during storage, leading to degradation and the generation of impurities that can significantly impact experimental outcomes. The primary factors contributing to its degradation are exposure to light, oxygen, and elevated temperatures. Understanding these degradation pathways is the first step toward implementing effective storage strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Aromatic ketones like this compound are primarily susceptible to two major degradation pathways:
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can excite the molecule to a higher energy state, leading to photochemical reactions. This can involve the formation of reactive species that lead to decomposition. Studies on similar acetophenones have shown that photodegradation is a significant concern.[1][2][3]
-
Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation, especially when catalyzed by light, heat, or trace metal impurities.[1] While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing conditions can cause cleavage of carbon-carbon bonds.[4] For some methyl ketones, oxidative degradation pathways have been observed to proceed via subterminal oxidation.[5][6][7]
Q2: I've noticed a color change in my this compound sample over time. What does this indicate?
A2: A change in color, typically from a clear, colorless, or light yellow liquid to a darker yellow or brownish hue, is a strong visual indicator of degradation. This discoloration is often the result of the formation of conjugated byproducts arising from oxidative or photolytic degradation pathways.[1]
Q3: What are the ideal storage conditions to maintain the stability of this compound?
A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended to slow down potential degradation reactions.[8][9][10] Some sources suggest storage at 10-25°C or below +30°C is also acceptable for shorter durations.[11][12]
-
Light: Protect from light by storing in an amber glass bottle or an opaque container.[9][13]
-
Atmosphere: To minimize oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage or for high-purity samples.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[9][14] PTFE-lined caps are recommended to ensure a good seal and prevent leaching of impurities from the cap liner.[13]
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, the addition of a suitable antioxidant can be an effective strategy to inhibit oxidative degradation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or certain flavonoids, are known to be effective radical scavengers that can protect organic compounds from oxidation.[15][16][17][18] The choice of antioxidant and its concentration should be carefully considered to ensure it does not interfere with downstream applications.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC). | Degradation of the this compound sample. | 1. Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (cool, dark, inert atmosphere). 2. Analyze a Fresh Sample: If possible, analyze a freshly opened or newly purchased sample to establish a baseline chromatogram. 3. Consider Degradation Products: Based on the likely degradation pathways (oxidation, photodegradation), predict potential degradation products and look for their characteristic masses or retention times. |
| Inconsistent experimental results or low yields. | Use of a partially degraded starting material. | 1. Purity Assessment: Re-evaluate the purity of your this compound stock using an appropriate analytical technique (e.g., NMR, GC-MS). 2. Purification: If impurities are detected, consider purifying the material (e.g., by distillation or chromatography) before use. 3. Implement Stabilizing Measures: For future storage, add a suitable antioxidant and ensure storage under an inert atmosphere. |
| Visible precipitate or cloudiness in the liquid. | Formation of insoluble degradation products or polymerization. | 1. Solubility Test: Attempt to dissolve a small aliquot in a suitable solvent to determine if the precipitate is soluble. 2. Characterize Precipitate: If possible, isolate and analyze the precipitate to identify its nature. 3. Discard and Replace: In most cases, the presence of a precipitate indicates significant degradation, and the sample should be safely discarded and replaced. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol outlines the best practices for storing this compound to ensure its long-term stability.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
Nitrogen or Argon gas supply with a regulator and tubing
-
Pipette or syringe for transferring the liquid
-
Parafilm or other sealing tape
-
Refrigerator (2-8°C)
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Transfer: Carefully transfer the desired amount of this compound into the amber glass vial. To minimize headspace, choose a vial size that will be mostly full.[9]
-
Inerting: Gently flush the headspace of the vial with a stream of nitrogen or argon gas for 30-60 seconds to displace any air.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Securing: For an extra layer of protection against air ingress, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.
Protocol 2: Stability Testing by HPLC
This protocol provides a general workflow for assessing the stability of this compound under different conditions.
Materials:
-
This compound samples (control and stressed)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Suitable buffer (e.g., phosphate buffer, pH 3.0)
Procedure:
-
Sample Preparation:
-
Control Sample: Prepare a stock solution of unstressed this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stressed Samples: Subject aliquots of this compound to various stress conditions (e.g., exposure to UV light for 24 hours, heating at 70°C for 48 hours, storage in an open container at room temperature for one week). After the stress period, prepare solutions of these samples at the same concentration as the control.[1]
-
-
HPLC Method Development:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of the aqueous buffer and acetonitrile. An initial isocratic method (e.g., 50:50 buffer:acetonitrile) can be used, followed by optimization with a gradient elution if necessary to achieve good separation of the parent compound from any degradation products.[1]
-
Detection: Set the UV detector to a wavelength where this compound has strong absorbance.
-
-
Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Record the chromatograms and compare the peak areas of the parent compound and any new peaks that appear in the stressed samples.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample.
-
Visualizing Degradation and Troubleshooting
To better understand the factors affecting stability and the troubleshooting process, the following diagrams are provided.
Caption: Factors leading to the degradation of this compound.
Caption: A logical workflow for troubleshooting stability problems.
References
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. [Link]
-
The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Oxidative Degradation of Methyl Ketones. Retrieved from [Link]
-
Warneke, J., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]
-
Umabala, A. M., Suresh, P., & Prasada Rao, A. V. (2016). Visible light photocatalytic degradation of acetophenone using H2O2 sensitised BiVO4. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(2), 10-15. [Link]
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Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]
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Science.gov. (n.d.). ketone body oxidation: Topics by Science.gov. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
American Chemical Society. (2021). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C. [Link]
-
MDPI. (n.d.). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers. Retrieved from [Link]
-
Zhang, Y., Guo, Y., & Tan, J. (2012). Studies on the photocatalytic kinetics of acetophenone degraded with home-made anatase TiO2. Industrial Water Treatment, 32(6), 46-49. [Link]
-
National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2',4',6'-Trimethylacetophenone. Retrieved from [Link]
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]
-
SciSpace. (n.d.). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Vil. Retrieved from [Link]
-
Reddit. (2024). PA and aroma chemical storage?. Retrieved from [Link]
-
PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416). Retrieved from [Link]
-
PubMed. (n.d.). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Retrieved from [Link]
-
PubMed. (2004). Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,6-Trimethylocta-1,4,6-triene. Retrieved from [Link]
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- 6. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
troubleshooting NMR spectral artifacts for 2,3,6-Trimethylacetophenone
Technical Support Center: 2,3,6-Trimethylacetophenone NMR Analysis
Welcome to the technical support resource for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter spectral artifacts and challenges during their experiments. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to help you acquire high-quality, artifact-free NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Sample Preparation & Spectral Quality
Question 1: I've prepared my sample of this compound, but all the peaks in my ¹H NMR spectrum are broad and poorly resolved, while the solvent peak looks sharp. What's going on?
Answer: This is a classic sign that the issue lies with your sample's chemical environment rather than the spectrometer's shimming. When the analyte peaks are broad but a reference peak (like the residual solvent) is sharp, the problem is specific to the molecule of interest. Several factors can cause this phenomenon for an aromatic ketone like this compound.
-
Causality - Molecular Aggregation: this compound, despite its methyl groups, has a polar carbonyl group and a large aromatic surface, which can lead to self-aggregation or π-stacking at higher concentrations. This increased effective molecular size and restricted molecular tumbling leads to faster T₂ relaxation, resulting in broader peaks. Overly concentrated samples can also increase the solution's viscosity, which similarly broadens lines.[1][2]
-
Causality - Paramagnetic Impurities: The most common cause of universal peak broadening for an analyte is the presence of paramagnetic impurities (e.g., dissolved O₂, metal ions like Fe³⁺ or Cu²⁺). These impurities create fluctuating local magnetic fields that dramatically shorten relaxation times (both T₁ and T₂), leading to significant line broadening.[3][4] Your compound may have been purified using a metal-based reagent or catalyst, and trace amounts could be contaminating the sample.
-
Causality - Unresolved Couplings & Chemical Exchange: While less common for this specific molecule in standard non-protic solvents, slow conformational exchange or interaction with trace acidic/basic impurities can sometimes lead to broadening.[5]
Troubleshooting Protocol:
-
Dilute the Sample: Prepare a new, more dilute sample. If aggregation is the cause, you should see a significant sharpening of the peaks.
-
Use a Different Solvent: Solvents can influence aggregation. Try switching from a non-polar solvent like CDCl₃ to a more polar or hydrogen-bond-disrupting solvent like Acetone-d₆ or DMSO-d₆ to break up aggregates.[6]
-
Filter the Sample: Always filter your sample solution through a tightly packed glass wool plug in a Pasteur pipette before transferring it to the NMR tube. This removes dust and particulate matter that can disrupt magnetic field homogeneity.[7]
-
Check for Paramagnetic Contamination: If you suspect metal contamination, try adding a small amount of a chelating agent like EDTA to the sample (if it won't interfere with your compound). For dissolved oxygen, which is paramagnetic, you can degas the sample using a "freeze-pump-thaw" cycle, although this is typically reserved for experiments where relaxation times are being measured.
Question 2: My baseline is rolling and wavy, making integration of the aromatic protons impossible. How can I fix this?
Answer: A rolling baseline is a very common artifact that typically originates from issues in the initial part of the Free Induction Decay (FID) signal.
-
Causality - Receiver Overload & Pulse Breakthrough: This is the most frequent cause. If your sample is highly concentrated or you are using a solvent with a very strong residual signal (like H₂O in DMSO-d₆), the initial signal intensity can overload the receiver. This leads to a distorted FID in the first few data points, which, after Fourier Transform, manifests as a rolling baseline.[8][9] This can also be caused by "acoustic ringing," an artifact from the excitation pulse.[9][10]
-
Causality - Incorrect Acquisition Parameters: A pre-acquisition delay that is too short can fail to allow the pulse to decay fully before signal detection begins, capturing artifacts that distort the baseline.[9]
Workflow for Correcting a Rolling Baseline:
Caption: Troubleshooting workflow for a rolling baseline artifact.
Recommended Actions:
-
Hardware/Acquisition Fix (Best Solution):
-
Reduce Concentration: If your sample is very concentrated, dilute it.[8] For a ¹H spectrum, 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[1]
-
Adjust Receiver Gain: Manually reduce the receiver gain (rg) before acquisition. While auto-gain is convenient, it can sometimes be set too high.
-
Optimize Pulse Width: Ensure you are using a calibrated 90° pulse. A pulse width that is too large can contribute to the problem.
-
-
Processing Fix (If Re-running is Not an Option):
-
Linear Prediction: Use backward linear prediction to recalculate the corrupted initial points of the FID. Many NMR software packages have a simple command for this (e.g., backlp on some systems).[11]
-
Baseline Correction Algorithms: Apply a polynomial baseline correction function (e.g., the abs command in TopSpin).[9] This mathematically fits and subtracts the distorted baseline from the spectrum. Be cautious, as aggressive correction can distort broad peaks or affect integration accuracy.
-
Category 2: ¹³C NMR Specific Issues
Question 3: The carbonyl carbon peak (~208 ppm) for my this compound is very weak or missing in the ¹³C NMR spectrum. Did my reaction fail?
Answer: Not necessarily. It is very common for the carbonyl carbon of a ketone to appear as a weak signal in a standard proton-decoupled ¹³C NMR spectrum. This is due to two primary factors related to NMR physics.
-
Causality - Lack of Nuclear Overhauser Effect (NOE): In a standard proton-decoupled ¹³C experiment, the signal intensity of carbons is significantly enhanced by the Nuclear Overhauser Effect, which involves energy transfer from nearby irradiated protons. Quaternary carbons, which have no directly attached protons, do not benefit from this enhancement. The carbonyl carbon of this compound is a quaternary carbon and is also relatively far from any protons, so its signal receives very little NOE enhancement, making it inherently weaker than protonated carbons.[12]
-
Causality - Long T₁ Relaxation Time: Quaternary carbons, especially non-protonated sp² carbons like those in carbonyls, often have very long spin-lattice (T₁) relaxation times.[13] In a typical ¹³C experiment with a short recycle delay (d1), these carbons do not have enough time to fully relax back to their equilibrium state between pulses. This leads to signal saturation and a dramatic loss of intensity.
Data Acquisition Protocol to Enhance Carbonyl Signals:
| Parameter | Standard Value | Recommended Value for Carbonyls | Rationale |
| Recycle Delay (d1) | 1-2 seconds | 5-10 seconds (or longer) | Allows the carbonyl carbon with its long T₁ to fully relax between scans, preventing saturation. |
| Pulse Angle (p1) | 90° | 30-45° (Ernst Angle) | A smaller flip angle requires less relaxation time and can improve signal for carbons with long T₁s over a given experiment time. |
| Number of Scans (ns) | 64-1024 | 2048 or higher | The signal-to-noise ratio improves with the square root of the number of scans. More scans are needed to see weak signals. |
Step-by-Step Acquisition Adjustment:
-
Load your standard ¹³C experiment parameters.
-
Increase the recycle delay (d1) to at least 5 seconds.
-
Increase the number of scans (ns) significantly to compensate for the inherently weak signal.
-
(Optional) For advanced optimization, consider using a smaller pulse angle (e.g., 30°) to further reduce the impact of long T₁ relaxation.
-
Acquire the spectrum. The carbonyl peak, while still potentially the smallest in the spectrum, should now be clearly visible. The expected chemical shift for the carbonyl carbon in acetophenones is typically >190 ppm.[14][15][16] For this compound, it is expected around 208-210 ppm.
Category 3: Data Processing & Interpretation
Question 4: I'm having difficulty phasing the aromatic region of my ¹H spectrum. The peaks have distorted, asymmetric shapes that don't flatten with either zero-order or first-order phase correction.
Answer: Phasing problems, especially in complex regions, can be frustrating. An unphasable spectrum often points to an underlying issue with the data itself rather than the phasing process.[17]
-
Causality - Poor Shimming: If the magnetic field is not homogeneous (i.e., poorly shimmed), the peaks themselves will be asymmetric with "tails" or "shoulders." No amount of phase correction can fix a fundamentally poor peak shape.[8][18]
-
Causality - Spectral Window/Foldover: If a peak lies outside the defined spectral width (the frequency window being observed), it will be "folded" back into the spectrum at a different apparent frequency. Folded peaks have incorrect phase relationships with the rest of the spectrum and cannot be phased correctly.[8]
-
Causality - Digital Resolution: If the acquisition time (at) was too short, the FID was not sampled for long enough. This results in poor digital resolution, where peaks are represented by too few data points, making them appear blocky and difficult to phase accurately.
Logical Troubleshooting Diagram:
Caption: A logical guide to diagnosing phasing problems.
Recommended Actions:
-
Evaluate Shimming: First, zoom in on a sharp singlet, like the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm). If this peak is not a sharp, symmetrical Lorentzian shape, the primary problem is poor shimming. The spectrometer needs to be re-shimmed.[18]
-
Check for Folded Peaks: Look for peaks near the edges of your spectrum. If you see a signal that seems out of place or has a strange phase, try re-acquiring the data with a wider spectral width to ensure all signals are captured.
-
Improve Resolution: If peaks appear "blocky," your digital resolution is too low. Re-acquire the spectrum with a longer acquisition time (at) to improve this. For ¹H NMR, an at of 2-4 seconds is typical.
References
-
Quadrupolar Coupling - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
Quadrupolar nuclei. (n.d.). NMRCore. [Link]
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Introduction to NMR part 2 - MIT Department of Chemistry. (2007). MIT OpenCourseWare. [Link]
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Wavy baseline in carbon NMR - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange. [Link]
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Wavy Baselines - Stanford University NMR Facility. (n.d.). Stanford University. [Link]
-
Quadrupole Effects in Solid-State Nuclear Magnetic Resonance. (2015). ResearchGate. [Link]
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NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
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A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. (2020). PubMed Central (PMC). [Link]
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Consequences of nuclei with quadrupole moments in NMR. (n.d.). University of Missouri-St. Louis. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
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NMR Sample Preparation. (n.d.). University of Notre Dame. [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
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PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (1969). Canadian Journal of Chemistry. [Link]
-
How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
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Example of a rolling baseline of a spectrum caused by initial deadtime in the FID. (n.d.). ResearchGate. [Link]
-
Basic Practical NMR Concepts. (2017). Michigan State University. [Link]
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Supporting Information for: Copper-Catalyzed Aerobic Oxidation of Styrenes. (2013). The Royal Society of Chemistry. [Link]
-
4.1: Obtaining and Interpreting NMR Spectra. (2019). Chemistry LibreTexts. [Link]
-
Lecture 2: Identifying Carbonyl Groups using Spectroscopy. (n.d.). University of Bath. [Link]
-
13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]
-
Why are my NMR signals unexpectedly broad? (2023). Reddit. [Link]
-
2-Methylacetophenone. (n.d.). PubChem. [Link]
-
13C-NMR. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Solvent effects on acetophenone photoreduction studied by laser photolysis. (1981). The Journal of Physical Chemistry. [Link]
-
2',4',6'-Trimethylacetophenone - 13C NMR Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Spectrally Edited 2D 13C-13C NMR Spectra Without Diagonal Ridge for Characterizing 13C-enriched Low-Temperature Carbon Materials. (2013). PubMed. [Link]
-
How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013). ResearchGate. [Link]
-
Acetophenone H NMR. (n.d.). Scribd. [Link]
-
1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (2009). Modgraph. [Link]
-
FAQ 99-02.1 when to phase and when not to phase spectra? (n.d.). University of Alberta. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (2016). Organic Process Research & Development. [Link]
-
Illustration of NMR phase errors. (n.d.). ResearchGate. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
CH 336: Ketone Spectroscopy. (2020). Oregon State University. [Link]
-
pKa values for substituted acetophenones. (1983). Canadian Journal of Chemistry. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. (1969). Tetrahedron Letters. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. (2021). Molecules. [Link]
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Technical Support Center: HPLC Method Development for Acetophenone Derivatives
Welcome to the Technical Support Center for HPLC analysis of acetophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. The information herein is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.
I. Foundational Knowledge: Getting Started with Acetophenone Derivative Analysis
Acetophenone and its derivatives are common structural motifs in pharmaceuticals and organic chemistry. Their analysis by High-Performance Liquid Chromatography (HPLC) is a routine yet critical task. This section covers the essential starting points for developing a successful HPLC method.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating acetophenone derivatives?
A1: A C18 (octadecyl-silica) column is the most prevalent choice for separating acetophenone derivatives due to its versatility in reversed-phase chromatography, which separates compounds based on hydrophobicity.[1] However, for structurally similar isomers where hydrophobicity is nearly identical, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide enhanced selectivity through different interaction mechanisms such as π-π interactions.[1]
Q2: How does the mobile phase composition affect the separation?
A2: The mobile phase composition is a critical factor.[1][2] In reversed-phase HPLC, a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is typically used.[1][3] Adjusting the ratio of the organic modifier to water controls the retention time and resolution of the derivatives.[1] The choice between ACN and methanol can also alter selectivity.[1]
Q3: Why is pH control important for certain acetophenone derivatives?
A3: For ionizable acetophenone derivatives, such as those with hydroxyl or amino groups (e.g., hydroxyacetophenones), mobile phase pH is crucial.[1] The pH affects the ionization state of the analytes.[1][3] To achieve sharp, symmetrical peaks, it is recommended to operate at a pH that keeps the analytes in a single, non-ionized form, which is generally 2 pH units below the pKa for acidic compounds.[1] Buffers are used to maintain a stable pH for reproducible results.[1][3]
Q4: What is a good starting point for developing a separation method for acetophenone derivatives?
A4: A solid starting point is a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile and water (or a pH 2.5 phosphate buffer) in a 60:40 ratio.[1][4] A flow rate of 1.0 mL/min and UV detection at a wavelength where the derivatives have strong absorbance, such as 254 nm or 280 nm, are also typical starting conditions.[1]
Initial Method Development Workflow
Below is a visual representation of a typical workflow for initial HPLC method development.
Caption: A streamlined workflow for HPLC method development.
Table 1: Typical Starting Conditions for HPLC Method Development
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18, 3 or 5 µm particle size, 150 x 4.6 mm | A general-purpose reversed-phase column. Smaller particles improve efficiency.[1][5] |
| Mobile Phase | Acetonitrile:Water (or 20mM Phosphate Buffer pH 2.5) | ACN is a common organic modifier. A buffer is used for ionizable compounds.[1] |
| Elution Mode | Start with a gradient (e.g., 5-95% ACN over 20 min) | A scouting gradient helps to determine the elution profile of all components.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1] |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[7] |
| Injection Volume | 5-20 µL | Keep the volume low to prevent band broadening and column overload.[1] |
| Detection | UV at 254 nm or 280 nm | Acetophenone and its derivatives typically have strong UV absorbance at these wavelengths.[1] |
II. Troubleshooting Common Chromatographic Problems
Even with a solid starting point, challenges are common. This section addresses specific issues in a question-and-answer format, providing both the "what" and the "why" for effective troubleshooting.
Peak Shape and Resolution Issues
Q: My peaks are tailing. What are the likely causes and how can I fix this?
A: Peak tailing, where the peak is asymmetric and prolonged on one side, is a frequent issue.[8] The causes can be chemical or physical.
-
Chemical Causes & Solutions:
-
Secondary Silanol Interactions: This is common for basic analytes. Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.
-
Analyte Overload: Injecting too much sample can lead to peak distortion.[7][8]
-
Solution: Reduce the sample concentration or injection volume.[7]
-
-
-
Physical Causes & Solutions:
-
Column Void: A void at the column inlet can cause peak distortion. This can result from pressure shocks or degradation of the stationary phase.
-
Solution: Reverse and flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[9]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
-
Q: My peaks are splitting or showing shoulders. What's happening?
A: Split peaks suggest that the analyte is experiencing two different environments as it passes through the system.
-
Possible Causes & Solutions:
-
Partially Clogged Frit/Column Inlet: Contaminants from the sample or mobile phase can block the column inlet.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[11]
-
-
Column Void or Channeling: Similar to tailing, a void or channel in the column packing can lead to split peaks.[9]
-
Solution: Replace the column.[9]
-
-
Q: I have poor resolution between two or more peaks. How can I improve separation?
A: Poor resolution means the peaks are not adequately separated. The goal is to increase the distance between the peak centers (selectivity) or decrease the peak width (efficiency).
-
Strategies for Improving Resolution:
-
Optimize Mobile Phase Strength (Isocratic): Decrease the percentage of the organic modifier (e.g., ACN).[1] This will increase retention times and may improve resolution.[1]
-
Adjust Gradient Slope (Gradient): A shallower gradient (slower change in organic modifier concentration) generally improves resolution for complex mixtures.[6] Start with a broad scouting gradient to identify where peaks elute, then create a shallower gradient in that region.[6]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[1]
-
Modify Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact retention and selectivity.
-
Change the Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[1] Consider a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP) to introduce different separation mechanisms.[1]
-
Sources
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- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 7. m.youtube.com [m.youtube.com]
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- 9. realab.ua [realab.ua]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling the Synthesis of 1-(2,3,6-trimethylphenyl)ethanone
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(2,3,6-trimethylphenyl)ethanone. Our objective is to provide practical, field-tested solutions to common challenges encountered during production, moving beyond simple procedural steps to explain the underlying chemical principles. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential issues in your workflow.
Section 1: Synthesis Overview & Core Principles
Q1: What is the most common and scalable synthetic route for producing substituted trimethylphenyl ethanones?
The most industrially viable and widely documented method for producing ketones like 1-(2,3,6-trimethylphenyl)ethanone is the Friedel-Crafts acylation .[1] This classic electrophilic aromatic substitution reaction involves treating a trimethylbenzene isomer with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]
The core of the reaction is the in-situ formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the trimethylbenzene. The product ketone is generally less reactive than the starting arene, which conveniently helps to prevent subsequent acylation reactions, a common issue in the related Friedel-Crafts alkylation.[2][3]
Caption: General schematic of the Friedel-Crafts acylation reaction.
Section 2: Safety & Pre-Reaction Setup
Q2: What are the most critical safety precautions when handling the reagents for this synthesis at scale?
Scaling up this reaction introduces significant safety challenges that must be rigorously addressed.
-
Acetyl Chloride: This reagent is corrosive, lachrymogenic, and reacts violently with water to release HCl gas.[4] All transfers must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or reactor. Ensure all glassware and reactors are scrupulously dried.[4] Personal protective equipment (PPE) must include acid-resistant gloves, a lab coat, and full face protection.[4]
-
Aluminum Chloride (AlCl₃): AlCl₃ is a moisture-sensitive solid that can release HCl gas upon contact with humid air. It should be handled in a glovebox or under a nitrogen blanket. When added to the reaction solvent, a significant exotherm can occur.
-
1,2,4-Trimethylbenzene (Pseudocumene): This is a flammable liquid and vapor.[5][6] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[7] It is also a skin and respiratory irritant.[5]
-
Quenching: The post-reaction quenching of AlCl₃ is highly exothermic. The reaction mixture must be added slowly to a pre-chilled vessel of water or dilute acid, never the other way around.
Q3: How do I ensure my reagents and solvents are suitable for a reproducible, large-scale reaction?
The success of a Friedel-Crafts acylation is highly dependent on the purity of the reagents and the exclusion of water.
-
Anhydrous Conditions: Water deactivates the AlCl₃ catalyst. For scale-up, ensure your solvents (e.g., dichloromethane, 1,2-dichloroethane) have a water content below 50 ppm. Reagents like acetyl chloride should be freshly distilled or from a recently opened container.
-
Catalyst Quality: The activity of AlCl₃ can vary between suppliers and batches. Use a high-purity, anhydrous grade. A simple test is to add a small amount to a dry solvent; vigorous fuming of HCl is a sign of good activity.
-
Substrate Purity: The purity of the trimethylbenzene starting material is crucial. Impurities can lead to unexpected side products that complicate purification. Verify the purity by Gas Chromatography (GC) before starting.
Section 3: Troubleshooting the Reaction at Scale
Q4: My reaction is sluggish or has stalled. What are the likely causes?
A stalled reaction is almost always linked to catalyst deactivation or temperature issues.
-
Catalyst Inactivation: This is the most common cause. The Lewis acid catalyst may have been exposed to atmospheric moisture during addition, or the solvent and/or starting materials may have had an unacceptably high water content.
-
Insufficient Mixing: At larger scales, inadequate agitation can lead to localized "dead spots" where reagents are not effectively mixed. This prevents the substrate from coming into contact with the catalyst complex. Ensure the agitator is appropriately designed and powered for the reactor volume.[8]
-
Low Temperature: While temperature control is critical to prevent side reactions, operating at too low a temperature can significantly slow the reaction rate. Determine the optimal temperature range during process development studies.
Q5: The reaction exotherm is difficult to control. How can I manage this safely?
Exotherm control is paramount for safety and to prevent the formation of byproducts.
-
Controlled Addition: Instead of adding all reagents at once, add the limiting reagent (often the acetyl chloride-AlCl₃ complex or the trimethylbenzene) portion-wise or via a syringe pump over an extended period.[8] This allows the reactor's cooling system to keep pace with the heat being generated.
-
Efficient Cooling: Ensure your reactor is equipped with a properly sized cooling jacket and that the heat transfer fluid is circulating at an adequate rate.[8]
-
"Perrier" Modification: For sensitive substrates, consider the "Perrier method," where the acetyl chloride and AlCl₃ are pre-complexed at a low temperature before the aromatic substrate is added slowly.[9] This can moderate the initial exotherm.
Q6: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 1-(2,3,6-trimethylphenyl)ethanone?
Achieving high regioselectivity is a significant challenge. The substitution pattern on the final product is dictated by the substitution pattern of the starting trimethylbenzene and the reaction conditions.
-
Starting Material is Key: The product 1-(2,3,6-trimethylphenyl)ethanone cannot be efficiently produced from 1,2,4-trimethylbenzene (pseudocumene) or 1,3,5-trimethylbenzene (mesitylene) due to the directing effects of the methyl groups. The required starting material for this specific isomer is 1,2,3-trimethylbenzene (hemimellitene) . Acylation of hemimellitene will primarily occur at the 5-position, which is sterically accessible and activated by two ortho- and one para-methyl group, yielding the desired product.
-
Reaction Temperature: Lower reaction temperatures often favor the thermodynamically controlled product, which may increase the selectivity for a specific isomer. Running the reaction at 0 °C or even lower can significantly improve the isomeric ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, thereby affecting isomer distribution. Non-polar solvents like carbon disulfide (use with extreme caution due to flammability) or halogenated solvents like dichloromethane are common.[9] Experimentation with different solvents during process development is recommended.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different selectivity profiles.[10]
Q7: My yield is consistently low. What are the primary factors to investigate?
Low yield can be attributed to several factors throughout the process. A systematic approach is needed to identify the root cause.
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
Section 4: Work-up and Purification Clinic
Q8: How can I safely and efficiently quench the reaction and handle the aqueous waste stream at scale?
The work-up procedure is as critical as the reaction itself.
-
Controlled Quench: Prepare a separate reactor with a chilled mixture of crushed ice and dilute hydrochloric acid. The acid ensures that any aluminum salts remain dissolved in the aqueous phase. Slowly transfer the reaction mixture into this quench vessel with vigorous stirring, ensuring the temperature does not rise excessively.
-
Phase Separation: After the quench, allow the mixture to settle and separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove final traces of aluminum salts), water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally a brine solution (to aid in drying).
-
Waste Stream: The acidic aqueous layer will contain aluminum salts. This stream must be neutralized before disposal in accordance with local environmental regulations.
Caption: Standard workflow for reaction work-up and product purification.
Q9: What is the best method for purifying the final product to >99% purity?
For solid products like 1-(2,3,6-trimethylphenyl)ethanone, recrystallization is the most effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for ketones of this type include ethanol, methanol, or isopropanol.[11] A co-solvent system (e.g., ethanol/water) can also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon and hot-filtering the solution. Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual impurities. Dry the final product under vacuum.
Section 5: Analytical & Quality Control
Q10: What analytical data should be collected to confirm the product's identity and purity?
A comprehensive set of analytical data is required to confirm the structure and purity of the final product, which is essential for regulatory submissions and further use in drug development.
| Analytical Test | Parameter | Typical Specification / Expected Result |
| Appearance | Physical State | White to off-white crystalline solid. |
| Identity by ¹H NMR | Chemical Shifts & Multiplicity | Confirm the presence of aromatic protons, acetyl methyl protons, and three distinct aromatic methyl groups consistent with the 1,2,3-substitution pattern.[9] |
| Identity by ¹³C NMR | Chemical Shifts | Confirm the carbonyl carbon (~210 ppm) and the correct number and positions of aromatic and methyl carbons.[9] |
| Purity by GC or HPLC | Peak Area % | ≥ 99.0%. This is the primary method for quantitative purity assessment.[12] |
| Melting Point | Temperature Range | A sharp melting point range indicates high purity. (Literature values should be consulted). |
| Residual Solvents | Solvent Content (ppm) | Must meet ICH guidelines (e.g., <5000 ppm for Ethanol). Determined by Headspace GC.[12] |
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1,2,4-Trimethylbenzene.
-
Merck Millipore. (n.d.). Safety Data Sheet: Acetyl chloride for synthesis.
-
MDPI. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, m1961.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1,2,4-Trimethylbenzene.
-
ChemSupply. (2024). Safety Data Sheet: 1,2,4-trimethylbenzene.
-
DHC Solvent Chemie GmbH. (2023). Safety Data Sheet: 1,2,4-trimethylbenzene.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
-
Ontario Ministry of the Environment. (n.d.). Analytical Method Summaries.
-
ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents.
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
-
Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Scent.vn. (n.d.). Ethanone, 1-(2,4,6-trimethylphenyl)-.
-
BenchChem. (2025). Challenges in scaling up trimethylhydroquinone production from lab to pilot plant.
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Technical Support Center: Managing Impurities in 2,3,6-Trimethylacetophenone Synthesis
Welcome to the technical support center for the synthesis of 2,3,6-trimethylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the formation and management of isomeric impurities. The following troubleshooting guides and frequently asked questions are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question: My reaction produced a low yield of the desired this compound isomer and a high concentration of other isomers. What went wrong?
Answer:
This is the most common challenge in this synthesis and stems directly from the reaction mechanism: the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene).[1] The three methyl groups on the starting material are all activating, ortho-, para-directing groups for electrophilic aromatic substitution. This inevitably leads to a mixture of positional isomers.
Probable Causes & Solutions:
-
Kinetically vs. Thermodynamically Controlled Reaction: The distribution of isomers can be highly dependent on reaction conditions like temperature and time.[2] Friedel-Crafts reactions can sometimes form a kinetically favored product at lower temperatures, which can then rearrange to a more thermodynamically stable isomer at higher temperatures or with longer reaction times.[2]
-
Expert Recommendation: Carefully control the reaction temperature. Start with lower temperatures (e.g., 0-5 °C) during the addition of the Lewis acid catalyst (like aluminum chloride) to the mixture of 1,2,4-trimethylbenzene and the acylating agent (e.g., acetyl chloride).[3] Monitor the reaction progress closely using thin-layer chromatography (TLC) or gas chromatography (GC) to avoid prolonged reaction times that might favor the formation of more stable, but undesired, isomers.
-
-
Steric Hindrance: The formation of the target 2,3,6-isomer requires the acetyl group to add to a carbon atom situated between two existing methyl groups. This position is sterically hindered compared to other available positions on the ring, such as the 5-position, which would lead to the 2,4,5-trimethylacetophenone isomer.
-
Expert Recommendation: While steric hindrance is an inherent challenge, the choice of solvent and catalyst can influence the outcome. Using a bulkier Lewis acid or a solvent system that can solvate the electrophilic complex differently might subtly alter the steric environment, potentially improving the ratio of the desired isomer. However, the primary solution for dealing with these closely related isomers lies in downstream purification.
-
Question: I am struggling to separate the this compound from its isomeric impurities using standard distillation.
Answer:
Positional isomers often have very similar physical properties, including boiling points, which makes their separation by standard distillation challenging and often inefficient.[4] For instance, the boiling point of 2,4,6-trimethylacetophenone is approximately 235 °C, and other isomers are expected to have boiling points in a similar range.[3][5]
Solutions & Methodologies:
-
Fractional Vacuum Distillation: As a first step for bulk separation, high-efficiency fractional distillation under reduced pressure is recommended. Lowering the pressure reduces the boiling points and minimizes the risk of thermal degradation. This may not yield a highly pure product but can be effective for enriching the desired isomer.
-
Preparative Chromatography: For achieving high purity (>98%), preparative chromatography is the most effective method.
-
Preparative Gas Chromatography (Prep-GC): Suitable for thermally stable and volatile compounds. While expensive, it offers very high resolution.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the more accessible and versatile option. A reversed-phase C18 or a phenyl-hexyl column can provide different selectivity for aromatic isomers, enabling their separation.[6]
-
Analytical Characterization & Quantification
Accurate analysis of the isomeric mixture is critical for process optimization and quality control.
Question: Which analytical technique, GC or HPLC, is better for quantifying the ratio of trimethylacetophenone isomers?
Answer:
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for analyzing these isomers, but the best choice depends on your specific requirements.[6][7] GC-MS is generally preferred for its high resolving power for volatile compounds and its ability to provide structural information from mass spectra, which is invaluable for definitively identifying each isomeric impurity.[7][8]
Below is a comparative summary of the two techniques for this specific application:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on boiling point and polarity in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Non-polar capillary column, e.g., DB-5ms (5% Phenyl Methylpolysiloxane).[6][7] | Reversed-phase column, e.g., C18, Phenyl-Hexyl.[6] |
| Advantages | - Excellent resolution for volatile isomers.- Definitive peak identification via mass spectra.- High sensitivity.[7] | - Suitable for less volatile or thermally sensitive impurities.- Different column chemistries offer orthogonal selectivity.- High-throughput for routine QC.[7] |
| Disadvantages | - Requires analytes to be volatile and thermally stable.- Potential for thermal degradation in the injector port. | - Resolution of closely related isomers can be challenging.- Mass spectral data is less routine without an LC-MS setup. |
Experimental Protocol: GC-MS Method for Isomer Analysis
This protocol provides a robust starting point for separating trimethylacetophenone isomers.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector: Scan mode from m/z 40 to 300.
Troubleshooting Poor Analytical Resolution
If you experience co-eluting or poorly resolved peaks in your chromatogram, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor GC resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is typically achieved via a Friedel-Crafts acylation reaction.[9] This involves reacting 1,2,4-trimethylbenzene (the aromatic substrate) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[9] The catalyst activates the acylating agent, forming a reactive acylium ion that then attacks the electron-rich aromatic ring.[10]
Caption: Simplified workflow of the synthesis reaction.
Q2: Why can't I simply use mesitylene (1,3,5-trimethylbenzene) to get a single product?
Using mesitylene would indeed lead to a single product, 2,4,6-trimethylacetophenone, due to the symmetry of the starting material.[3][11] However, this is a different positional isomer from the target compound, this compound. The synthesis of this compound specifically requires an asymmetric trimethylbenzene precursor, with 1,2,4-trimethylbenzene being the logical choice, which unfortunately leads to the formation of isomeric byproducts.
Q3: Are there any side reactions I should be aware of besides isomer formation?
Yes. In Friedel-Crafts reactions, polyacylation can occur, though it is less common than polyalkylation because the acyl group is deactivating to the aromatic ring, making a second acylation less favorable.[12] Additionally, if the reagents are not anhydrous (water-free), the Lewis acid catalyst (AlCl₃) will be quenched, halting the reaction. It is crucial to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture.[13]
Q4: What is the expected major isomeric byproduct?
Based on the principles of electrophilic aromatic substitution, the positions on the 1,2,4-trimethylbenzene ring are not equally reactive. The most likely major byproduct is 2,4,5-trimethylacetophenone . This is because the C-5 position is para to the methyl group at C-2 and ortho to the methyl group at C-4, making it a highly activated and sterically accessible site for the incoming electrophile.
References
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SpectraBase. (n.d.). 2',4',6'-Trimethylacetophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2′,4′,6′-trimethylacetophenone. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2′,4′,6′-Trimethylacetophenone. Retrieved from [Link]
-
Quora. (2015). Which methods do chemical engineers use to separate isomers? Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
-
Copernicus Publications. (n.d.). The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. Retrieved from [Link]
-
ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]
-
YouTube. (2021). Synthesis of p-Methylacetophenone. Retrieved from [Link]
-
Covalent. (n.d.). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of GC-MS and TLC techniques for asarone isomers determination. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2,3,6- and 2,4,6-Trimethylacetophenone: A Guide for Researchers
An In-depth Look at Two Positional Isomers and Their Impact on Chemical Synthesis and Application
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly influence the outcome of a synthetic pathway and the properties of a final product. Among the vast array of aromatic ketones, trimethylacetophenones are valuable building blocks. This guide provides a detailed comparative analysis of two key positional isomers: 2,3,6-trimethylacetophenone and 2,4,6-trimethylacetophenone. We will explore their structural nuances, compare their synthesis via Friedel-Crafts acylation, and discuss how their isomeric differences can be leveraged in various applications.
Structural and Physical Properties: A Tale of Two Isomers
This compound and 2,4,6-trimethylacetophenone are constitutional isomers with the same molecular formula (C₁₁H₁₄O) and molecular weight (162.23 g/mol ).[1][2] However, the arrangement of the three methyl groups on the benzene ring leads to distinct differences in their physical properties, steric environments, and electronic distributions.
2,4,6-Trimethylacetophenone , also known as acetomesitylene, is derived from the symmetrical 1,3,5-trimethylbenzene (mesitylene). This symmetry imparts a unique steric environment around the acetyl group. In contrast, This compound is derived from the asymmetrical 1,2,4-trimethylbenzene (pseudocumene), resulting in a more sterically hindered acetyl group due to the presence of two ortho-methyl groups.
Table 1: Physical Properties of 2,3,6- vs. 2,4,6-Trimethylacetophenone
| Property | This compound | 2,4,6-Trimethylacetophenone |
| CAS Number | 54200-67-8 | 1667-01-2 |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol | 162.23 g/mol |
| Boiling Point | Not available | 235-236 °C[3] |
| Density | Not available | 0.975 g/mL at 25 °C[3] |
| Refractive Index | Not available | n20/D 1.517[3] |
The distinct substitution patterns of these isomers are readily distinguishable through spectroscopic methods.
Spectroscopic Fingerprints
For 2,4,6-Trimethylacetophenone:
-
¹H NMR: The symmetry of the molecule results in a simplified spectrum. The two aromatic protons appear as a single peak, and the three methyl groups attached to the ring also give rise to distinct signals.
-
¹³C NMR: The spectrum reflects the molecular symmetry, showing fewer signals than would be expected for a less symmetrical isomer.
-
Mass Spectrometry: The mass spectrum of 2,4,6-trimethylacetophenone shows a molecular ion peak (M+) at m/z 162, consistent with its molecular weight.[4]
For this compound:
While specific, publicly available spectra for this compound are less common, the expected spectroscopic features can be predicted based on its asymmetrical structure.
-
¹H NMR: The two aromatic protons would be expected to appear as distinct signals, likely doublets, due to coupling with each other. The three methyl groups would also each produce a separate singlet.
-
¹³C NMR: The lack of symmetry would result in eleven distinct signals for the eleven carbon atoms in the molecule.
Synthesis via Friedel-Crafts Acylation: A Study in Regioselectivity and Steric Hindrance
The most common method for synthesizing these trimethylacetophenones is the Friedel-Crafts acylation of the corresponding trimethylbenzene isomer with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]
The Causality Behind Experimental Choices
The choice of starting material—mesitylene or pseudocumene—directly dictates which isomer is produced. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion (CH₃CO⁺), generated from the acetylating agent and Lewis acid, attacks the electron-rich aromatic ring.
Synthesis of 2,4,6-Trimethylacetophenone from Mesitylene
The Friedel-Crafts acylation of mesitylene is a high-yielding and regioselective reaction.[6] Due to the symmetrical nature of mesitylene, all three unsubstituted positions are equivalent, leading to a single possible mono-acylated product. The three methyl groups are activating and ortho-, para-directing; in this case, all open positions are ortho and para to at least one methyl group, further enhancing reactivity.
Synthesis of this compound from Pseudocumene
The acylation of pseudocumene (1,2,4-trimethylbenzene) is more complex due to the molecule's asymmetry, which presents multiple potential sites for electrophilic attack. The directing effects of the three methyl groups must be considered to predict the major product.
-
Position 3: Ortho to the methyl groups at C2 and C4.
-
Position 5: Ortho to the methyl group at C4 and para to the methyl group at C1. This position is the most sterically accessible and electronically activated.
-
Position 6: Ortho to the methyl group at C1.
Based on the combined activating and directing effects of the methyl groups, and considering steric hindrance, the primary product of Friedel-Crafts acylation of pseudocumene is expected to be 2,4,5-trimethylacetophenone. The formation of this compound would be a minor product due to steric hindrance from the adjacent methyl groups at positions 2 and 3. This makes the isolation of pure this compound from this reaction challenging.
Comparative Reactivity and Applications
The structural differences between the two isomers have significant implications for their reactivity and potential applications.
2,4,6-Trimethylacetophenone: The acetyl group is flanked by two ortho-methyl groups, which can sterically hinder reactions involving the carbonyl group. However, the symmetry and high yield of its synthesis make it a readily accessible starting material. It finds use in the fragrance industry and as an intermediate in the synthesis of more complex molecules.[3]
This compound: The presence of two adjacent methyl groups creates a highly congested environment around the acetyl group. This steric hindrance can be exploited to control the stereochemistry of subsequent reactions. It has been reported as a precursor in the synthesis of carotenoids and other complex organic molecules where precise control of substitution patterns is crucial.[7]
For drug development professionals, the choice between these isomers can be critical. The substitution pattern on the aromatic ring can influence a molecule's binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile. The steric bulk of this compound, for instance, could be used to design more selective ligands or to protect a reactive site from metabolic degradation.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Mesitylene
Objective: To synthesize 2,4,6-trimethylacetophenone.
Materials:
-
Mesitylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, slowly add acetyl chloride.
-
Once the addition is complete, add mesitylene dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition of mesitylene, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 2,4,6-trimethylacetophenone.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the obtained spectra with literature data.
Conclusion
2,3,6- and 2,4,6-trimethylacetophenone, while sharing the same molecular formula, are distinct chemical entities with different physical properties, synthetic accessibility, and potential applications. The symmetrical nature of 2,4,6-trimethylacetophenone allows for its high-yield synthesis from mesitylene, making it a readily available building block. In contrast, the synthesis of this compound is more challenging due to regioselectivity issues in the acylation of pseudocumene, but its unique steric environment offers opportunities for stereoselective synthesis. For researchers in drug development and other scientific fields, a thorough understanding of these differences is essential for making informed decisions in the design and execution of synthetic strategies.
References
Sources
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A Comparative Guide to the Validation of Analytical Methods for 2,3,6-Trimethylacetophenone
This guide provides an in-depth comparison of two robust analytical methods for the quantification of 2,3,6-Trimethylacetophenone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). As researchers, scientists, and drug development professionals, the accurate determination of such compounds is paramount for quality control, stability studies, and impurity profiling. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for the validation strategy, in accordance with international regulatory standards.
Introduction to this compound and the Imperative for Validated Methods
This compound is an aromatic ketone that can be present as a raw material, intermediate, or impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial to ensure the safety, efficacy, and quality of the final drug product. The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose.[1] This involves a series of experiments to evaluate the method's performance characteristics, ensuring the generation of reliable and consistent results.[1][2]
The choice between analytical techniques is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, cost). This guide will explore the validation of a GC-FID method, which is well-suited for volatile and thermally stable compounds like this compound, and a reversed-phase HPLC-UV method, a versatile and widely used technique in the pharmaceutical industry.
The Foundation of Trust: The Validation Workflow
A successful method validation follows a structured workflow, beginning with a clear definition of the method's intended use and culminating in a comprehensive validation report. This process ensures that the method is "fit for purpose" and that the generated data is trustworthy.
Caption: A generalized workflow for analytical method validation.
Comparative Methodologies and Validation Data
This section details the experimental protocols for the GC-FID and HPLC-UV analysis of this compound and presents a comparative summary of their validation data. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC is an excellent choice for the analysis of volatile, thermally stable, non-polar compounds like this compound. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for hydrocarbons.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the test sample and dissolve in a suitable volatile organic solvent (e.g., dichloromethane or hexane) in a 100 mL volumetric flask.[3] Dilute to volume and mix well. Prepare a series of calibration standards in the same solvent.
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: Reversed-phase HPLC is a highly versatile technique suitable for a wide range of compounds. For this compound, which possesses a chromophore, UV detection is a straightforward and sensitive detection method. A C18 column is chosen for its ability to retain non-polar compounds.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve in the mobile phase in a 100 mL volumetric flask. Dilute to volume and mix well. Prepare a series of calibration standards in the mobile phase.
-
Chromatographic Conditions:
Validation Parameters: A Head-to-Head Comparison
The following tables summarize the validation results for the two proposed methods. The data presented is hypothetical but represents typical performance characteristics for these techniques.
Table 1: System Suitability
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 5000 | > 4000 | N > 2000 | Indicates column efficiency and good separation. |
| % RSD of 6 Injections | 0.8% | 0.7% | ≤ 1.0% | Demonstrates the precision of the analytical system. |
Table 2: Specificity
| Test | GC-FID | HPLC-UV | Acceptance Criteria |
| Placebo Injection | No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of the analyte. | No significant interference. |
| Forced Degradation | Peak purity index > 0.999 for the analyte peak. | Peak purity index > 0.999 for the analyte peak. | Analyte peak is pure and resolved from degradation products. |
Table 3: Linearity and Range
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 1 - 150 | Method dependent, covering 80-120% of the target concentration.[6] |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal, not significantly different from zero. | Minimal, not significantly different from zero. | Should be statistically insignificant. |
Table 4: Accuracy (Recovery)
| Concentration Level | GC-FID (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.8% | 99.7% | 98.0% - 102.0% |
| 120% | 99.2% | 100.5% | 98.0% - 102.0% |
Table 5: Precision (%RSD)
| Precision Type | GC-FID (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 0.8% | ≤ 2.0% |
| Intermediate Precision (n=12) | 1.2% | 1.1% | ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | GC-FID (µg/mL) | HPLC-UV (µg/mL) | Rationale |
| LOD | 0.3 | 0.3 | The lowest concentration at which the analyte can be detected. |
| LOQ | 1.0 | 1.0 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Table 7: Robustness
| Parameter Varied | GC-FID (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 1.3% | 1.2% | %RSD ≤ 2.0% |
| Column Temperature (±5°C) | 1.5% | 1.4% | %RSD ≤ 2.0% |
| Mobile Phase Composition (±2%) | N/A | 1.6% | %RSD ≤ 2.0% |
Causality Behind Experimental Choices and Comparative Insights
The validation data demonstrates that both the GC-FID and HPLC-UV methods are suitable for the intended purpose of quantifying this compound. However, the choice between them depends on several factors:
-
Throughput and Run Time: The GC method, with its temperature programming, may have a longer run time per sample compared to the isocratic HPLC method. For high-throughput environments, the HPLC method might be more advantageous.
-
Sample Matrix: For complex matrices where non-volatile components are present, HPLC is often preferred as it avoids the high temperatures of the GC inlet that could cause degradation of other matrix components.
-
Solvent Consumption: GC methods generally consume less solvent than HPLC methods, which can be a consideration for cost and environmental impact.
-
Orthogonality: In a drug development setting, having two validated methods with different separation principles (gas-phase vs. liquid-phase) is highly valuable. They can be used to confirm results and provide a more complete picture of the sample's purity.
Caption: Logical considerations for selecting an analytical method.
Conclusion
This guide has provided a comprehensive comparison of the validation of two analytical methods for this compound. Both the developed GC-FID and HPLC-UV methods have been shown to be specific, linear, accurate, precise, and robust, making them suitable for their intended analytical purpose. The detailed protocols and comparative data herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to make informed decisions when developing and validating analytical methods for similar compounds. The principles of scientific integrity and adherence to regulatory guidelines are the cornerstones of reliable analytical data, which in turn, ensures the quality and safety of pharmaceutical products.
References
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ResearchGate. (n.d.). Validation of Analytical Test Methods. [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
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MDPI. (2019). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Guide to the Reactivity of Trimethylacetophenone Isomers
Introduction
Acetophenone, the simplest aromatic ketone, serves as a foundational scaffold in organic synthesis and is a precursor to numerous pharmaceuticals, resins, and fragrances. The introduction of substituent groups onto its aromatic ring can profoundly alter its chemical properties. This guide provides an in-depth comparison of the reactivity of various trimethylacetophenone isomers. Understanding these differences is critical for researchers in medicinal chemistry and materials science, as reactivity dictates reaction kinetics, product yields, and the feasibility of synthetic pathways.
We will explore how the positional isomerism of three methyl groups on the phenyl ring modulates the reactivity of the acetyl group. The analysis will focus on the interplay between electronic effects and steric hindrance, supported by established chemical principles and proposed experimental protocols for validation. The primary isomers under consideration are:
-
2',4',6'-Trimethylacetophenone
-
2',3',4'-Trimethylacetophenone
-
2',4',5'-Trimethylacetophenone
-
3',4',5'-Trimethylacetophenone
Theoretical Framework: The Pillars of Reactivity
The reactivity of the carbonyl group in ketones is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophiles attack this partially positive carbon, initiating addition reactions. The accessibility of this carbon and the stability of the transition state are modulated by two key factors originating from the aromatic ring substituents: electronic effects and steric effects.
Electronic Effects
Methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation.[1][2] This donation of electron density to the aromatic ring slightly reduces the electrophilicity of the carbonyl carbon, making the ketone less reactive towards nucleophiles compared to unsubstituted acetophenone.
-
Inductive Effect (+I): The alkyl groups push electron density through the sigma bonds, which can partially neutralize the positive character of the carbonyl carbon.[3]
-
Hyperconjugation: The interaction of the C-H sigma bonds of the methyl groups with the pi system of the ring also increases electron density in the ring.
-
Mesomeric (Resonance) Effect: While the methyl group itself does not have a lone pair to participate in resonance, its electron-donating nature influences the overall electron distribution in the conjugated system.[1]
The net electronic effect of three methyl groups is a deactivation of the carbonyl group towards nucleophilic attack. However, the magnitude of this effect is generally subtle and less impactful than the steric factors discussed next.
Steric Hindrance
Steric hindrance refers to the spatial crowding around a reaction center that obstructs the approach of reacting species.[4][5] In the context of trimethylacetophenone isomers, methyl groups positioned at the ortho-positions (2' and 6') relative to the acetyl group create a significant physical barrier, shielding the carbonyl carbon from nucleophilic attack.[6][7] This effect is often the dominant factor in determining the reactivity of substituted aromatic ketones.
Comparative Reactivity Analysis
Based on the principles of electronic and steric effects, we can predict a general reactivity trend among the isomers.
| Isomer | Ortho Substituents | Steric Hindrance | Electronic Deactivation | Predicted Reactivity |
| 3',4',5'-Trimethylacetophenone | 0 | Minimal | Moderate | Highest |
| 2',4',5'-Trimethylacetophenone | 1 | Moderate | Moderate | Intermediate |
| 2',3',4'-Trimethylacetophenone | 1 | Moderate | Moderate | Intermediate |
| 2',4',6'-Trimethylacetophenone | 2 | Severe | Moderate | Lowest |
-
Highest Reactivity: 3',4',5'-Trimethylacetophenone This isomer lacks any ortho-substituents. Consequently, the carbonyl group is sterically accessible, similar to acetophenone itself. Its reactivity is primarily tempered by the moderate electron-donating effects of the three methyl groups.
-
Intermediate Reactivity: 2',4',5'- and 2',3',4'-Trimethylacetophenone These isomers each possess one ortho-methyl group. This single group provides a moderate level of steric hindrance, making nucleophilic attack more difficult than in the 3',4',5'-isomer but significantly easier than in the 2',4',6'-isomer.
-
Lowest Reactivity: 2',4',6'-Trimethylacetophenone With two ortho-methyl groups flanking the acetyl group, this isomer (also known as acetomesitylene) experiences severe steric hindrance.[8] The bulky methyl groups effectively "bury" the carbonyl carbon, drastically slowing or even preventing reactions with many nucleophiles, especially bulky ones. This steric shielding is the overwhelming determinant of its low reactivity.[9]
Experimental Protocols for Reactivity Validation
To empirically determine and confirm the predicted reactivity hierarchy, a series of standardized experiments can be performed. The rate of reaction or product yield under controlled conditions serves as a direct measure of reactivity.
Workflow for Comparative Reactivity Studies
Caption: General workflow for comparing isomer reactivity.
Protocol 1: Reduction with Sodium Borohydride
This experiment probes the accessibility of the carbonyl carbon to a small nucleophile (hydride ion).
Objective: To compare the rates of reduction of trimethylacetophenone isomers to their corresponding secondary alcohols.
Methodology:
-
For each isomer, dissolve 1.0 mmol in 10 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and maintained at 25°C.
-
Add a standardized solution of sodium borohydride (0.25 mmol in 1 mL of methanol) to each flask simultaneously.
-
At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot with 1 mL of acetone to destroy any unreacted NaBH₄.
-
Analyze the quenched aliquot by Gas Chromatography (GC) to determine the ratio of the remaining ketone to the alcohol product.
-
Plot the percentage of ketone remaining versus time for each isomer to determine the relative reaction rates.
Expected Outcome: The rate of reduction will follow the order: 3',4',5'- > 2',4',5'- ≈ 2',3',4'- > 2',4',6'-trimethylacetophenone.
Protocol 2: Iodoform Test for Methyl Ketones
This reaction proceeds via enolate formation at the α-carbon, followed by halogenation and cleavage. The rate is sensitive to steric hindrance around both the α-protons and the carbonyl group.[10][11]
Objective: To qualitatively and quantitatively compare the rate of iodoform precipitate formation.
Methodology:
-
In separate, identical test tubes, dissolve 0.1 g of each isomer in 2 mL of dioxane.
-
Add 2 mL of 5% aqueous sodium hydroxide solution to each tube and mix well.
-
Add a potassium iodide-iodine solution dropwise to each tube with shaking until a persistent dark iodine color remains.
-
Record the time required for the first appearance of the yellow iodoform (CHI₃) precipitate.
-
Allow the reactions to proceed for a fixed time (e.g., 15 minutes), then filter, dry, and weigh the precipitate to quantify the yield.
Expected Outcome: The time to precipitation will be shortest for the 3',4',5'-isomer and longest for the 2',4',6'-isomer. The yield of iodoform after a fixed time will follow the same reactivity trend.
Caption: Simplified mechanism of the iodoform reaction.
Conclusion
The reactivity of trimethylacetophenone isomers is a clear illustration of the powerful influence of molecular architecture on chemical behavior. While electronic effects play a role by slightly deactivating the carbonyl group, steric hindrance is the dominant differentiating factor . The presence and number of ortho-methyl groups dictate the accessibility of the reaction center. 2',4',6'-Trimethylacetophenone stands as a classic example of a sterically shielded ketone, exhibiting markedly lower reactivity than its isomers that lack a second ortho-substituent. For synthetic chemists, this understanding is crucial for selecting appropriate substrates, predicting reaction outcomes, and designing novel molecular structures.
References
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Department of Chemistry, University of the West Indies. (2021). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
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Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. Retrieved from [Link]
-
Das, P. K., Encinas, M. V., & Scaiano, J. C. (1981). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 1779-1789. Retrieved from [Link]
-
YouTube. (2020). Aldehyde & Ketone Reactions Experiment. Retrieved from [Link]
-
Embibe. (2023). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]
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Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]
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YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electronic effect. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone. Retrieved from [Link]
-
Khan Academy. (n.d.). Electronic effects. Retrieved from [Link]
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Khan Academy. (2013). Steric hindrance. Retrieved from [Link]
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Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
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YouTube. (2021). Synthesis of p-Methylacetophenone. Retrieved from [Link]
-
Quora. (2023). What spectral technique is used to distinguish between structural isomers? Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2,3,6-Trimethylacetophenone and Other Acetophenone Analogs
Introduction: The Versatile Acetophenone Scaffold
Acetophenones, a class of aromatic ketones, represent a foundational scaffold in medicinal chemistry and drug discovery. Characterized by an acetyl group attached to a phenyl ring, these compounds are prevalent in nature and serve as crucial precursors for the synthesis of a wide array of biologically active molecules.[1][2] The versatility of the acetophenone core allows for substitutions on the phenyl ring, which can dramatically influence the molecule's physicochemical properties and, consequently, its pharmacological profile.[3][4] This guide provides a comparative analysis of the biological activities of various acetophenone derivatives, with a specific focus on understanding the potential bioactivity of 2,3,6-Trimethylacetophenone in relation to its better-studied counterparts. While direct experimental data on this compound is limited, by examining the structure-activity relationships (SAR) of other substituted acetophenones, we can infer its likely biological profile and underscore the importance of substitution patterns in determining efficacy and selectivity.[5][6]
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for designing future studies and synthesizing novel acetophenone-based therapeutic agents.
Comparative Biological Activities of Acetophenones
The biological activities of acetophenones are diverse, spanning antimicrobial, cytotoxic, and herbicidal effects. The nature, position, and number of substituents on the phenyl ring are critical determinants of these activities.
Antimicrobial Activity: A Tale of Substituent Effects
Acetophenone derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[7] The antimicrobial efficacy is often linked to the electronic and lipophilic properties of the substituents on the phenyl ring.
Table 1: Comparative Antibacterial Activity of Various Acetophenone Derivatives
| Compound | Substituent(s) | Target Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| General Acetophenones | Various (e.g., -OH, -NO2, -Br) | Gram-positive and Gram-negative bacteria | Varies with substitution | [7] |
| Semicarbazone Derivatives | Varied substitutions | Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Pseudomonas aeruginosa, Candida albicans | Significant activity observed | [7] |
| 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives | 2,4,6-trimethyl substitution on a derivative | Gram-positive bacteria | MIC ranging from 7.81 to 15.62 µg/mL for the most active compound | [8] |
From the available data, it is evident that the substitution pattern is a key determinant of antimicrobial potency. The steric hindrance and electronic effects of the three methyl groups in this compound would likely result in a distinct antimicrobial profile compared to less substituted or differently substituted acetophenones. The increased lipophilicity due to the methyl groups might enhance membrane permeability, a crucial factor in antimicrobial action. However, without direct experimental evidence, this remains a hypothesis.
Cytotoxic Activity: Targeting Cancer Cell Proliferation
Several acetophenone derivatives have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and interference with key cellular signaling pathways.
Direct cytotoxic data for this compound is scarce. However, studies on other polysubstituted acetophenones offer a comparative perspective. For instance, acrovestone, a complex acetophenone derivative, has demonstrated potent cytotoxic activity.[1] Similarly, certain prenylated and geranylated acetophenones have shown moderate to weak cytotoxic effects.[1]
Table 2: Cytotoxic Activity of Selected Acetophenone Derivatives
| Compound | Cancer Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Acrovestone | Human KB tissue culture | Total inhibition at 0.5 µg/mL | [1] |
| Acronyculatin P | MCF-7 | 56.8 | [1] |
| Acronyculatin Q | MCF-7 | 40.4 | [1] |
| Acronyculatin R | MCF-7 | 69.1 | [1] |
| Compound 81 (from A. oligophlebia) | MCF-7 | 33.5 | [1] |
| Compound 85 (from A. oligophlebia) | MCF-7 | 25.6 | [1] |
The cytotoxic potential of this compound would likely be influenced by the steric bulk and electronic donating nature of the methyl groups. These substitutions could affect the molecule's ability to interact with biological targets within cancer cells. Further investigation is warranted to elucidate the cytotoxic profile of this specific isomer.
Herbicidal Activity: The Influence of Methyl Group Positioning
Substituted acetophenones have also been explored for their phytotoxic or herbicidal properties.[9] A study on the phytotoxicity of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone revealed that the number and position of methyl groups significantly affect their efficacy.[8][10]
The study found that 2',4'-dimethylacetophenone was the most phytotoxic of the tested compounds, suggesting that increasing the number of methyl groups can enhance herbicidal activity. This finding provides a compelling rationale to investigate the herbicidal potential of trimethyl-substituted acetophenones like this compound. The specific arrangement of the methyl groups in the 2,3,6-positions could lead to unique interactions with plant-specific enzymes or receptors, potentially resulting in potent and selective herbicidal effects.
Table 3: Phytotoxic Effects of Methyl-Substituted Acetophenones on Lactuca sativa (Lettuce)
| Compound | Concentration (mM) | Effect on Germination Rate | Effect on Hypocotyl Length | Reference(s) |
| 4'-Methylacetophenone | 0.4 | IC50 for germination rate | - | [8][10] |
| 2',4'-Dimethylacetophenone | 1 | Significant inhibition of radicle growth | Significant inhibition | [8][10] |
| Propiophenone | >0.1 | Greater inhibition at higher concentrations | IC50 = 0.1 mM | [8][10] |
Based on these findings, it is plausible that this compound could exhibit significant herbicidal activity. The unique steric and electronic profile conferred by the three methyl groups warrants further investigation in this area.
Experimental Protocols: A Guide to Assessing Biological Activity
To facilitate comparative studies and the screening of novel acetophenone derivatives, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for assessing antimicrobial and cytotoxic activities.
Workflow for Assessing Biological Activity
Caption: General workflow for the evaluation of biological activity of acetophenone derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test acetophenone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Preparation of Inoculum:
-
Culture the target microorganism overnight in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to the final desired concentration for testing.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test acetophenone in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) by plotting cell viability against the compound concentration.
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of acetophenones, highlighting the significant influence of substitution patterns on their pharmacological profiles. While direct experimental data on this compound is notably absent from the current scientific literature, the analysis of structurally related compounds, particularly other methyl-substituted acetophenones, suggests that it holds potential for various biological applications, including as an antimicrobial, cytotoxic, or herbicidal agent.
The unique steric and electronic properties conferred by the 2,3,6-trimethyl substitution pattern warrant a thorough investigation to elucidate its specific biological activities and mechanisms of action. The detailed experimental protocols provided herein offer a standardized framework for conducting such studies. Future research should focus on the systematic evaluation of this compound and its isomers to build a comprehensive structure-activity relationship profile. This will not only fill a critical knowledge gap but also pave the way for the rational design of novel and potent acetophenone-based compounds for therapeutic and agrochemical applications.
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A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem.
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Application Notes and Protocols: The Versatile Role of 4'-(Methylthio)acetophenone in Medicinal Chemistry. Benchchem.
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Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
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Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library.
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2′,4′,6′-Trimethylacetophenone. CAS Common Chemistry.
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Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. PMC.
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Structure Activity Relationships. Drug Design Org.
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Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. NIH.
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On Exploring Structure Activity Relationships. PMC.
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Structure-Activity Relationship Studies. Automate.video.
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2',4',6'-Trimethylacetophenone. TCI Chemicals.
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2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice. PMC.
-
2′,4′,6′-Trimethylacetophenone, ≥98.0% (GC). Sigma-Aldrich.
-
2',4',6'-トリメチルアセトフェノン | 2',4',6'-Trimethylacetophenone. TCI Chemicals.
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1?4,2,4,6-Thiatriazines with Herbicidal Activity. ResearchGate.
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- 10. researchgate.net [researchgate.net]
A Guide to the Cross-Validation of GC-MS and NMR Data for 2,3,6-Trimethylacetophenone
In the rigorous landscape of chemical analysis, particularly within pharmaceutical research and development, the unambiguous identification of a compound is paramount. The structural confirmation of novel molecules, intermediates, and final products relies on the synergistic use of multiple analytical techniques. This guide provides an in-depth comparison and a procedural outline for the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for the specific analyte, 2,3,6-Trimethylacetophenone. By leveraging the orthogonal nature of these two powerful techniques, researchers can achieve a high degree of confidence in the structural elucidation and purity assessment of this compound.
The core principle of cross-validation in analytical chemistry is the critical assessment of data from two or more independent methods to ensure consistency and reliability.[1][2] This approach is fundamental to establishing the scientific integrity of experimental results.
The Analyte: this compound
This compound is an aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[3] Its structure consists of an acetophenone core with three methyl group substituents on the benzene ring at positions 2, 3, and 6. Accurate characterization of this molecule is crucial for its intended applications, which may span from synthetic chemistry to fragrance and flavor industries.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Fragmentation Fingerprint
GC-MS is a hybrid technique that couples the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[4][5] It is an ideal method for the analysis of volatile and semi-volatile organic compounds like this compound.[6]
Principle of GC-MS Analysis
In a GC-MS system, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated as they travel through a capillary column containing a stationary phase.[7] The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase.[8] Molecules with higher volatility and lower affinity for the stationary phase elute from the column faster.
Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8] The output is a mass spectrum, which serves as a molecular "fingerprint" that can be used for identification by comparing it to spectral libraries, such as the NIST database.[5]
Expected GC-MS Data for this compound
A GC-MS analysis of a pure sample of this compound is expected to show a single major peak in the total ion chromatogram (TIC). The retention time of this peak is characteristic of the compound under the specific chromatographic conditions used.
The electron ionization mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 162). Additionally, a series of fragment ions will be observed, providing structural information. Key expected fragments would likely arise from the loss of a methyl group (CH₃, m/z 147) and the acylium ion (CH₃CO⁺, m/z 43).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution.[9] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure confirmation.
Principle of NMR Analysis
NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei, like ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption is highly sensitive to the local electronic environment of the nucleus. The resulting NMR spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which correspond to the different types of atoms in the molecule.[10]
Expected NMR Data for this compound
¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule:
-
Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring. The splitting pattern of these signals (e.g., doublets) will provide information about their coupling and relative positions.
-
Methyl Protons: Four distinct singlets are anticipated:
-
One singlet for the acetyl methyl group protons (COCH₃), typically appearing downfield due to the deshielding effect of the carbonyl group (around δ 2.5-2.6 ppm).[10]
-
Three separate singlets for the three methyl groups attached to the aromatic ring, with their exact chemical shifts influenced by their position relative to the acetyl group and each other.
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, the following signals are expected:
-
Carbonyl Carbon: A signal in the highly deshielded region (typically δ 195-210 ppm) corresponding to the ketone carbonyl carbon.[11]
-
Aromatic Carbons: Six signals for the six carbons of the benzene ring. The chemical shifts will vary depending on whether they are substituted with a methyl group or bonded to a hydrogen.
-
Methyl Carbons: Four signals in the aliphatic region (typically δ 10-30 ppm) corresponding to the four methyl groups.
Cross-Validation Workflow: A Synergistic Approach
The cross-validation of GC-MS and NMR data provides a robust confirmation of the identity and purity of this compound.[1][12] The workflow involves a systematic comparison of the information obtained from both techniques.
Caption: Workflow for the cross-validation of GC-MS and NMR data.
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.[13]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum of this peak.
-
Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).
-
Confirm the presence of the molecular ion peak and characteristic fragment ions.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9][14] Ensure the sample is fully dissolved to create a homogeneous solution.[15]
-
Instrument Setup:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[16]
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.[17]
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Data Presentation and Interpretation
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value for this compound |
| GC-MS | Retention Time | Dependent on GC conditions |
| Molecular Ion (M⁺) | m/z 162 | |
| Key Fragment Ions | m/z 147, 43 | |
| ¹H NMR | Aromatic Protons | ~ δ 7.0-7.5 ppm (2H, multiplet) |
| Acetyl CH₃ | ~ δ 2.5 ppm (3H, singlet) | |
| Ring CH₃ | ~ δ 2.1-2.4 ppm (9H, three singlets) | |
| ¹³C NMR | Carbonyl Carbon | ~ δ 200-210 ppm |
| Aromatic Carbons | ~ δ 125-140 ppm (multiple signals) | |
| Methyl Carbons | ~ δ 15-30 ppm (multiple signals) |
Integrated Data Analysis for Structural Confirmation
The cross-validation process culminates in the integration of the data from both techniques to build a cohesive and irrefutable structural assignment.
-
Molecular Weight Confirmation: The molecular ion peak at m/z 162 in the GC-MS data confirms the molecular weight of C₁₁H₁₄O. This is consistent with the molecular formula derived from the integration of the ¹H NMR spectrum (14 protons) and the number of signals in the ¹³C NMR spectrum (11 carbons).
-
Substituent Identification: The presence of a strong signal at m/z 43 in the mass spectrum is indicative of an acetyl group (CH₃CO⁺). This is corroborated by the singlet at ~δ 2.5 ppm (3H) in the ¹H NMR spectrum and the carbonyl signal in the ¹³C NMR spectrum. The loss of a methyl group (m/z 147) further supports the presence of methyl substituents.
-
Aromatic Core Confirmation: The signals in the aromatic region of both the ¹H and ¹³C NMR spectra confirm the presence of a substituted benzene ring. The specific chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, along with the number and chemical shifts of the aromatic carbons in the ¹³C NMR spectrum, allow for the unambiguous determination of the substitution pattern (2,3,6-trimethyl).
-
Purity Assessment: The GC-MS chromatogram provides a clear indication of the sample's purity. A single major peak suggests a high degree of purity. The NMR spectra can also reveal the presence of impurities, which would appear as additional, unassignable signals.
Conclusion
The cross-validation of GC-MS and NMR data is an essential practice for the definitive structural characterization and purity assessment of this compound. GC-MS provides crucial information about the compound's volatility, molecular weight, and fragmentation patterns, while NMR offers a detailed map of the molecular structure and connectivity. By synergistically applying these orthogonal techniques, researchers can ensure the accuracy and reliability of their findings, a cornerstone of scientific integrity in drug development and other chemical sciences.
References
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- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- Benchchem. (n.d.). A Guide to Cross-Validation of Analytical Results for Synthesized Compounds.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- The University of Melbourne. (2026). STANDARD OPERATING PROCEDURE.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- EPA Nepis. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax.
- RIT. (n.d.). RIT-Shimadzu GC-MS 2010 SOP.
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- ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.
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- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
- StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.
- YouTube. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry).
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Western University. (n.d.). NMR Sample Preparation.
- ChemicalBook. (n.d.). 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR spectrum.
- Vertex AI Search. (n.d.). Gas Chromatography - Mass Spectrometry.
- Sigma-Aldrich. (n.d.). 2′,4′,6′-Trimethylacetophenone.
- ChemicalBook. (2025). 2',4',6'-TRIMETHYLACETOPHENONE.
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A Senior Scientist's Guide to Purity Assessment of 2,3,6-Trimethylacetophenone: A Comparative Analysis of Titrimetric and Chromatographic Methods
For professionals in pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,3,6-Trimethylacetophenone is not merely a number—it is the bedrock of product safety, efficacy, and reproducibility. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound, focusing on the classic hydroxylamine-based titration method versus modern, high-specificity chromatographic techniques. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to guide your method selection.
The Central Role of Purity in Chemical Synthesis
This compound (CAS: 54200-67-8, Molecular Weight: 162.23 g/mol ) is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Potential impurities, arising from starting materials or as by-products of the synthesis, can significantly impact the yield, safety, and stability of downstream products. Therefore, a robust analytical strategy is paramount for quality control. This guide compares a quantitative chemical assay (titration) with methods capable of detailed impurity profiling (chromatography).
The Titrimetric Approach: A Robust Assay of Ketone Content
The most established titrimetric method for quantifying ketones relies on the principle of oximation.[2] This technique provides a highly accurate and precise measure of the total ketone content, expressed as the percentage purity of this compound.
Principle of Oximation Titration
The core of the method is the reaction between the carbonyl group of the ketone and hydroxylamine hydrochloride. This reaction forms an oxime and, critically, liberates one mole of hydrochloric acid (HCl) for every mole of ketone that reacts.
Reaction: R-CO-R' + NH₂OH·HCl → R-C(=NOH)-R' + H₂O + HCl
The liberated HCl is then titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The amount of base consumed is directly proportional to the amount of ketone present in the sample. This method is a classic example of a self-validating system; its stoichiometric, 1:1 nature provides a high degree of confidence in the results when performed with proper controls.[3]
Expert Insights: Why Choose Titration?
While modern techniques offer greater detail, oximation titration remains a powerful tool for several reasons:
-
Absolute Method: It is a primary method of measurement that relies on well-understood stoichiometry, not on comparison to a reference standard of the analyte itself.
-
Cost-Effectiveness: The required instrumentation (a burette or an autotitrator) is significantly less expensive than a GC or HPLC system.
-
Robustness: The method is less susceptible to minor variations in environmental conditions compared to sensitive chromatographic detectors. It is ideal for in-process controls and routine quality checks where a simple, accurate assay value is needed.
Experimental Protocol: Potentiometric Oximation Titration
This protocol utilizes a potentiometric endpoint for superior accuracy and objectivity compared to colorimetric indicators.[4]
Reagents and Equipment:
-
0.5 M Hydroxylamine Hydrochloride Solution (in 95% ethanol)
-
0.5 M Sodium Hydroxide (aqueous or alcoholic), standardized
-
Ethanol (95%)
-
This compound sample
-
Autotitrator with a pH electrode or a manual setup with a pH meter and burette
-
Analytical balance
Methodology:
-
Blank Determination: Accurately transfer 50.0 mL of the 0.5 M hydroxylamine hydrochloride solution into a beaker. Add 50 mL of ethanol. Place the pH electrode in the solution and titrate with standardized 0.5 M NaOH to a potentiometric endpoint (typically around pH 3.5-4.0, the equivalence point). Record the volume of NaOH consumed (V_blank).
-
Sample Preparation: Accurately weigh approximately 1.5 g of the this compound sample into a clean beaker.
-
Reaction: Add 50.0 mL of the 0.5 M hydroxylamine hydrochloride solution and 50 mL of ethanol to the beaker containing the sample. Stir for 15 minutes at room temperature to ensure the oximation reaction goes to completion. Some sterically hindered ketones may require gentle warming or longer reaction times.[2][3]
-
Sample Titration: Titrate the sample solution with the same standardized 0.5 M NaOH to the same potentiometric endpoint determined in the blank titration. Record the volume of NaOH consumed (V_sample).
-
Calculation: Purity (%) = [(V_sample - V_blank) × M_NaOH × 162.23] / (W_sample × 10) Where:
-
V_sample = Volume of NaOH for the sample (mL)
-
V_blank = Volume of NaOH for the blank (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
162.23 = Molecular weight of this compound ( g/mol )
-
W_sample = Weight of the sample (g)
-
Workflow for Titrimetric Purity Assessment
Sources
- 1. biosynth.com [biosynth.com]
- 2. The estimation of aldehydes, ketones and acetals by means of the hydroxylamine hydrochloride method - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. ia600607.us.archive.org [ia600607.us.archive.org]
- 4. Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration | Metrohm [metrohm.com]
A Guide to Inter-Laboratory Comparison of 2,3,6-Trimethylacetophenone Analysis for Pharmaceutical Applications
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2,3,6-Trimethylacetophenone, a significant compound in pharmaceutical development and quality control. The objective is to equip researchers, scientists, and drug development professionals with the principles, methodologies, and data interpretation skills necessary to validate analytical methods across different laboratories, ensuring data consistency, reliability, and regulatory compliance.
The accurate quantification of this compound is critical, as it can be a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Discrepancies in analytical results between laboratories can lead to costly delays in drug development, out-of-specification (OOS) investigations, and potential regulatory challenges. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess the reproducibility and robustness of an analytical method when performed by different analysts in different environments.[1][2][3]
This document details a model inter-laboratory study, comparing two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV). It follows the principles of method validation outlined in the ICH Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6][7]
Study Design and Rationale
The primary goal of an inter-laboratory study is to evaluate the transferability and ruggedness of an analytical method.[1] This involves distributing a homogenous, well-characterized sample to multiple laboratories and comparing their analytical results. The design of this study is crucial for generating meaningful data.
The Analyte: this compound
This compound (C₁₁H₁₄O) is an aromatic ketone.[8] Its physicochemical properties, such as a boiling point of approximately 235°C and moderate polarity, make it amenable to analysis by both GC and HPLC.[8] Understanding these properties is the first step in selecting and optimizing analytical conditions.
Inter-Laboratory Study Workflow
A successful inter-laboratory study requires meticulous planning and execution. The workflow diagram below illustrates the key stages, from the preparation of the test sample to the final statistical analysis and reporting.
Caption: Workflow for the Inter-Laboratory Validation Study.
Experimental Protocols
The following protocols for GC-MS and HPLC-UV analysis were provided to the participating laboratories. These methods were developed based on common practices for the analysis of aromatic ketones in pharmaceutical matrices.[9][10][11][12]
Protocol 1: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a highly specific and sensitive technique ideal for volatile and semi-volatile compounds like this compound.[9]
Sample Preparation:
-
Accurately weigh 100 mg of the provided test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer an aliquot into a 2 mL GC vial for analysis.
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 147, 162).
Causality Behind Choices: An HP-5ms column is a common, robust, non-polar column providing good peak shape for aromatic compounds. The split injection prevents column overloading and the temperature program ensures adequate separation from potential matrix components. SIM mode is chosen over full scan to maximize sensitivity for impurity-level quantification.[13][14]
Protocol 2: HPLC-UV Analysis
High-Performance Liquid Chromatography is a versatile technique for non-volatile or thermally sensitive compounds.[12] For acetophenones, reversed-phase HPLC is a standard approach.[15]
Sample Preparation:
-
Accurately weigh 100 mg of the provided test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV-Vis Detector (Waters 2489) or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
Causality Behind Choices: A C18 column is the workhorse for reversed-phase chromatography, providing good retention for moderately polar compounds. The acetonitrile/water mobile phase offers a good balance of elution strength and compatibility with UV detection.[11][16] The detection wavelength of 245 nm is selected based on the UV absorbance maximum of the acetophenone chromophore.
Results and Data Comparison
Three hypothetical laboratories (Labs A, B, and C) participated in the study. The test sample was an API placebo spiked with this compound at a target concentration of 1000 µg/g (0.10%) . Labs A and C used the GC-MS method, while Lab B used the HPLC-UV method.
Quantitative Comparison
The table below summarizes the quantitative results reported by each laboratory. Each lab performed six replicate preparations (n=6) of the same test sample.
| Parameter | Lab A (GC-MS) | Lab C (GC-MS) | Lab B (HPLC-UV) |
| Mean Reported Conc. (µg/g) | 995 | 1015 | 955 |
| Standard Deviation (SD) | 12.5 | 15.2 | 25.8 |
| Precision (RSD%) | 1.26% | 1.50% | 2.70% |
| Accuracy (% Recovery) | 99.5% | 101.5% | 95.5% |
| Z-Score * | -0.33 | 1.00 | -2.99 |
*Z-scores are calculated based on the assigned value of 1000 µg/g and a target standard deviation for proficiency of 15 µg/g. A Z-score between -2 and +2 is generally considered satisfactory.[17]
Interpretation of Results
-
GC-MS Performance (Labs A & C): Both laboratories using the GC-MS method demonstrated excellent accuracy and precision. The results were close to the target concentration, and the low Relative Standard Deviation (RSD) values indicate good method repeatability. The satisfactory Z-scores confirm the reliability of the GC-MS method across different laboratory setups.
-
HPLC-UV Performance (Lab B): Lab B's results showed a notable negative bias, with a lower accuracy of 95.5%. The precision was also poorer (RSD% of 2.70%) compared to the GC-MS method. The Z-score of -2.99 is considered questionable or unsatisfactory, suggesting a potential systematic error in the HPLC-UV method or its execution.[17]
-
Potential Causality for Discrepancy: The lower recovery in the HPLC method could be attributed to several factors:
-
Matrix Effects: Co-eluting excipients from the placebo matrix might interfere with the analyte peak, affecting integration and quantification.
-
Specificity: The UV detector is less specific than a mass spectrometer.[11] An interfering peak might not be chromatographically resolved, leading to inaccurate results.
-
Sample Preparation: The filtration step, while necessary, could lead to analyte loss through adsorption to the filter material.
-
Method Selection and Validation Pathway
Based on the inter-laboratory study, a decision pathway can be established for selecting the most appropriate analytical method for routine quality control.
Caption: Decision Tree for Analytical Method Selection.
Conclusion and Recommendations
This inter-laboratory comparison guide demonstrates the superior performance of the GC-MS method for the analysis of this compound in a pharmaceutical matrix, offering higher accuracy, precision, and specificity compared to the HPLC-UV method.
Key Recommendations:
-
Prioritize GC-MS: For the routine quality control and release testing of materials containing this compound as a potential impurity, the GC-MS method is recommended as the primary choice.
-
Full Validation is Essential: The selected method must undergo a complete validation study as per ICH Q2(R1) guidelines to establish its suitability for the intended purpose.[4][5][7] This includes assessing specificity, linearity, range, and robustness.
-
Investigate HPLC Discrepancies: If the HPLC-UV method is required (e.g., due to equipment availability), the observed negative bias must be thoroughly investigated and corrected. This may involve optimizing the mobile phase, changing the column, or employing a more specific detector like a Diode Array Detector (DAD) or Mass Spectrometer.
-
Continuous Monitoring: Participation in proficiency testing schemes is a crucial component of a laboratory's quality assurance program and should be performed regularly to ensure ongoing analytical competence.[2][18]
By implementing a robust framework for inter-laboratory comparison, pharmaceutical organizations can ensure the consistency and reliability of their analytical data, ultimately safeguarding product quality and accelerating the drug development pipeline.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - U.S. Food and Drug Administration. Available from: [Link]
-
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - SCIRP. Available from: [Link]
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Gas chromatographic analysis of acetophenone oxime and its metabolites - ResearchGate. Available from: [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters. Available from: [Link]
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2',4',6'-trimethyl acetophenone, 1667-01-2 - The Good Scents Company. Available from: [Link]
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A Senior Application Scientist's Guide to Separating Acetophenone Isomers: A Comparative Study of Chromatography Columns
For researchers, scientists, and drug development professionals, the precise separation and quantification of isomers are paramount. Acetophenone and its derivatives, common scaffolds in medicinal chemistry and building blocks in organic synthesis, frequently present as isomeric mixtures. These isomers, whether positional or chiral, can exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, their effective separation is not merely an analytical challenge but a critical necessity for drug safety, efficacy, and process control.
This guide provides an in-depth comparison of various chromatography columns for the separation of acetophenone isomers. We will delve into the underlying principles of different chromatographic techniques, present comparative experimental data, and offer detailed protocols to empower you to select the optimal column and develop robust separation methods for your specific application.
Understanding Acetophenone and Its Isomers
Acetophenone is an aromatic ketone with the chemical formula C₆H₅C(O)CH₃. Its isomers can be broadly categorized into two main types:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the aromatic ring. A common example is hydroxyacetophenone, which exists as 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. These isomers often exhibit subtle differences in polarity and hydrophobicity, making their separation challenging.
-
Chiral Isomers (Enantiomers): Acetophenone derivatives with a stereocenter can exist as a pair of non-superimposable mirror images called enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, rendering their separation impossible on standard chromatography columns.[1]
This guide will explore the performance of different chromatography columns for both positional and chiral isomer separations of acetophenone derivatives.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Positional Isomer Separation
Reversed-phase HPLC is the workhorse of modern analytical chemistry and is often the first choice for separating moderately polar to nonpolar compounds.[2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[3] The retention of analytes is primarily governed by hydrophobic interactions; more hydrophobic compounds are retained longer on the column.[4]
For acetophenone positional isomers, which often have very similar hydrophobicities, the choice of stationary phase chemistry is crucial to achieve adequate resolution.[5] While the standard C18 (octadecylsilane) column is a common starting point, alternative stationary phases with different selectivities can offer significant advantages.[6]
Comparative Analysis of C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) Columns
Table 1: Comparison of Retention Times (in minutes) for Dinitrobenzene Isomers on Different Reversed-Phase Columns [7]
| Isomer | C18 | Phenyl-Hexyl | PFP |
| 1,2-Dinitrobenzene | ~1.8 | ~2.1 | ~2.5 |
| 1,3-Dinitrobenzene | ~2.0 | ~2.3 | ~3.2 |
| 1,4-Dinitrobenzene | ~1.9 | ~2.0 | ~2.8 |
Data extracted and estimated from chromatograms presented in "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns," Agilent Technologies, Inc. Application Note, 2014.[7]
Discussion of Selectivity:
-
C18 Column: The C18 column separates the dinitrobenzene isomers primarily based on subtle differences in hydrophobicity. The elution order is 1,2- < 1,4- < 1,3-dinitrobenzene, but the resolution is limited.[7] This is often the case for positional isomers with similar polarities.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column introduces π-π interactions between the phenyl groups of the stationary phase and the aromatic analytes.[6] This alternative interaction mechanism can alter the selectivity compared to a C18 column. For the dinitrobenzene isomers, the elution order changes to 1,4- < 1,2- < 1,3-dinitrobenzene, with slightly improved resolution over the C18 column.[7]
-
Pentafluorophenyl (PFP) Column: The PFP column offers a unique and powerful separation mechanism for aromatic and positional isomers. The electron-deficient fluorinated phenyl ring of the PFP stationary phase can engage in multiple interactions, including:[7]
-
π-π interactions: Similar to the Phenyl-Hexyl phase.
-
Dipole-dipole interactions: Due to the highly polar C-F bonds.
-
Hydrogen bonding: With analytes containing hydrogen bond donor or acceptor groups.
-
Charge-transfer interactions.
This multi-modal interaction capability results in significantly different selectivity and often greater retention for aromatic isomers.[7] For the dinitrobenzene isomers, the PFP column provides the best separation with the elution order 1,2- < 1,4- < 1,3-dinitrobenzene and baseline resolution.[7]
-
Experimental Protocol: RP-HPLC Separation of Hydroxyacetophenone Isomers
This protocol provides a starting point for the separation of 2-, 3-, and 4-hydroxyacetophenone isomers using a PFP column, based on typical conditions for separating polar aromatic isomers.
Materials:
-
HPLC system with UV detector
-
Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
Standards of 2-, 3-, and 4-hydroxyacetophenone
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The acidic pH ensures that the phenolic hydroxyl groups are protonated, leading to consistent retention and better peak shape.
-
Standard Solution Preparation: Prepare a mixed standard solution containing 2-, 3-, and 4-hydroxyacetophenone at a concentration of approximately 10 µg/mL each in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is obtained. Inject the standard solution and record the chromatogram.
-
Optimization: If the resolution is not optimal, adjust the mobile phase composition. Decreasing the acetonitrile percentage will increase retention times and may improve resolution.
Diagram of the RP-HPLC Experimental Workflow:
Caption: A typical experimental workflow for the separation of acetophenone isomers using RP-HPLC.
Diagram Illustrating Separation Mechanisms on Different RP Columns:
Caption: Different separation mechanisms on C18, Phenyl-Hexyl, and PFP columns for aromatic isomers.
Chiral Chromatography for Enantiomeric Separation
The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).[8] Chiral chromatography is a powerful technique for resolving enantiomeric mixtures of acetophenone derivatives.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.[10]
Comparison of Polysaccharide-Based CSPs: Chiralpak® AD vs. Chiralcel® OD
Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are two of the most popular and effective CSPs for the separation of a wide range of chiral compounds, including ketones.[11][12] The chiral recognition mechanism of these columns is complex and involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[13] These interactions are a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[9]
Table 2: General Comparison of Chiralpak® AD and Chiralcel® OD for Ketone Separations
| Feature | Chiralpak® AD (Amylose-based) | Chiralcel® OD (Cellulose-based) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Typical Mobile Phases | Normal-phase (e.g., hexane/isopropanol) or reversed-phase | Normal-phase (e.g., hexane/isopropanol) or reversed-phase |
| Selectivity | Often provides good separation for a broad range of compounds, including those with aromatic rings. | Also has broad applicability, but can show different selectivity and elution orders compared to Chiralpak® AD. |
Experimental Protocol: Chiral Separation of a Racemic Acetophenone Derivative
This protocol provides a general approach for developing a chiral separation method for a racemic acetophenone derivative.
Materials:
-
HPLC system with UV or Circular Dichroism (CD) detector
-
Chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 4.6 x 250 mm, 5 µm)
-
HPLC-grade n-hexane and isopropanol
-
Racemic standard of the acetophenone derivative
Procedure:
-
Initial Screening:
-
Start with a mobile phase of n-hexane/isopropanol (90:10 v/v).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject the racemic standard (e.g., 1 mg/mL in mobile phase).
-
-
Method Optimization:
-
If no separation is observed, or the resolution is poor, systematically vary the percentage of isopropanol in the mobile phase (e.g., from 5% to 20%). A lower percentage of the polar modifier (isopropanol) generally leads to longer retention times and may improve resolution.
-
If necessary, try a different polysaccharide-based column (e.g., if you started with Chiralpak® AD-H, try Chiralcel® OD-H).
-
-
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.
-
Diagram of the Chiral Separation Principle:
Caption: The principle of chiral separation based on differential interactions with a chiral stationary phase.
Other Chromatographic Techniques for Acetophenone Isomer Separation
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Acetophenone and many of its derivatives are amenable to GC analysis. The choice of the GC column (stationary phase) is critical for resolving isomers.
-
Non-polar columns (e.g., those with dimethylpolysiloxane or 5% phenyl-polysiloxane phases like DB-5 or Rxi-5Sil MS) separate compounds primarily based on their boiling points.[14][15] For positional isomers with very similar boiling points, these columns may not provide adequate resolution.
-
Mid-polar to polar columns (e.g., those with higher percentages of phenyl or cyanopropyl functionalities like DB-17 or Rxi-17Sil MS) offer different selectivities based on dipole-dipole and π-π interactions, which can be beneficial for separating aromatic isomers.[16][17]
Method development in GC for isomer separation often involves optimizing the temperature program (oven temperature ramp rate) to maximize resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[18] HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of water or an aqueous buffer.[19]
For highly polar acetophenone derivatives, such as those with multiple hydroxyl or other polar functional groups, HILIC can be an excellent alternative to RP-HPLC.[20] The retention mechanism in HILIC is complex and involves partitioning of the analytes into a water-enriched layer on the surface of the stationary phase, as well as hydrogen bonding and dipole-dipole interactions.[21]
Conclusion
The successful separation of acetophenone isomers is highly dependent on the selection of the appropriate chromatographic column and the optimization of the experimental conditions.
-
For positional isomers , while a standard C18 column can be a starting point, columns with alternative selectivities, such as Phenyl-Hexyl and especially Pentafluorophenyl (PFP) , often provide superior resolution due to their ability to engage in multiple interaction modes beyond simple hydrophobicity.
-
For chiral isomers , the use of a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs like Chiralpak® AD and Chiralcel® OD are excellent choices for screening and method development.
-
Gas chromatography offers a high-resolution alternative for volatile and thermally stable acetophenone isomers, with column polarity being the key to achieving selectivity.
-
For highly polar derivatives, HILIC provides a powerful tool for retention and separation that is often not achievable with reversed-phase methods.
By understanding the principles behind these different chromatographic techniques and the unique selectivities offered by various column chemistries, researchers can confidently tackle the challenge of separating acetophenone isomers, ensuring the quality and safety of their products and the reliability of their scientific findings.
References
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Agilent Technologies, Inc. (n.d.). Agilent Poroshell PFP HPLC Columns. Retrieved from [Link]
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LCGC International. (2012). Exploring UPLC Selectivity with New High Strength Silica (HSS) Cyano and PFP Stationary Phases. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Lux Cellulose-1. Retrieved from [Link]
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Nomura Chemical Co., Ltd. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
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Chromservis s.r.o. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]
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ResearchGate. (2001). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
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Restek Corporation. (2020). Rxi GC Columns. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). Understanding Some of the Differences Between HILIC Columns and ANP Columns. Retrieved from [Link]
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ResearchGate. (2005). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Retrieved from [Link]
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ResearchGate. (2014). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
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Science.gov. (n.d.). chromatography hilic column: Topics by Science.gov. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Plot of the acetophenone retention time (min) vs. methanol concentration in the eluent, tR(C). Retrieved from [Link]
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Phenomenex Inc. (n.d.). Chiral LC Columns. Retrieved from [Link]
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Chrom Tech. (n.d.). Restek High Performance GC Columns. Retrieved from [Link]
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Restek Corporation. (n.d.). Rxi®-5Sil MS Columns. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Retrieved from [Link]
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Thames Restek. (n.d.). Rxi-5Sil MS Columns. Retrieved from [Link]
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
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Restek Corporation. (2025). GC Column Cross-Reference. Retrieved from [Link]
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Freie Universität Berlin. (2025). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities. Retrieved from [Link]
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Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioseparation of Chiral Drugs – An Overview. Retrieved from [Link]
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A Comparative Guide to Theoretical vs. Experimental Spectral Data of 2,4,6-Trimethylacetophenone
This guide provides an in-depth comparison between the theoretical and experimentally obtained spectral data for 2,4,6-Trimethylacetophenone. As a fundamental tool in chemical analysis, spectroscopy allows for the elucidation and confirmation of molecular structures. For researchers, scientists, and professionals in drug development, understanding the nuances between predicted and empirical data is crucial for validating synthesis, identifying impurities, and ensuring the integrity of chemical entities.
A Note on Isomer Specificity: This guide focuses on 2,4,6-Trimethylacetophenone (CAS No. 1667-01-2), also known as acetylmesitylene. This isomer is widely documented and commercially available, whereas data for other isomers, such as 2,3,6-trimethylacetophenone, is scarce. The principles of analysis discussed herein are, however, broadly applicable.
Theoretical Spectral Predictions: The Computational Benchmark
Theoretical spectral prediction serves as an invaluable starting point in structural analysis. By employing computational algorithms, we can estimate spectral properties before a molecule is even synthesized or isolated. Modern prediction software utilizes a combination of methods, including database lookups using Hierarchical Organisation of Spherical Environments (HOSE) codes, machine learning models trained on vast spectral libraries, and quantum mechanical calculations.[1][2][3][4] These tools provide a robust, in silico hypothesis against which experimental data can be validated.
Predicted Spectral Data Summary
The following table outlines the expected spectral values for 2,4,6-Trimethylacetophenone based on established chemical principles and predictive models.
| Spectroscopy Type | Parameter | Predicted Value | Rationale / Notes |
| ¹H NMR | Aromatic Protons (2H) | ~6.8 - 7.0 ppm | Aromatic protons in a meta position on a substituted benzene ring. |
| Acetyl Protons (-COCH₃, 3H) | ~2.5 ppm | Protons on a methyl group adjacent to a carbonyl, deshielded. | |
| para-Methyl Protons (3H) | ~2.3 ppm | Aromatic methyl group protons. | |
| ortho-Methyl Protons (6H) | ~2.1 - 2.4 ppm | Aromatic methyl groups ortho to the acetyl substituent. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~205 - 210 ppm | Characteristic shift for a ketone carbonyl carbon attached to an aromatic ring. |
| Aromatic C (quaternary, C-CO) | ~140 - 145 ppm | Deshielded by the acetyl group and methyl substituents. | |
| Aromatic C (quaternary, C-CH₃) | ~135 - 140 ppm | Quaternary carbons bearing methyl groups. | |
| Aromatic C-H | ~128 - 130 ppm | Aromatic methine carbons. | |
| Acetyl Carbon (-COCH₃) | ~30 - 33 ppm | Ketone methyl carbon, influenced by steric hindrance. | |
| Aromatic Methyl Carbons | ~19 - 22 ppm | Standard range for methyl groups on a benzene ring. | |
| FTIR | C=O Stretch | ~1685 - 1705 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). Steric hindrance from ortho methyls can impact this value. |
| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | Characteristic for sp² C-H bonds. | |
| Aliphatic C-H Stretch | ~2850 - 3000 cm⁻¹ | Characteristic for sp³ C-H bonds in the methyl groups. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 162 | Based on the molecular formula C₁₁H₁₄O. |
| Key Fragment | m/z 147 | Loss of a methyl group ([M-15]⁺). | |
| Key Fragment (Base Peak) | m/z 119 | Loss of the acetyl group ([M-43]⁺), forming the stable mesitylium cation. |
Experimental Data Acquisition: Protocols and Workflows
The validity of any spectral comparison hinges on the quality of the experimentally acquired data. The following sections detail the standardized, self-validating protocols for obtaining high-fidelity NMR, FTIR, and GC-MS data for a liquid sample like 2,4,6-Trimethylacetophenone.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of a molecule. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is used as it is an excellent solvent for many organic compounds and its deuterium signal provides a lock for the spectrometer, while its residual proton signal is well-documented and does not typically interfere with signals of interest. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm precisely.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,4,6-Trimethylacetophenone in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and an acquisition time of 3-4 seconds. Co-add at least 8 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform a baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Workflow for NMR Data Acquisition
Caption: Workflow for acquiring NMR spectra.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a pure liquid, a "neat" sample preparation is the simplest and most direct method, avoiding any potential interference from solvents.
Methodology:
-
Sample Preparation: Place one drop of neat 2,4,6-Trimethylacetophenone liquid onto the surface of a salt (NaCl or KBr) plate. Place a second salt plate on top to create a thin liquid film.
-
Background Scan: Place the empty, clean salt plates (or use the empty sample compartment) in the FTIR spectrometer and run a background scan. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the plates themselves.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to generate a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks corresponding to key functional groups.
Workflow for FTIR Data Acquisition
Caption: Workflow for acquiring FTIR spectra.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful hyphenated technique that first separates components of a mixture (the GC part) and then provides structural information by breaking molecules into charged fragments and measuring their mass-to-charge ratio (the MS part). Electron Ionization (EI) is a hard ionization technique that produces many fragments, creating a detailed "fingerprint" of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2,4,6-Trimethylacetophenone (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC, which is equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 250°C) to ensure good separation and elution of the compound.
-
MS Ionization & Analysis: As the compound elutes from the GC column, it enters the MS ion source. Use standard Electron Ionization (EI) at 70 eV. The resulting ions are then separated by a quadrupole mass analyzer scanning a mass range from m/z 40 to 400.
-
Data Analysis: Identify the peak in the total ion chromatogram (TIC) corresponding to the compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and the fragmentation pattern.
Workflow for GC-MS Data Acquisition
Caption: Workflow for acquiring GC-MS spectra.
Data Comparison: Bridging Theory and Reality
The following table directly compares the predicted spectral data with representative experimental values sourced from spectral databases.[5][6][7][8]
| Spectroscopy | Parameter | Predicted Value | Experimental Value | Deviation & Analysis |
| ¹H NMR (CDCl₃) | Aromatic Protons (s, 2H) | ~6.8 - 7.0 ppm | 6.84 ppm | Excellent correlation. The singlet indicates chemical equivalence, as expected from the molecule's symmetry. |
| Acetyl Protons (s, 3H) | ~2.5 ppm | 2.53 ppm | Excellent correlation. The deshielding effect of the carbonyl group is accurately predicted. | |
| para-Methyl (s, 3H) | ~2.3 ppm | 2.28 ppm | Excellent correlation. Typical chemical shift for an aryl methyl group. | |
| ortho-Methyl (s, 6H) | ~2.1 - 2.4 ppm | 2.15 ppm | Good correlation. The actual value is at the lower end of the predicted range, potentially due to complex steric and electronic interactions that simple predictive models may not fully capture. | |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | ~205 - 210 ppm | 211.5 ppm | Good correlation. The experimental value is slightly higher than predicted, which can be attributed to the steric hindrance from the two ortho methyl groups. This forces the acetyl group out of the plane of the aromatic ring, slightly reducing conjugation and increasing the carbonyl character, shifting it downfield. |
| Aromatic C-CO | ~140 - 145 ppm | 142.1 ppm | Excellent correlation. | |
| Aromatic C-CH₃ (ortho) | ~135 - 140 ppm | 136.2 ppm | Excellent correlation. | |
| Aromatic C-CH₃ (para) | ~135 - 140 ppm | 133.4 ppm | Excellent correlation. | |
| Aromatic C-H | ~128 - 130 ppm | 128.5 ppm | Excellent correlation. | |
| Acetyl Carbon (-COCH₃) | ~30 - 33 ppm | 32.7 ppm | Excellent correlation. | |
| para-Methyl Carbon | ~19 - 22 ppm | 21.1 ppm | Excellent correlation. | |
| ortho-Methyl Carbons | ~19 - 22 ppm | 19.8 ppm | Excellent correlation. | |
| FTIR (Neat) | C=O Stretch | ~1685 - 1705 cm⁻¹ | ~1695 cm⁻¹ | Excellent correlation. The value confirms a conjugated ketone. The frequency is not as low as in a fully planar system, consistent with the steric hindrance argument from the ¹³C NMR data. |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 162 | m/z 162 | Exact match. Confirms the molecular weight. |
| [M-15]⁺ Fragment | m/z 147 | m/z 147 | Exact match. Corresponds to the loss of a CH₃ radical. | |
| [M-43]⁺ Fragment | m/z 119 | m/z 119 (Base Peak) | Exact match. The loss of an acetyl radical (•COCH₃) forms the highly stable, resonance-delocalized mesitylium cation, explaining why this is the most abundant fragment (the base peak). |
Conclusion
This guide demonstrates the powerful synergy between theoretical prediction and experimental verification in the structural analysis of 2,4,6-Trimethylacetophenone. The predictive models show remarkable accuracy, providing a solid framework for interpreting experimental results. More importantly, the minor deviations observed, such as the downfield shift of the carbonyl carbon in the ¹³C NMR spectrum, offer deeper insights into the molecule's specific stereoelectronic properties—namely, the steric hindrance imposed by the ortho methyl groups that forces the acetyl group out of planarity with the benzene ring. For researchers, this level of detailed analysis is not merely academic; it is essential for confirming molecular identity, understanding reactivity, and ensuring the quality and purity of chemical compounds in discovery and development pipelines.
References
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CAS Common Chemistry. 2′,4′,6′-Trimethylacetophenone. [Link][9]
-
The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry. [Link][10]
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ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link][2]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th ed.). Wiley. [Link][11]
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JEOL. Accurate NMR spectrum prediction software "NMRPredict". [Link][4]
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SpectraBase. 2',4',6'-Trimethylacetophenone Mass Spectrum (GC). [Link][7]
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SpectraBase. 2',4',6'-Trimethylacetophenone 13C NMR Chemical Shifts. [Link][8]
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Safety Operating Guide
2,3,6-Trimethylacetophenone proper disposal procedures
An Expert Guide to the Proper Disposal of 2,3,6-Trimethylacetophenone
As a Senior Application Scientist, ensuring that every protocol is underpinned by a robust safety and compliance framework is paramount. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a foundational pillar of responsible research and development. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Assessment and Immediate Safety
Before any disposal procedure begins, a thorough understanding of the potential hazards is crucial. Based on its chemical class (aromatic ketone) and data from close isomers, this compound should be handled as a combustible liquid that may cause irritation.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The causality is simple: create an impermeable barrier between you and the chemical agent.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[1][2]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.[1]
Key Physical & Chemical Properties (Reference: 2',4',6'-Trimethylacetophenone)
This data, for a closely related isomer, provides a baseline for assessing the physical risks, such as its combustible nature and low water solubility.
| Property | Value | Source |
| CAS Number | 1667-01-2 | [2] |
| Form | Liquid | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Boiling Point | 235-236 °C | [2] |
| Density | 0.975 g/mL at 25 °C | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
Part 2: Step-by-Step Disposal Protocol
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3][4] This regulation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[3][5][6]
Waste Characterization & Segregation
Step 1: Identify as Hazardous Waste. Any unused, expired, or contaminated this compound must be treated as hazardous chemical waste.[7][8] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an Environmental Health & Safety (EHS) professional.[8]
Step 2: Segregate Incompatible Materials. Store this waste separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.[1][9][10] As a general principle, always segregate organic solvents from acids, bases, and oxidizers.[7][9]
Containerization and Labeling
The integrity of the disposal process begins with the container.
Step 1: Select a Compatible Container. Use a clean, leak-proof container made of a material that will not react with the chemical. A glass or high-density polyethylene (HDPE) bottle with a screw cap is appropriate.[11][12] Do not use metal containers for any chemical waste unless specifically approved.[7][12]
Step 2: Label the Container Immediately. The moment the first drop of waste enters the container, it must be labeled.[8] The EPA requires that each label clearly state the words "Hazardous Waste" and identify the contents.[13] Your institution's EHS department will provide official hazardous waste tags for this purpose.
Step 3: Keep the Container Closed. Waste containers must be kept tightly sealed at all times except when adding waste.[8][9][11] This is not just a best practice; it is a regulatory requirement to prevent the release of vapors and potential spills.
Accumulation and Storage
Step 1: Designate a Satellite Accumulation Area (SAA). Store the labeled waste container in a designated SAA.[9][11][13] This area must be at or near the point of generation and under the control of laboratory personnel.[9][13][14]
Step 2: Use Secondary Containment. Place the waste container in a larger, chemically resistant tray or tub (secondary containment).[8][12] This ensures that any potential leaks are captured before they can cause a wider contamination event.
Spill & Emergency Procedures
Even with meticulous planning, accidents can occur.
Step 1: Evacuate and Alert (for large spills). If a large quantity is spilled, evacuate the immediate area and alert colleagues and your supervisor. Contact your institution's EHS or safety office immediately.
Step 2: Contain and Clean (for small spills). For minor spills that you are trained and equipped to handle:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
All materials used for cleanup, including contaminated gloves and wipes, must also be disposed of as hazardous waste.[8][12]
Final Disposition
Step 1: Do NOT Dispose Down the Drain. Under no circumstances should this compound or its solutions be poured down the sink. It is not water-soluble and can harm aquatic life and interfere with wastewater treatment processes.[9]
Step 2: Arrange for Professional Disposal. Once the waste container is full (do not overfill; leave at least 10% headspace), submit a chemical waste collection request to your institution's EHS department.[8][11][12] They will arrange for pickup by a licensed hazardous waste hauler, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.[12][13]
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for handling and disposing of this compound waste in a laboratory setting.
Sources
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- 2. 2 ,4 ,6 -Trimethylacetophenone = 98.0 GC 1667-01-2 [sigmaaldrich.com]
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- 4. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
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- 6. blog.wastebits.com [blog.wastebits.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,6-Trimethylacetophenone
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2,3,6-Trimethylacetophenone demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a deeply ingrained culture of safety, ensuring that best practices are not just followed, but fundamentally understood.
While a specific Safety Data Sheet (SDS) for the 2,3,6-isomer is not widely available, we can establish a robust safety protocol by analyzing data from its close structural isomer, 2,4,6-Trimethylacetophenone, and general principles for handling aromatic ketones. This approach allows us to anticipate hazards and implement comprehensive protective measures.
Understanding the Compound: Hazard Profile and Properties
This compound (CAS 54200-67-8) is an aromatic ketone. Its physical and chemical properties are crucial in determining the appropriate handling procedures and PPE.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Boiling Point | 235.5 °C | [1] |
| Flash Point | 101.4 °C | [1] |
| Appearance | Light yellow liquid (inferred from isomers) | [2], [3] |
| Storage Temperature | 10°C - 25°C | [1] |
The high flash point indicates that this compound is a combustible liquid, not flammable at typical room temperatures, but can become a fire hazard if heated. The primary routes of potential exposure in a laboratory setting are through skin contact, eye contact, and inhalation of vapors, especially when heated or aerosolized.[4]
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, the focus is on preventing contact with the liquid and its vapors.
-
Mandatory Equipment: Always wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2][5]
-
Scientific Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes. Goggles are essential to prevent contact with this chemical, which is presumed to be an eye irritant based on data for similar ketones.[4]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.
-
Gloves - The Critical Choice: Not all gloves offer the same level of protection. The choice of glove material is critical for handling ketones.
-
Recommended Material: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals, including ketones.[6] For prolonged contact or immersion, heavier-duty nitrile or butyl rubber gloves are recommended.
-
Avoid: Latex gloves are not recommended as they provide poor protection against many organic solvents.
-
Procedural Insight: Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as chemical waste. Wash your hands thoroughly after removing gloves.[5]
-
-
Primary Control: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2]
-
When is a Respirator Needed? Respiratory protection is generally not required under normal use conditions with adequate engineering controls.[2] However, a respirator may be necessary in situations such as:
-
A large spill outside of a fume hood.
-
Heating the chemical, which would increase its vapor pressure.
-
A failure of ventilation equipment.
-
-
Respirator Type: If a risk assessment determines that a respirator is necessary, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.
Operational Plan: Step-by-Step PPE Protocol
A disciplined, procedural approach to using PPE is essential for ensuring its effectiveness.
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat/Gown: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure the respirator is fitted correctly.
-
Eye Protection: Put on your safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat/Gown: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.
-
Respirator (if worn): Remove the respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Response: Spill Management
In the event of a spill, a clear and practiced response plan is critical. The following workflow outlines the immediate steps to be taken.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final step in the safe handling of any chemical.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated PPE must be disposed of as hazardous chemical waste. They should be collected in a designated, sealed waste container.
-
Chemical Waste: Unused this compound and any waste materials from experiments must be disposed of in accordance with local, state, and federal regulations. Do not pour this chemical down the drain.[5] It should be collected in a clearly labeled, sealed container for hazardous waste pickup.
By adhering to these scientifically grounded procedures, you not only protect yourself and your colleagues but also ensure the integrity of your research. Safety is an active process, and this guide serves as a foundational tool in your daily commitment to a secure laboratory environment.
References
-
The Good Scents Company. (n.d.). 2',4',6'-trimethyl acetophenone. Retrieved from [Link]
-
BlastOne International. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]
-
Lawson Products. (n.d.). Nitri-Chem Chemical Resistant Gloves. Retrieved from [Link]
-
Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]
-
Memco Safety Supply. (n.d.). Chemical-Resistant Gloves. Retrieved from [Link]
-
Huayuan. (n.d.). This compound. Retrieved from [Link]
-
Sciedco. (n.d.). 2',4',6'-Trimethylacetophenone, Min. 97.0 (GC), 5 mL. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
